Fmoc-Dap-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLKWZYHRLRRL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Fmoc-Dap-OH in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary biochemistry and therapeutic development, the unnatural amino acid Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) and its derivatives have emerged as indispensable tools. Their unique bifunctional nature, featuring both an α-amino group and a reactive β-amino side chain, provides a versatile scaffold for the synthesis of novel peptides with enhanced biological properties. This technical guide offers an in-depth exploration of the applications of this compound, focusing on its pivotal role in solid-phase peptide synthesis (SPPS), the generation of structurally diverse peptides, and its impact on drug discovery.
Core Application: A Versatile Building Block in Solid-Phase Peptide Synthesis
The primary application of this compound lies in its use as a building block for the incorporation of diaminopropionic acid into peptide sequences via Fmoc-based solid-phase peptide synthesis. The Fmoc group on the α-amino position is temporarily masked and can be removed under mild basic conditions, typically with piperidine. However, the true versatility of this compound is unlocked through the protection of its β-amino side chain with an orthogonal protecting group. This strategy allows for the selective deprotection and modification of the side chain while the peptide remains anchored to the solid support.
The choice of the side-chain protecting group is critical and dictates the synthetic strategy. The most commonly employed protecting groups for the Dap side chain are tert-butyloxycarbonyl (Boc), 4-methyltrityl (Mtt), and the less common 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc).
Orthogonal Protection Strategies
The use of these side-chain protecting groups in conjunction with the Nα-Fmoc protection creates an orthogonal system, enabling site-specific modifications of the Dap residue. This is a cornerstone of modern peptide chemistry, allowing for the synthesis of complex peptide architectures.
Quantitative Data on this compound Derivatives in SPPS
The efficiency of incorporating this compound derivatives into a growing peptide chain is influenced by the nature of the side-chain protecting group, the coupling reagents, and the reaction conditions. Below is a summary of typical performance characteristics of the most common derivatives.
| Derivative | Side-Chain Protecting Group | Cleavage Condition for Side Chain | Typical Coupling Efficiency | Typical Overall Yield | Key Advantages & Disadvantages |
| Fmoc-Dap(Boc)-OH | tert-butyloxycarbonyl (Boc) | Strong acid (e.g., high concentration of TFA) | >98% | High | Advantage: High stability of the Boc group to the basic conditions of Fmoc removal. Ideal for linear peptide synthesis where side-chain deprotection is performed during the final cleavage from the resin. |
| Fmoc-Dap(Mtt)-OH | 4-methyltrityl (Mtt) | Mild acid (e.g., 1-5% TFA in DCM) | Variable, can be low | Moderate to High | Advantage: The Mtt group can be selectively removed on-resin, allowing for side-chain modification. Disadvantage: Prone to lactamization during coupling, which can lead to poor coupling efficiency.[1] |
| Fmoc-Dap(Adpoc)-OH | 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) | Very mild acid (e.g., 1-5% TFA in DCM) | >99% | High | Advantage: Highly acid-labile, allowing for selective deprotection under very mild conditions, preserving other acid-sensitive groups.[2] |
Applications in Biochemistry and Drug Development
The incorporation of Dap into peptides opens up a plethora of possibilities for modifying their structure and function.
Synthesis of Cyclic and Branched Peptides
The selective deprotection of the Dap side chain is widely exploited for the on-resin synthesis of cyclic and branched peptides. For instance, the Mtt or Adpoc group can be removed, and the liberated amine can then be coupled with the N-terminus of the peptide to form a head-to-side-chain cyclized peptide. Alternatively, another peptide chain can be synthesized on the Dap side chain to create a branched peptide. These structural modifications can lead to increased stability against enzymatic degradation and improved receptor binding affinity.
Introduction of Labels and Conjugates
The reactive side chain of Dap serves as a convenient handle for the attachment of various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). This allows for the creation of sophisticated molecular probes for studying biological processes and targeted drug delivery systems.
Modulation of Biological Activity
The presence of the additional amino group in Dap can significantly influence the biological activity of a peptide. For example, in antimicrobial peptides (AMPs), the introduction of Dap can enhance their cationic nature, which is crucial for their interaction with bacterial membranes. Furthermore, peptides containing Dap have been identified as ligands for the intracellular innate immune receptor NOD1, playing a role in the host defense against bacterial pathogens.[3][4]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis of a Linear Peptide Containing Dap(Boc)
This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin, incorporating a Fmoc-Dap(Boc)-OH residue.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin in 2 mL of N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. Nα-Fmoc Deprotection:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (Example: Fmoc-Dap(Boc)-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Dap(Boc)-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) and vortex briefly. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and Nα-Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
6. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for On-Resin Side-Chain Modification of a Dap(Mtt)-Containing Peptide
This protocol outlines the procedure for selectively deprotecting the Mtt group from a Dap residue and coupling a molecule of interest to the side chain.
1. Peptide Synthesis:
-
Synthesize the peptide on a solid support using the general protocol above, incorporating Fmoc-Dap(Mtt)-OH at the desired position.
2. Selective Mtt Deprotection:
-
Wash the peptide-resin with DCM (3 x 2 mL).
-
Prepare a solution of 1-5% TFA in DCM.
-
Add 2 mL of the mild TFA solution to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the treatment 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM (5 x 2 mL).
-
Neutralize the resin with 10% DIPEA in DMF (3 x 2 mL for 2 minutes each).
-
Wash the resin with DMF (5 x 2 mL).
3. Side-Chain Coupling:
-
Activate the molecule to be coupled (e.g., a carboxylic acid-functionalized fluorescent dye) using standard coupling reagents (e.g., HBTU/HOBt/DIPEA) as described in the general SPPS protocol.
-
Add the activated molecule to the resin and agitate for 2-4 hours, or until the reaction is complete as monitored by a Kaiser test.
-
Wash the resin with DMF and DCM.
4. Final Cleavage and Purification:
-
Proceed with the final cleavage and purification as described in the general protocol.
Visualizing the Role of Dap-Containing Peptides in Innate Immunity
Peptides containing diaminopimelic acid, such as l-Ala-γ-d-Glu-meso-diaminopimelic acid (Tri-DAP), are recognized by the intracellular pattern recognition receptor NOD1.[5] This interaction triggers a signaling cascade that leads to the activation of pro-inflammatory transcription factors and the production of cytokines and antimicrobial peptides, playing a crucial role in the innate immune response to bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. wernerlab.weebly.com [wernerlab.weebly.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Dap-OH and its Derivatives in Peptide Synthesis
This technical guide provides a comprehensive overview of Nα-(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (this compound), a key building block in solid-phase peptide synthesis (SPPS). We delve into its chemical properties, and those of its orthogonally protected derivatives, detailing experimental protocols and the strategic considerations for their application in the synthesis of complex peptides for research, diagnostics, and therapeutic development.
Core Chemical Properties
This compound and its derivatives are essential reagents for introducing a functionalizable side-chain amine into a peptide sequence. The choice of the side-chain protecting group is critical for defining the overall synthetic strategy.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 181954-34-7 | C₁₈H₁₈N₂O₄ | 326.35 |
| Fmoc-Dap(Boc)-OH | 162558-25-0 | C₂₃H₂₆N₂O₆ | 426.46 |
| Fmoc-D-Dap(Boc)-OH | 198544-42-2 | C₂₃H₂₆N₂O₆ | 426.5[1] |
| Fmoc-Dap(Fmoc)-OH | 201473-90-7 | C₃₃H₂₈N₂O₆ | 548.59[2] |
| Fmoc-Dap(N₃)-OH | 684270-46-0 | C₁₈H₁₆N₄O₄ | 352.34[3] |
| Fmoc-Dap(Adpoc)-OH | 251316-97-9 | Not specified in results. | Not specified in results. |
Orthogonal Protection Strategy in SPPS
The primary application of Fmoc-Dap(side-chain protection)-OH building blocks is in SPPS employing an Fmoc/tBu orthogonal strategy.[4] The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), allowing for sequential amino acid coupling. The side-chain protecting group (e.g., Boc, Adpoc) is stable to these conditions but can be removed with acid, enabling site-specific modification of the peptide while it is still on the solid support.
Caption: Orthogonal protection strategy using Fmoc-Dap(P)-OH.
Experimental Protocols
The following protocols are generalized from standard procedures for solid-phase peptide synthesis.
A patented method describes a two-step synthesis for large-scale production of Fmoc-Dap(Boc)-OH, avoiding the use of palladium catalysts.[5]
-
Step 1: Synthesis of this compound: Fmoc-Gln-OH suspension is reacted with iodobenzene diacetate (DiPa) in a mixed solvent system of acetonitrile, ethyl acetate, and water.[5]
-
Step 2: Boc Protection: (Boc)₂O is added to the this compound product in a solution of acetone and water. The pH is maintained at 7.5-8 using NaOH to facilitate the reaction, yielding Fmoc-Dap(Boc)-OH.[5]
This protocol outlines a standard cycle for the incorporation of an Fmoc-Dap(Boc)-OH residue into a peptide chain on a solid support.
| Step | Reagent/Solvent | Time | Purpose |
| Resin Swelling | N,N-dimethylformamide (DMF) or Dichloromethane (DCM) | 30-60 min | Prepares the resin for synthesis.[4] |
| Fmoc Deprotection | 20% Piperidine in DMF | 5-10 min (x2) | Removes the Nα-Fmoc group from the growing peptide chain.[4] |
| Washing | DMF, DCM, Isopropanol | 1-2 min per wash | Removes residual piperidine and by-products. |
| Coupling | Fmoc-Dap(Boc)-OH, Coupling Reagent (e.g., HBTU/HOBt), Base (e.g., DIPEA) in DMF | 1-2 hours | Couples the Fmoc-Dap(Boc)-OH to the deprotected N-terminus. |
| Washing | DMF, DCM | 1-2 min per wash | Removes excess reagents. |
| Capping (Optional) | Acetic Anhydride/DIPEA in DMF | 10-15 min | Blocks any unreacted amino groups to prevent failure sequences. |
Note on Coupling: Some protected diaminopropionic acid derivatives, such as Fmoc-Dab(Mtt)-OH, have shown poor coupling efficiency due to rapid lactamization under standard coupling conditions.[6] Careful selection of coupling reagents and reaction conditions is crucial.[6][7]
Standard SPPS Workflow
The following diagram illustrates a typical cycle for extending a peptide chain on a solid support using an Fmoc-protected amino acid.
Caption: Standard workflow for a single cycle in Fmoc-based SPPS.
Applications in Drug Discovery and Research
This compound and its derivatives are critical in pharmaceutical and biochemical research.[8] The ability to introduce a diaminopropionic acid residue allows for:
-
Synthesis of Peptide-Based Therapeutics: Peptides containing Dap can be modified to enhance stability, bioavailability, or receptor binding affinity.[9]
-
Development of Antibody-Drug Conjugates (ADCs): The side-chain amine of Dap can serve as a conjugation point for linkers and cytotoxic payloads.[10]
-
Biochemical Research: These building blocks are used to create peptide probes for studying protein-protein interactions and other biological processes.[8]
-
Creation of Cyclic Peptides: The Dap side chain can be used to form cyclic structures, which can confer advantageous properties such as increased rigidity and resistance to enzymatic degradation.[11]
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Dap(Fmoc)-OH = 97.0 HPLC 201473-90-7 [sigmaaldrich.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. archivemarketresearch.com [archivemarketresearch.com]
- 9. Fmoc-D-Dap(Boc)-OH Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
A Technical Guide to the Synthesis and Purification of Fmoc-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap-OH), a critical building block in peptide synthesis and drug development. This document details two primary synthetic pathways, provides step-by-step experimental protocols, and outlines methods for purification to achieve the high purity required for pharmaceutical and research applications.
Introduction
This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The presence of a primary amino group on the side chain allows for various post-synthesis modifications, such as pegylation, glycosylation, or the introduction of reporter groups. The Fmoc protecting group on the α-amino group makes it ideal for use in solid-phase peptide synthesis (SPPS). This guide explores two prominent synthetic routes for the preparation of this compound: a multi-step synthesis commencing from D-serine and a two-step process utilizing Fmoc-Gln-OH.
Synthetic Pathways
Two principal pathways for the synthesis of this compound are detailed below, each offering distinct advantages and considerations for laboratory-scale and large-scale production.
Synthesis from D-Serine
A versatile multi-step synthesis of orthogonally protected L-Dap derivatives has been developed starting from the commercially available Nα-Fmoc-O-tert-butyl-D-serine[1][2]. This pathway involves the conversion of the serine backbone into the diaminopropionic acid structure through a series of chemical transformations, including the formation of an aldehyde, reductive amination, and subsequent oxidation. The chirality of the starting D-serine is preserved throughout the synthetic sequence[1][2].
Synthesis from Fmoc-Gln-OH
An alternative and more direct route involves the Hofmann rearrangement of Fmoc-Gln-OH. This method provides a pathway for the large-scale production of Fmoc-Dab(Boc)-OH, which can be subsequently deprotected to yield this compound. This process avoids the use of hydrogenation, making it environmentally friendly and cost-effective.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of the described synthetic pathways.
Table 1: Synthesis of Fmoc-2,3-diaminopropanols from Nα-Fmoc-O-tert-butyl-D-serine [1][2]
| Step | Reactants | Product | Yield (%) |
| Weinreb-Nahm amide formation | Nα-Fmoc-O-tert-butyl-D-serine, N,O-dimethylhydroxylamine hydrochloride, HOBt, DIC/EDC, DIEA, DCM | Weinreb–Nahm amide | 94 |
| Aldehyde formation | Weinreb–Nahm amide, LiAlH4, THF | α-amino aldehyde | 92 |
| Reductive amination | α-amino aldehyde, amine/arylsulfonamide, Ti(OiPr)4, EtOH, NaBH3CN | Fmoc-2,3-diaminopropanols | 82-92 |
Table 2: Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-Gln-OH
| Step | Reactants | Product | Yield (%) | Purity (HPLC) (%) |
| Hofmann Rearrangement | Fmoc-Gln-OH, Iodobenzene diacetate (DiPa), Ethyl acetate:acetonitrile:water (2:1:1) | Fmoc-Dab-OH | 65.98 | 99.1 |
| Boc Protection | Fmoc-Dab-OH, (Boc)2O, Acetone:water (1:1), NaOH | Fmoc-Dab(Boc)-OH | 85.07 | 99.33 |
Experimental Protocols
Synthesis of this compound via D-Serine
This pathway is adapted from the multi-step synthesis of protected L-Dap methyl esters[1][2].
Step 1: Weinreb-Nahm Amide Formation
-
To a solution of Nα-Fmoc-O-tert-butyl-D-serine, add 1-hydroxybenzotriazole (HOBt) monohydrate, N,N′-diisopropylcarbodiimide (DIC), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).
-
Stir the reaction mixture for 2 hours at room temperature.
-
Add N,O-dimethylhydroxylamine hydrochloride and diisopropylethylamine (DIEA) in dichloromethane (DCM).
-
Continue stirring overnight at room temperature to yield the Weinreb-Nahm amide.
Step 2: Aldehyde Formation
-
Reduce the Weinreb-Nahm amide using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).
-
The reaction is typically complete within 12 minutes at room temperature, affording the corresponding α-amino aldehyde.
Step 3: Reductive Amination
-
To the α-amino aldehyde in ethanol, add an amine or arylsulfonamide and titanium(IV) isopropoxide (Ti(OiPr)4).
-
Stir for 10 minutes at room temperature.
-
Add sodium cyanoborohydride (NaBH3CN) and stir overnight at room temperature to produce the Fmoc-protected 2,3-diaminopropanol.
Step 4: Oxidation to Carboxylic Acid
-
The primary alcohol of the diaminopropanol is oxidized to a carboxylic acid using an appropriate oxidizing agent (e.g., TEMPO/TCCA/NaBr system) to form the protected this compound derivative.
Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-Gln-OH
This protocol is based on a patented method for large-scale synthesis.
Step 1: Hofmann Rearrangement to Fmoc-Dab-OH
-
Prepare a suspension of Fmoc-Gln-OH (100 g, 271.5 mmol) in a mixed solvent of 1 L of ethyl acetate:acetonitrile:water (2:1:1 v/v/v).
-
At 20-30 °C, add iodobenzene diacetate (DiPa) (105.1 g).
-
Stir the reaction for 72 hours.
-
After reaction completion, perform a suitable work-up to isolate the product, Fmoc-Dab-OH.
Step 2: Boc Protection of the Side Chain
-
Suspend Fmoc-Dab-OH (50 g, 146.8 mmol) in 700 mL of acetone:water (1:1 v/v).
-
At 0-10 °C, add di-tert-butyl dicarbonate ((Boc)2O) (38.4 g, 176.1 mmol).
-
Adjust the pH to 7.5-8 using 0.5N NaOH and maintain for 4 hours.
-
Post-reaction treatment and isolation yield the final product, Fmoc-Dab(Boc)-OH.
Purification of this compound
High purity of this compound is crucial for successful peptide synthesis. The typical purity for commercially available this compound is ≥97.0% as determined by HPLC[3]. The following methods can be employed for purification.
Recrystallization: A common method for the purification of Fmoc-amino acids is recrystallization.
-
Charge the crude this compound into a flask.
-
Add a suitable solvent, such as toluene, and heat the mixture to 50°C with stirring for 1 hour[4].
-
Cool the solution to 30±5°C and continue stirring for about 2 hours to allow for crystallization[4].
-
Filter the solid and wash with the solvent.
-
Dry the purified product under vacuum at 50°C[4].
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is the method of choice.
-
Dissolve the crude this compound in a suitable solvent mixture, typically containing water, acetonitrile, and a modifier like trifluoroacetic acid (TFA).
-
Inject the solution onto a preparative C18 column.
-
Elute the compound using a gradient of increasing organic solvent concentration.
-
Collect the fractions containing the pure product.
-
Lyophilize the collected fractions to obtain the purified this compound as a solid.
Visualizations
Synthesis Pathway from D-Serine
Caption: Synthesis of this compound from D-Serine.
Synthesis Pathway from Fmoc-Gln-OH
Caption: Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-Gln-OH.
Purification Workflow
Caption: Purification workflow for this compound.
References
Solubility Profile of Fmoc-Dap-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH), a key building block in peptide synthesis and drug development. Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring high coupling efficiencies, and developing robust manufacturing processes. This document synthesizes available qualitative data and provides representative quantitative information and experimental protocols to guide researchers in their work.
Core Concepts in this compound Solubility
The solubility of Fmoc-protected amino acids, including this compound, is governed by the physicochemical properties of both the Fmoc protecting group and the amino acid side chain. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group dictates a general preference for polar aprotic organic solvents. Solvents capable of disrupting the intermolecular forces in the solid-state crystal lattice of this compound while effectively solvating the molecule will exhibit the highest dissolving capacity.
In the context of solid-phase peptide synthesis (SPPS), ensuring complete dissolution of the incoming Fmoc-amino acid is paramount to prevent incomplete reactions, which can lead to the formation of deletion sequences and complicate purification processes.
Qualitative Solubility of this compound
General chemical supplier information indicates that this compound is soluble in a range of common organic solvents.
Known Solvents:
-
Chloroform
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone[1]
For the purpose of peptide synthesis, polar aprotic solvents are most relevant. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most widely used and effective solvents for dissolving Fmoc-amino acids, including derivatives of diaminopropionic acid.[2][3]
Quantitative Solubility Data
| Solvent | Abbreviation | Type | Reported Solubility (Representative) | Remarks |
| N,N-Dimethylformamide | DMF | Polar Aprotic | ≥ 0.5 M | Considered a standard and highly effective solvent for SPPS with excellent solvating properties for most Fmoc-amino acids.[4] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Good | A common alternative to DMF, known for its strong solvating capabilities in peptide synthesis.[3] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | ~100 mg/mL (~0.27 M) | Highly soluble, though its primary use in SPPS is often as a co-solvent to disrupt on-resin aggregation rather than as the main coupling solvent.[4] |
| Rhodiasolv PolarClean | N/A | Green Polar Aprotic | > 0.4 M (general for Fmoc-AA) | A greener alternative to traditional polar aprotic solvents, showing high solubility for many Fmoc-amino acids.[5] |
| Dichloromethane | DCM | Nonpolar Aprotic | Limited | Generally a poor solvent for the dissolution of Fmoc-amino acids due to its lower polarity.[4] Its use in Fmoc chemistry is typically restricted to washing steps where the compound is not intended to be in solution. |
| Water | H₂O | Polar Protic | Poor | The hydrophobic Fmoc group results in very low solubility in aqueous solutions without the aid of surfactants or co-solvents. |
| Alcohols (e.g., Methanol, Ethanol) | MeOH, EtOH | Polar Protic | Limited to Moderate | Solubility is generally lower than in polar aprotic solvents. May be used in some analytical or purification contexts, but not typically for coupling reactions in SPPS. |
Note: The quantitative data for DMF and DMSO is based on Fmoc-Met-OH and should be considered as a close approximation for this compound.[4]
Experimental Protocol: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of this compound in a specific solvent at room temperature. This method can be adapted to various solvents to generate precise quantitative data for specific laboratory conditions.
Objective: To determine the saturation point of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Filtration apparatus (e.g., syringe filter with a compatible membrane, such as PTFE)
Procedure:
-
Preparation of a Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a known volume of the solvent in a vial (e.g., 200 mg in 2 mL of solvent).
-
Ensure the amount of solid is sufficient so that some remains undissolved at equilibrium.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Place the vial on a magnetic stirrer and allow it to equilibrate at a constant room temperature for a sufficient period (e.g., 24 hours) to ensure saturation is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by:
-
Allowing the solid to settle and carefully decanting the supernatant.
-
Centrifuging the sample to pellet the solid and then collecting the supernatant.
-
Filtering the solution through a syringe filter that is chemically resistant to the solvent.
-
-
-
Quantification:
-
Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed container.
-
Evaporate the solvent completely under reduced pressure (e.g., using a rotary evaporator or a vacuum concentrator).
-
Once the solvent is fully removed, weigh the container with the dried residue.
-
Calculate the mass of the dissolved this compound.
-
The solubility can then be expressed in various units (e.g., mg/mL, g/L, or Molarity).
-
Calculation:
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant taken (mL))
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound in research and development.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for selecting a suitable solvent for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of Fmoc-Dap-OH in Peptide Synthesis and Drug Discovery
Introduction
N-α-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid (this compound) and its D-isomer are versatile non-proteinogenic amino acid building blocks that have become indispensable in the fields of peptide chemistry and drug development.[1][2] The presence of a primary amine on the side chain allows for a wide range of post-synthetic modifications, making it a valuable tool for creating peptides with novel structures and functions. This guide provides a comprehensive overview of the applications of this compound, focusing on its use in solid-phase peptide synthesis (SPPS), the strategic implementation of orthogonal protection schemes, and its role in the development of innovative therapeutic agents.
The unique structure of this compound, with its Fmoc-protected α-amino group, allows for its seamless integration into standard Fmoc-based SPPS protocols.[3] The side-chain amino group, however, requires an additional protecting group to prevent unwanted side reactions during peptide assembly. The choice of this side-chain protecting group is critical and dictates the subsequent modifications that can be performed. Commonly used protecting groups include tert-butyloxycarbonyl (Boc) and 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc), each offering distinct advantages in terms of lability and orthogonality.[4][5]
Orthogonal Protection Strategies in this compound Chemistry
The effective use of this compound in peptide synthesis hinges on the principle of orthogonal protection, where different protecting groups can be selectively removed under specific conditions without affecting others.[6] This allows for precise control over which functional group is available for reaction at each step of the synthesis.
The most common orthogonal protection strategy for this compound involves the use of the acid-labile Boc group for the side-chain amine. This Fmoc/Boc strategy is highly effective and widely used. A more specialized, highly acid-labile protecting group is the 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group.[4] The Adpoc group can be removed under exceptionally mild acidic conditions, which is advantageous when working with acid-sensitive peptides.[4]
Figure 1: Orthogonal protection scheme in SPPS with this compound.
Applications of this compound
The versatility of this compound has led to its application in a wide array of research and development areas:
-
Peptide Synthesis: this compound is a fundamental building block for introducing a diaminopropionic acid residue into a peptide sequence.[1] This can be used to alter the peptide's overall charge, polarity, and conformational properties.
-
Drug Development: The ability to modify the side chain of Dap makes it a valuable tool in drug discovery.[5][7] It can be used to attach polyethylene glycol (PEG) chains to improve pharmacokinetic profiles, link cytotoxic drugs to create antibody-drug conjugates (ADCs), or introduce specific functionalities to enhance target binding. The global market for derivatives like Fmoc-D-Dap(Boc)-OH is driven by its critical role in drug discovery and the increasing demand for peptide-based therapeutics.[8]
-
Cyclic Peptides: Fmoc-Dap(Boc)-OH has been utilized in the synthesis of cyclic peptides, where the side-chain amine can be used for on-resin cyclization.[9] Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts.
-
Lysine Analogs: In structure-activity relationship (SAR) studies, Fmoc-Dap(Boc)-OH can serve as a shorter-chain analog of lysine, allowing researchers to probe the importance of the side-chain length for biological activity.[9]
-
Bioconjugation: The Dap side chain provides a convenient handle for bioconjugation, enabling the attachment of peptides to other molecules such as proteins, nucleic acids, or surfaces.[5][7]
Quantitative Data for Fmoc-Dap(Adpoc)-OH
The choice of protecting group and coupling conditions can significantly impact the efficiency of peptide synthesis. The following table summarizes key quantitative data for Fmoc-Dap(Adpoc)-OH, a derivative with a highly acid-labile side-chain protecting group.[4]
| Parameter | Value | Conditions |
| Adpoc Group Introduction Yield | >90% | Using Adpoc-F under optimized conditions. |
| Coupling Efficiency in SPPS | >99% | Comparable to other standard Fmoc-amino acids. |
| Adpoc Cleavage Time | 10-30 minutes | With 1-5% TFA in DCM. |
| Stability to Piperidine | High | Stable during repeated Fmoc deprotection steps. |
| Orthogonality with tBu group | Excellent | Selective cleavage of Adpoc is achieved with mild acid. |
Experimental Protocols
1. Standard Coupling Protocol for Fmoc-Dap(Boc)-OH in SPPS
This protocol outlines a standard procedure for incorporating Fmoc-Dap(Boc)-OH into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate a solution of Fmoc-Dap(Boc)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the pre-activated solution to the deprotected resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
2. On-Resin Side-Chain Modification Workflow
The following workflow illustrates the process of on-resin side-chain modification of a Dap residue.
Figure 2: Workflow for SPPS with on-resin side-chain modification.
Challenges and Considerations
While this compound is a powerful tool, there are some challenges to consider. The steric hindrance of bulky side-chain protecting groups, such as Adpoc, can sometimes lead to slower or incomplete coupling reactions.[10] In such cases, the use of more potent coupling reagents or optimized reaction conditions may be necessary. Additionally, when using Fmoc-Dap(Mtt)-OH, care must be taken to avoid side reactions during Fmoc deprotection.[11]
This compound and its derivatives are highly valuable building blocks for advanced peptide synthesis and drug discovery. The ability to introduce a modifiable side-chain amine opens up a vast chemical space for creating peptides with tailored properties. By understanding the principles of orthogonal protection and optimizing experimental protocols, researchers can effectively leverage the potential of this compound to develop novel therapeutics and chemical biology tools.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. archivemarketresearch.com [archivemarketresearch.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined target molecules. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the lynchpin of modern solid-phase peptide synthesis (SPPS). Its unique base-lability, coupled with the acid-lability of common side-chain protecting groups, provides an orthogonal strategy that has revolutionized the synthesis of complex peptides and facilitated the development of peptide-based therapeutics. This technical guide provides a comprehensive exploration of the Fmoc protecting group, from its fundamental chemical principles to detailed experimental protocols and its critical role in drug discovery.
The Chemistry of the Fmoc Group: Structure and Mechanism
The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[1] Its structure, featuring a planar fluorenyl ring system, is key to its function.[2]
Protection Mechanism: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][4] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.
Deprotection Mechanism: The defining characteristic of the Fmoc group is its cleavage under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[5] This deprotection occurs through a β-elimination mechanism. A base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[1] The reactive DBF is subsequently scavenged by the amine base to form a stable adduct, which is washed away.[6]
Quantitative Data on Fmoc Chemistry
The efficiency and fidelity of Fmoc-based SPPS are underpinned by quantifiable parameters. The following tables summarize key data on deprotection kinetics, coupling efficiency, and common side reactions.
Table 1: Comparative Performance of Fmoc Deprotection Reagents
| Deprotection Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Racemization (%) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant with Asp-Xxx sequences | Can occur, particularly with sensitive residues (e.g., Cys, His) |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar to Piperidine | Similar to Piperidine | Similar to Piperidine |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Slower than Piperidine | Generally high | Significantly reduced | Low |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | 1-5 min | Variable | Can be high | Can be significant |
| Piperazine/DBU | 5% (w/v) / 2% (v/v) in DMF | < 1 min | High | Low | Low |
| Dipropylamine (DPA) | 25% in DMF | 5-20 min | High | Significantly reduced | Low |
Data compiled from multiple sources.[1][5][7][8][9] Note: Performance is sequence-dependent.
Table 2: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies
| Side Reaction | Description | Contributing Factors | Mitigation Strategies |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides and racemization.[10] | Base-mediated deprotection (especially with piperidine), high temperature, specific Asp-Xxx sequences (e.g., Asp-Gly).[10][11] | Use of milder bases (e.g., piperazine, DPA), optimized side-chain protecting groups (e.g., Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH), addition of HOBt to the deprotection solution.[10] |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination.[5] | Occurs at the dipeptide stage, particularly with Proline or Glycine at the C-terminus. | Use of 2-chlorotrityl chloride resin, which provides steric hindrance.[12] |
| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid.[13] | Strong activating reagents, prolonged activation times, high temperatures, presence of strong bases.[13][14] | Use of carbodiimide activation with additives like HOBt or Oxyma, choice of a weaker base for coupling (e.g., N-methylmorpholine).[13][14] |
Table 3: Orthogonal Side-Chain Protecting Groups in Fmoc-SPPS
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition | Stable to |
| Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | Piperidine |
| Asp | OtBu (tert-butyl ester) | TFA | Piperidine |
| Cys | Trt (Trityl) | TFA | Piperidine |
| Glu | OtBu (tert-butyl ester) | TFA | Piperidine |
| His | Trt (Trityl) | TFA | Piperidine |
| Lys | Boc (tert-butyloxycarbonyl) | TFA | Piperidine |
| Ser | tBu (tert-butyl ether) | TFA | Piperidine |
| Thr | tBu (tert-butyl ether) | TFA | Piperidine |
| Trp | Boc (tert-butyloxycarbonyl) | TFA | Piperidine |
| Tyr | tBu (tert-butyl ether) | TFA | Piperidine |
This table provides a selection of commonly used protecting groups.[15][16][17]
Experimental Protocols
Detailed and reproducible protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for key procedures in Fmoc chemistry.
Protocol for Fmoc Protection of L-Alanine
This protocol describes the protection of the α-amino group of L-alanine using Fmoc-OSu.
Materials:
-
L-Alanine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Deionized water
-
Ethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-alanine (1.0 eq) and sodium carbonate (5.0 eq) in a 1:1 (v/v) mixture of deionized water and dioxane.[3]
-
Add Fmoc-OSu (1.5 eq) to the solution and stir the mixture at room temperature for 18 hours.[3]
-
Filter the reaction mixture to remove any solids.
-
Extract the aqueous filtrate with ethyl ether (3x) to remove unreacted Fmoc-OSu and by-products.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. This will precipitate the Fmoc-Ala-OH.
-
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.
Protocol for Manual Fmoc Deprotection in SPPS
This protocol outlines the manual removal of the Fmoc group from a peptide-resin during SPPS.
Materials:
-
Fmoc-peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-peptide-resin in DMF in a reaction vessel for at least 30 minutes.[12]
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 5 mL per gram of resin).[12]
-
Agitate the resin slurry for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution to the resin and agitate for 7 minutes.[12]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[18]
-
(Optional) Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.
Visualizing Workflows and Mechanisms
Graphical representations of complex processes are invaluable for comprehension and training. The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms in Fmoc chemistry.
Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: A single cycle in the Fmoc-based Solid-Phase Peptide Synthesis workflow.
The Role of Fmoc Chemistry in Drug Development
The advent of Fmoc-based SPPS has been a significant driver in the advancement of peptide-based drug discovery and development. The mild reaction conditions and the ability to automate the synthesis process have made it possible to rapidly and efficiently produce a wide variety of peptides for therapeutic and research purposes.[16]
Key Applications:
-
Therapeutic Peptides: Fmoc chemistry is instrumental in the synthesis of peptide hormones, neuropeptides, and their analogs for the treatment of a wide range of diseases, including cancer, diabetes, and infectious diseases.
-
Vaccine Development: The precise synthesis of antigenic peptides is crucial for the development of subunit vaccines, and Fmoc-SPPS is the method of choice for this application.
-
Drug Delivery Systems: Peptides synthesized using the Fmoc strategy can be designed to self-assemble into nanostructures, acting as carriers for targeted drug delivery.
-
Diagnostics: Fmoc-protected amino acids are used to synthesize peptide antigens for use in diagnostic assays, such as ELISAs, for the detection of antibodies and biomarkers.[2]
Conclusion
The Fmoc protecting group has become an indispensable tool in modern organic and medicinal chemistry. Its unique chemical properties, particularly its base-lability, have enabled the development of robust and efficient methods for the synthesis of complex peptides. The orthogonal nature of the Fmoc strategy, combined with the continuous development of new reagents and protocols to minimize side reactions, ensures that it will remain at the forefront of peptide science and continue to play a vital role in the discovery and development of new peptide-based therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of Fmoc chemistry.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 4. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics
Peptides have emerged as highly promising therapeutic agents due to their high selectivity, potency, and low toxicity.[1] However, native peptides, composed of the 20 standard proteinogenic amino acids, often suffer from significant limitations that hinder their clinical development, including poor metabolic stability, limited bioavailability, and rapid clearance.[1][2][3] The incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not naturally encoded in the human genetic code—has become a powerful and indispensable strategy to overcome these challenges.[1][4][5][6]
NPAAs offer a vast expansion of the chemical space available for peptide design, providing a robust toolkit for fine-tuning the physicochemical and biological properties of peptide-based drug candidates.[1][7] By introducing novel side chains, stereochemistry (e.g., D-amino acids), and altered backbone structures (e.g., β- or γ-amino acids), researchers can engineer peptides with enhanced resistance to enzymatic degradation, controlled conformation, improved membrane permeability, and superior pharmacokinetic profiles.[2][7][8] This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and impactful applications of NPAAs in modern peptide design and drug discovery.
Strategies for Incorporating Non-Proteinogenic Amino Acids
The introduction of NPAAs into a peptide sequence can be achieved through two main approaches: chemical synthesis and biological, ribosome-mediated methods.
Chemical Synthesis: The Workhorse of Modified Peptide Production
Chemical synthesis is the most versatile and widely used method for creating peptides containing NPAAs.[9]
-
Solid-Phase Peptide Synthesis (SPPS): This is the predominant technique for synthesizing modified peptides.[9][10][11] SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10] Its key advantage is the ability to easily remove excess reagents and byproducts by simple filtration and washing, which greatly simplifies the purification process.[11] This method allows for the incorporation of a vast array of NPAAs at any desired position in the peptide sequence.[9]
Biological, Ribosome-Mediated Methods
In vivo methods utilize the cell's natural protein synthesis machinery to incorporate NPAAs.[9] These techniques are particularly useful for producing larger proteins and peptide libraries.
-
Genetic Code Expansion: This powerful technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for an NPAA.[12] This engineered pair can then recognize a nonsense codon (e.g., the amber codon UAG) on the mRNA and insert the desired NPAA into the growing polypeptide chain during translation.[12]
Impact of NPAA Incorporation on Peptide Properties
The strategic incorporation of NPAAs can fundamentally alter a peptide's structure and function, leading to significant improvements in its therapeutic potential.
Enhanced Metabolic Stability
A primary driver for using NPAAs is to increase a peptide's resistance to proteolytic degradation by enzymes, thereby extending its circulatory half-life.[2][3][13]
-
Steric Hindrance: NPAAs with bulky or unusual side chains can sterically hinder the approach of proteases to the peptide backbone.
-
Backbone Modification: N-methylation of the peptide backbone reduces flexibility and disrupts the hydrogen bonding patterns recognized by proteases.[13]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers makes the peptide bonds unrecognizable to most natural proteases, which are stereospecific for L-amino acids.[14]
-
Cyclization: Constraining the peptide in a cyclic structure, either head-to-tail or through side-chain linkages, can minimize protease susceptibility and increase conformational stability.[1][14]
| Peptide | Modification | Half-life (Native) | Half-life (Modified) | Fold Increase | Reference |
| Somatostatin | Incorporation of D-Phe and D-Trp (Octreotide) | ~2-3 minutes | ~90 minutes | ~30-45x | [14] |
| Anti-HIV-1 Peptide YIK | C-terminus lipidation (Palmitic Acid) | 1.3 hours (in mice) | 5.9 hours (in mice) | 4.5x | [1] |
Table 1: Quantitative Examples of NPAA-Mediated Stability Enhancement
Conformational Control and Secondary Structure
NPAAs are powerful tools for directing the folding of peptides into specific, well-defined three-dimensional structures.[15] This conformational control is crucial for optimizing binding affinity and biological activity.
-
Helix Induction: Sterically constrained amino acids like α-aminoisobutyric acid (Aib) restrict the available conformational space, strongly promoting the formation of helical structures (310- or α-helices).[15]
-
Turn and Hairpin Nucleation: D-amino acids, particularly in D-Pro-Xxx sequences, can be used to nucleate β-turn and β-hairpin structures, which are critical motifs in many protein-protein interactions.[15]
-
Structural Disruption: Conversely, some NPAAs can destabilize secondary structures. For example, the misincorporation of norvaline has been shown to have a destructive effect on β-sheet structures.[16][17][18]
Modulation of Potency, Permeability, and Bioavailability
The diverse functionalities provided by NPAAs can be leveraged to enhance a peptide's interaction with its target and improve its drug-like properties.
-
Increased Potency: The unique side chains of NPAAs can introduce new interactions (e.g., hydrophobic, electrostatic, hydrogen bonding) with the target receptor, leading to higher binding affinity and potency.[1]
-
Enhanced Permeability: Modifications such as N-methylation can reduce the number of hydrogen bond donors in the peptide backbone, which can decrease polarity and improve passive diffusion across cell membranes.[3][8]
-
Improved Oral Bioavailability: By combining enhanced enzymatic stability and increased membrane permeability, NPAAs play a crucial role in the development of orally available peptide drugs, a major goal in the field.[1][8]
| Modification Type | NPAA Example | Effect on Property | Mechanism |
| Backbone | N-methylated amino acids | Increased Permeability | Reduces hydrogen bond donors, increases lipophilicity.[3] |
| Side Chain | D-amino acids | Increased Stability & Half-life | Resistance to protease cleavage.[3][14] |
| Side Chain | Lipidation (e.g., attaching fatty acids) | Increased Half-life | Promotes binding to serum albumin.[1] |
| Conformation | α,α-disubstituted amino acids (e.g., Aib) | Increased Potency & Stability | Induces rigid helical conformations.[15] |
Table 2: Impact of Different NPAA Modifications on Peptide Properties
Key Experimental Protocols
The successful design and analysis of peptides containing NPAAs rely on a suite of specialized experimental techniques.
Solid-Phase Peptide Synthesis (SPPS) of an NPAA-Containing Peptide
This protocol outlines the manual synthesis of a peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the most common SPPS strategy.[9][11][19]
Materials:
-
Resin (e.g., Rink Amide resin for a C-terminal amide).[9]
-
Fmoc-protected proteinogenic and non-proteinogenic amino acids.
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents: Piperidine, Coupling agents (e.g., HBTU/HOBt), Base (e.g., DIPEA), Cleavage cocktail (e.g., TFA/TIS/H₂O).[9][20]
Methodology:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel.[9]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a 20% piperidine in DMF solution.[9]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.[9]
-
Amino Acid Activation: In a separate container, activate the next Fmoc-protected amino acid (proteinogenic or NPAA) by mixing it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[9]
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed, forming a new peptide bond.[9] Monitor coupling completion (e.g., with a Kaiser test).
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid) to cleave the peptide from the resin and remove side-chain protecting groups.[20]
-
Purification: Precipitate the crude peptide in cold ether, and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS).[13]
Structural Analysis of Modified Peptides
Determining the three-dimensional structure of NPAA-containing peptides is crucial for understanding their function.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying peptide structure and dynamics in solution.[21] 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are used to assign proton resonances and measure through-bond and through-space correlations, which provide the distance restraints needed to calculate a 3D structure.[22] The incorporation of NPAAs can complicate spectra, but specialized techniques and labeling strategies can overcome these challenges.[21][22][23]
-
X-ray Crystallography: This technique provides atomic-resolution 3D structures of molecules in a crystalline state.[24][25][26] The process involves growing high-quality crystals of the peptide, collecting X-ray diffraction data, and then using this data to calculate an electron density map from which an atomic model is built and refined.[25][27] This method is invaluable for visualizing the precise conformational effects of NPAA incorporation.[15][24]
In Vitro Stability Assay
This protocol assesses the resistance of a modified peptide to enzymatic degradation.
Materials:
-
Purified NPAA-containing peptide and its unmodified control.
-
Protease solution (e.g., Proteinase K, human plasma, or specific peptidases).[3][20]
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Quenching solution (e.g., 10% TFA).
-
LC-MS or HPLC system.[13]
Methodology:
-
Reaction Setup: Incubate a known concentration of the peptide with the protease solution in the reaction buffer at 37°C.[20]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS.[13]
-
Data Interpretation: Quantify the percentage of the intact peptide remaining at each time point by measuring the peak area. Plot the percentage of remaining peptide versus time to determine the degradation rate and calculate the peptide's half-life under the assay conditions.
Conclusion and Future Outlook
Non-proteinogenic amino acids are no longer a novelty but a cornerstone of modern peptide drug discovery.[1] They provide an unparalleled ability to rationally design and engineer peptides with optimized therapeutic properties, addressing the inherent weaknesses of their natural counterparts. The continued development of novel synthetic NPAAs, coupled with advancements in synthetic and analytical methodologies, will further expand the scope of what is possible.[7][28] Emerging trends, such as chemical "stapling" to lock peptides into bioactive conformations and the development of sophisticated peptidomimetics, promise to yield a new generation of highly stable, potent, and bioavailable peptide therapeutics capable of tackling a wide range of diseases.[13][29][30][31]
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics [ouci.dntb.gov.ua]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. bachem.com [bachem.com]
- 12. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. polarispeptides.com [polarispeptides.com]
- 14. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 15. repository.ias.ac.in [repository.ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 22. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 23. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 24. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 27. X-ray Crystallography - Creative Proteomics [creative-proteomics.com]
- 28. The synthesis of peptides and proteins containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. openaccesspub.org [openaccesspub.org]
- 30. pharmacyjournal.org [pharmacyjournal.org]
- 31. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Dap-OH: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap-OH). Understanding the chemical stability of this versatile building block is critical for its effective use in peptide synthesis and various applications in drug discovery and development. This document outlines the intrinsic properties of this compound, its degradation pathways, and best practices for its handling and storage to ensure its integrity and performance in research and manufacturing.
Chemical and Physical Properties
This compound is a synthetic amino acid derivative that is widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino functionality, which is a cornerstone of modern peptide chemistry.
| Property | Value | Reference |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid | |
| Synonyms | Nalpha-Fmoc-L-2,3-diaminopropionic acid | [1][2] |
| CAS Number | 181954-34-7 | [1][2] |
| Molecular Formula | C₁₈H₁₈N₂O₄ | [1] |
| Molecular Weight | 326.35 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Purity (Typical) | ≥97.0% (HPLC) | [1] |
| Solubility | Soluble in organic solvents such as DMF and NMP | [] |
Stability Profile of this compound
The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. As a solid, this compound is generally stable when stored under appropriate conditions. However, in solution, its stability is significantly influenced by the chemical environment, particularly the pH.
pH Sensitivity and the Fmoc Degradation Pathway
The most significant factor affecting the stability of this compound is its susceptibility to basic conditions. The Fmoc group is designed to be readily cleaved by mild bases, a property that is exploited for its removal during SPPS.[4] The degradation proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[5][6] This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free α-amino group.[4][5]
Due to this inherent basic lability, solutions of this compound should be prepared fresh and used promptly, especially if the solution contains any basic components. The Fmoc group is, in contrast, stable under acidic conditions, which allows for the use of acid-labile side-chain protecting groups in orthogonal peptide synthesis strategies.[4][7]
Influence of Temperature, Light, and Moisture
While the primary degradation pathway is base-catalyzed, other environmental factors can also influence the long-term stability of this compound:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For this reason, refrigerated storage is recommended.
-
Light: The fluorenyl moiety of the Fmoc group can absorb UV light, and prolonged exposure to light, particularly in solution, may lead to photochemical degradation.[] Therefore, it is advisable to store the compound in the dark or in amber vials.
-
Moisture: this compound should be protected from moisture. The presence of water could potentially facilitate hydrolysis or other degradation reactions, especially if basic or acidic impurities are present.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended:
| Parameter | Recommended Condition |
| Temperature | 2-8°C |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) |
| Light Exposure | Protect from light; store in a dark place or amber vial |
| Moisture | Keep in a tightly sealed container in a dry place |
Handling Best Practices:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Use in a well-ventilated area, and employ appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For use in solution, dissolve the required amount immediately before use. Avoid preparing stock solutions for long-term storage, especially in solvents like DMF which can contain amine impurities.
Experimental Protocol for Stability Assessment: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following is a representative protocol for assessing the stability of this compound under various stress conditions.
Objective
To evaluate the stability of this compound under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress conditions and to identify potential degradation products.
Materials and Reagents
-
This compound
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
Analytical Method
A stability-indicating HPLC method should be used. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing 0.1% TFA. Detection is typically performed using a UV detector at a wavelength where the Fmoc group has strong absorbance (around 265 nm and 301 nm).
Experimental Workflow
Detailed Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature. Due to the high lability of the Fmoc group to bases, significant degradation is expected rapidly.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep the solution at 60°C.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C. At each time point, withdraw a sample, dissolve it in the solvent to the target concentration, and analyze.
-
Photolytic Degradation: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of each stressed sample. For the acid and base hydrolysis samples, neutralize the solution before dilution. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). Analyze the samples by the stability-indicating HPLC method.
Conclusion
This compound is a stable compound when stored as a solid under the recommended conditions of refrigeration (2-8°C), protection from light and moisture, and under an inert atmosphere. The primary instability arises from the base-lability of the Fmoc protecting group, which is a key feature for its application in SPPS. Understanding and controlling these stability factors are crucial for maintaining the purity and reactivity of this compound, thereby ensuring the successful synthesis of high-quality peptides for research and therapeutic development.
References
- 1. This compound ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
An In-Depth Technical Guide to Orthogonal Protection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of orthogonal protection in Solid-Phase Peptide Synthesis (SPPS), a critical strategy for the chemical synthesis of peptides. The precise and selective use of protecting groups is fundamental to achieving high purity and yield, particularly in the synthesis of complex peptides such as those with post-translational modifications, cyclic structures, or branched chains.
The Core Principle of Orthogonality
In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct and mutually exclusive chemical conditions.[1][2] This allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[1] The ideal protecting group should be easily introduced, stable throughout the various synthesis steps, and cleanly removed with high yield without damaging the peptide.[3]
The primary functional groups that require protection during SPPS are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids (e.g., the ε-amino group of lysine, the carboxyl group of aspartic acid, and the hydroxyl group of serine).[3] An orthogonal protection strategy enables the stepwise elongation of the peptide chain from the C-terminus to the N-terminus and allows for site-specific modifications.[2][3]
Major Orthogonal Protection Strategies in SPPS
Two main orthogonal (or quasi-orthogonal) strategies dominate modern SPPS: the Fmoc/tBu strategy and the Boc/Bzl strategy.
-
Fmoc/tBu Strategy: This is the most widely used approach and represents a truly orthogonal system.[2] The N-α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains are protected by acid-labile groups, primarily based on the tert-butyl (tBu) group.[2] The Fmoc group is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The final cleavage of the peptide from the resin and removal of the tBu side-chain protecting groups is achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[4]
-
Boc/Bzl Strategy: This classical strategy is considered quasi-orthogonal because both the N-α-protecting group, tert-butyloxycarbonyl (Boc), and the side-chain protecting groups, based on benzyl (Bzl), are removed by acid.[2] However, their removal requires different acid strengths. The Boc group is labile to moderate acids like TFA, allowing for its selective removal at each step of the peptide chain elongation.[2][5] The more stable benzyl-based groups require a very strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[2]
Quantitative Comparison of Common Protecting Groups
The choice of protecting group strategy significantly impacts the overall efficiency, purity, and success of peptide synthesis. The following table summarizes key quantitative and qualitative performance characteristics of the most common protecting groups.
| Protecting Group | Protected Functionality | Lability | Deprotection Reagent(s) | Typical Yield/Purity | Common Side Reactions | Mitigation Strategies |
| Fmoc | α-Amino | Base-labile | 20-50% Piperidine in DMF | >99% per cycle | Diketopiperazine formation, Aspartimide formation | Use of dipeptide coupling, modified deprotection conditions (e.g., DBU/piperazine) |
| Boc | α-Amino | Acid-labile (moderate) | 25-50% TFA in DCM | High | t-Butylation of sensitive residues | Use of scavengers (e.g., triisopropylsilane) |
| tBu | Side Chains (Ser, Thr, Tyr, Asp, Glu) | Acid-labile (strong) | >90% TFA | Generally >70% crude purity | t-Butylation of Cys, Trp, Met | Use of scavenger cocktails (e.g., Reagent K) |
| Trt | Side Chains (Cys, Asn, Gln, His) | Acid-labile (very mild) | 1-5% TFA in DCM | High | Premature deprotection | Careful control of acid exposure |
| Bzl | Side Chains (Ser, Thr, Tyr, Asp, Glu, Cys) | Acid-labile (very strong) | Anhydrous HF | High | Alkylation of sensitive residues | Use of scavengers (e.g., anisole, p-cresol) |
| Alloc | Side Chains (Lys, Orn) | Palladium-catalyzed cleavage | Pd(PPh₃)₄ / Scavenger | High | Incomplete removal | Optimization of catalyst and scavenger |
| Dde | Side Chains (Lys, Orn) | Hydrazine-labile | 2% Hydrazine in DMF | High | Side reactions with carbonyls | Careful selection of reaction conditions |
| Mmt | Side Chains (Cys) | Acid-labile (very mild) | 1% TFA in DCM/TIS | High | Premature deprotection | Careful control of acid exposure |
Experimental Protocols
The following are detailed protocols for the key deprotection steps in the Fmoc/tBu and Boc/Bzl strategies. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, especially when handling strong acids and bases.
Fmoc Group Deprotection (Fmoc/tBu Strategy)
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
SPPS reaction vessel
-
Shaker or automated synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 1-3 minutes at room temperature.
-
Solution Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.
-
Solution Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Boc Group Deprotection (Boc/Bzl Strategy)
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Deprotection solution: 25-50% (v/v) TFA in DCM
-
Neutralization solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM
-
SPPS reaction vessel
-
Shaker or automated synthesizer
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
-
Pre-wash: Wash the resin with the deprotection solution for 1-2 minutes and drain.
-
Deprotection: Add fresh deprotection solution and agitate for 20-30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).
-
Neutralization: Add the neutralization solution and agitate for 2 minutes. Drain. Repeat the neutralization step.
-
Final Washing: Wash the resin with DCM (3-5 times) to remove excess base and salts. The resin is now ready for the next coupling step.
Final Cleavage and tBu/Trt Deprotection (Fmoc/tBu Strategy)
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v or Reagent K: TFA/phenol/H₂O/thioanisole/EDT 82.5:5:5:5:2.5 v/v/v/v/v)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin in a reaction vessel. Agitate the mixture at room temperature for 1.5-4 hours.
-
Filtration: Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.
-
Precipitation: Slowly add the filtrate to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.
Final Cleavage and Bzl Deprotection (Boc/Bzl Strategy)
WARNING: Anhydrous hydrogen fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.[1][6]
Materials:
-
Peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the final peptide-resin under high vacuum.
-
Apparatus Setup: Place the dried resin and appropriate scavengers into the reaction vessel of the HF apparatus.
-
HF Distillation: Cool the reaction vessel with liquid nitrogen and distill the required amount of HF into it.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation and Washing: Triturate the residue with cold diethyl ether to precipitate the crude peptide. Wash the precipitate repeatedly with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Visualizing Orthogonal Protection Strategies
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of orthogonal protection in SPPS.
Caption: General workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Caption: Three-dimensional orthogonal strategy for on-resin peptide cyclization.
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during SPPS, leading to impurities in the final product. Understanding these side reactions is crucial for optimizing synthesis protocols.
Aspartimide Formation
-
Mechanism: This is a common side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences. The backbone amide nitrogen attacks the side-chain ester of aspartic acid under basic conditions (during Fmoc deprotection), forming a five-membered succinimide ring (aspartimide). This intermediate can then be opened by piperidine to form a mixture of α- and β-aspartyl peptides, leading to impurities and racemization.[7][8]
-
Mitigation:
-
Use of sterically hindered side-chain protecting groups for Asp, such as O-2,4-dimethyl-3-pentyl (OMpe).
-
Addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the Fmoc deprotection solution to buffer the basicity.
-
Employing milder deprotection conditions, for example, using piperazine instead of piperidine.[9]
-
Diketopiperazine (DKP) Formation
-
Mechanism: This occurs at the dipeptide stage, especially with proline or other N-substituted amino acids in the second position. The free N-terminal amine of the dipeptidyl-resin attacks the ester linkage to the resin, forming a stable six-membered diketopiperazine ring and cleaving the dipeptide from the solid support.[9][10]
-
Mitigation:
-
Coupling the third amino acid as a pre-formed dipeptide, thus bypassing the vulnerable dipeptidyl-resin stage.
-
Using 2-chlorotrityl chloride resin, which is more sterically hindered and less prone to DKP formation.
-
Employing a rapid Fmoc deprotection protocol to minimize the time the free N-terminal amine is exposed to basic conditions.
-
Racemization
-
Mechanism: The loss of stereochemical integrity at the α-carbon of an amino acid can occur during the activation step of the carboxyl group for coupling. Cysteine and histidine are particularly susceptible to racemization.
-
Mitigation:
-
Using coupling reagents known to suppress racemization, such as COMU or HCTU.
-
Adding an auxiliary nucleophile like HOBt or Oxyma Pure® to the coupling reaction.
-
Avoiding prolonged pre-activation times.
-
For Cysteine, using protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) can suppress racemization.[11]
-
Side Reactions During Final Cleavage
-
Mechanism: During the final acidolytic cleavage (TFA or HF), the carbocations generated from the cleavage of side-chain protecting groups (e.g., tBu+, Bzl+) are highly reactive electrophiles. They can alkylate nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[12][13]
-
Mitigation:
-
The use of a "scavenger cocktail" is essential. Scavengers are nucleophilic species that trap the reactive carbocations. Common scavengers include:
-
Triisopropylsilane (TIS): Effective for trapping t-butyl cations.
-
Water: Acts as a proton source and helps to hydrolyze some byproducts.
-
1,2-Ethanedithiol (EDT): A good scavenger for trityl groups and helps to keep cysteine in its reduced state.
-
Thioanisole and Phenol: Used to scavenge benzyl and other aromatic cations.
-
-
Conclusion
Orthogonal protection is a cornerstone of modern solid-phase peptide synthesis, enabling the creation of complex and modified peptides with high fidelity. A thorough understanding of the different protecting group strategies, their chemical labilities, and the potential for side reactions is paramount for any researcher in the field of peptide chemistry and drug development. The careful selection of protecting groups, optimization of reaction conditions, and implementation of appropriate mitigation strategies for side reactions are all critical factors for the successful synthesis of high-purity peptides for research and therapeutic applications.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. peptide.com [peptide.com]
- 3. Backbone protection and its application to the synthesis of a difficult phosphopeptide sequence - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Dap-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) is a derivative of the non-proteinogenic amino acid diaminopropionic acid, which contains a primary amine on its side chain. While the incorporation of Dap residues into peptides is of significant interest for various applications, including the synthesis of peptide analogs, cyclic peptides, and post-translationally modified peptide mimics, the use of this compound with an unprotected side-chain amine in solid-phase peptide synthesis (SPPS) presents considerable challenges.
The primary issue arises from the nucleophilicity of the side-chain β-amino group, which is comparable to that of the α-amino group of the growing peptide chain. This can lead to a number of undesirable side reactions during the peptide synthesis process.
Potential Side Reactions with Unprotected this compound:
-
Peptide Branching: During the coupling step, the activated carboxyl group of the incoming Fmoc-amino acid can react with the unprotected side-chain amine of the Dap residue, leading to the formation of a branched peptide. This results in a heterogeneous mixture of products that is difficult to purify.
-
Intramolecular Cyclization: The side-chain amine can react with the activated C-terminal carboxyl group of the same peptide chain, leading to the formation of a cyclic peptide.
-
Acylation of the Side-Chain: The side-chain amine can be acylated by excess activating reagents or during capping steps, leading to undesired modifications.
-
Reaction with Scavengers: During the final cleavage from the resin, the unprotected side-chain amine can react with carbocations generated from the cleavage of other side-chain protecting groups, leading to alkylation or other modifications.
Due to these potential side reactions, the standard and highly recommended approach for incorporating diaminopropionic acid into a peptide sequence is to use an orthogonally protected derivative.[1][2] In an orthogonal protection strategy, the side-chain protecting group is stable to the conditions used for the removal of the Nα-Fmoc group (typically basic conditions) but can be selectively removed under different conditions (e.g., acidic or with specific reagents) when required for on-resin modification or after the completion of the peptide chain assembly.[3]
Commonly used side-chain protecting groups for Fmoc-Dap include:
-
Boc (tert-butyloxycarbonyl): Acid-labile, removed with trifluoroacetic acid (TFA).
-
Mtt (4-methyltrityl): Highly acid-labile, can be removed with dilute TFA, allowing for selective deprotection on the resin.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved by hydrazine, providing another level of orthogonality.
-
Adpoc (1-(1-adamantyl)-1-methylethoxycarbonyl): Extremely acid-labile, removed under very mild acidic conditions.[4]
The use of these protected derivatives ensures the selective formation of the desired linear peptide sequence and allows for specific modifications of the Dap side-chain at a later stage.
Hypothetical Experimental Protocol for the Incorporation of this compound
Caution: The following protocol is provided for informational purposes and highlights the significant challenges and necessary control measures when attempting to use this compound with an unprotected side-chain. Success is not guaranteed, and extensive optimization and rigorous analytical characterization of the products are essential. The use of an orthogonally protected Fmoc-Dap derivative is strongly recommended.
Resin Preparation
-
Select a suitable resin for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3 x resin volume).
Nα-Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 x resin volume) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Coupling of this compound
Critical Considerations: To favor coupling to the Nα-amine over the side-chain β-amine, a significant excess of the activated amino acid may be required. However, this also increases the risk of diacylation. Careful monitoring and optimization are crucial.
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: After the coupling time, take a small sample of the resin, wash it, and perform a colorimetric test. A negative test indicates complete coupling. If the test is positive, the coupling reaction may be extended.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x resin volume).
Capping (Optional but Recommended)
To block any unreacted Nα-amino groups, a capping step can be performed. However, be aware that the capping reagent can also acylate the side-chain amine of the incorporated Dap residue.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes.
-
Wash the resin with DMF (3 x resin volume).
Subsequent Amino Acid Couplings
Repeat the deprotection and coupling steps for the remaining amino acids in the sequence. For each coupling step following the incorporation of this compound, there is a continued risk of acylation of the Dap side-chain.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the Nα-Fmoc group has been removed, wash the resin with dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the other amino acid side-chain protecting groups used in the synthesis. A common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the cleaved peptide solution from the resin beads.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
Due to the high probability of side products, extensive purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) is necessary. The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify that the desired product has been obtained without side-chain modifications.
Quantitative Data: Coupling Reagents and Considerations
| Coupling Reagent | Abbreviation | Molar Equivalents (AA:Reagent:Base) | Activation Time | Notes and Considerations for Unprotected this compound |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | 1:1:2 | 1-2 min | A common and effective coupling reagent. Its high reactivity may increase the risk of side-chain acylation. A higher excess of the activated amino acid may be needed to favor Nα-coupling. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 1:1:2 | 1-2 min | Generally more reactive than HBTU, which can be beneficial for difficult couplings but may also exacerbate side-chain reactions with unprotected Dap. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | 1:1:2 | 1-2 min | Another effective coupling reagent, similar in reactivity to HBTU. |
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | 1:1:1 | 5-10 min | A classic coupling method. The in-situ formation of the HOBt ester is generally less reactive than uronium/aminium salt-based methods, which might offer slightly better selectivity for the Nα-amine, but this is not guaranteed. |
Visualizations
Caption: General workflow for solid-phase peptide synthesis, highlighting the critical coupling step for this compound.
References
Application Notes and Protocols for Incorporating Fmoc-Dap(Alloc)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating the biological activity, stability, and structural properties of peptides. Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) is a versatile building block that introduces a primary amine on the side chain, allowing for subsequent modifications such as pegylation, glycosylation, lipidation, or the synthesis of branched and cyclic peptides. The use of an orthogonal protecting group strategy is essential for the selective manipulation of the Dap side chain. This document provides detailed application notes and protocols for the incorporation of Fmoc-Dap(Alloc)-OH, where the side-chain amine is protected by an allyloxycarbonyl (Alloc) group. The Alloc group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a palladium(0) catalyst, offering a high degree of synthetic flexibility.
Chemical Properties of Fmoc-Dap(Alloc)-OH
| Property | Value |
| Chemical Name | Nα-Fmoc-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid |
| CAS Number | 188970-92-5[1] |
| Molecular Formula | C₂₂H₂₂N₂O₆[1] |
| Molecular Weight | 410.42 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | Store at -20°C[1] |
Core Applications
The unique structural feature of Fmoc-Dap(Alloc)-OH, an orthogonally protected primary amine on the side chain, enables a variety of applications in peptide science:
-
Site-Specific Conjugation: The deprotected Dap side chain serves as a handle for the covalent attachment of various moieties, including fluorophores, biotin, polyethylene glycol (PEG), and cytotoxic drugs.
-
Synthesis of Branched Peptides: The side-chain amine can be used as an initiation point for the synthesis of a second peptide chain, leading to the formation of branched peptides with unique pharmacological properties.
-
Peptide Cyclization: The Dap side chain can be involved in on-resin or solution-phase cyclization with the N-terminus, C-terminus, or another side chain to generate constrained peptide analogues.
-
Modulation of Biological Activity: The introduction of a positive charge at physiological pH upon deprotection can influence the peptide's interaction with biological targets, as seen in antimicrobial and cell-penetrating peptides.
Experimental Protocols
Incorporation of Fmoc-Dap(Alloc)-OH into a Peptide Sequence via Fmoc-SPPS
This protocol describes the manual solid-phase peptide synthesis (SPPS) for incorporating an Fmoc-Dap(Alloc)-OH residue into a growing peptide chain on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Dap(Alloc)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HATU, HBTU, or COMU
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling (Fmoc-Dap(Alloc)-OH):
-
Activation: In a separate vial, dissolve Fmoc-Dap(Alloc)-OH (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIEA, 6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activation solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Quantitative Data: Comparison of Coupling Reagents for Fmoc-Dap Derivatives
| Coupling Reagent | Typical Equivalents (AA:Coupling:Base) | Activation Time | Coupling Time | Reported Purity/Efficiency | Reference |
| HATU | 1:0.95:2 | 2-5 min | 1-2 hours | High purity, faster reaction rates, and lower epimerization compared to HBTU.[2][3][4] | [2][3][4] |
| HBTU | 1:0.95:2 | 2-5 min | 1-4 hours | Generally effective, but may be less efficient for sterically hindered couplings.[2][5] | [2][5] |
| COMU | 1:1:2 | 2-5 min | 1-2 hours | Comparable efficiency to HATU, with the advantage of producing water-soluble byproducts.[4][6] | [4][6] |
On-Resin Deprotection of the Alloc Group
This protocol outlines the removal of the Alloc protecting group from the Dap side chain while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing the Dap(Alloc) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or Dimethyl-amine borane complex
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
Protocol:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen).
-
Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in anhydrous DCM. To this solution, add the scavenger, phenylsilane (20 equivalents).
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Gently agitate the mixture at room temperature for 30-60 minutes under an inert atmosphere. The reaction can be repeated to ensure complete deprotection.
-
Washing: Extensively wash the resin with DCM (5 x 2 min), DMF (3 x 2 min), and finally DCM (5 x 2 min) to remove all traces of the palladium catalyst and scavenger.
-
Confirmation of Deprotection: A small amount of resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Alloc group.
Quantitative Data: Alloc Deprotection Efficiency
| Scavenger | Equivalents (Catalyst:Scavenger) | Reaction Time | Reported Efficiency | Reference |
| Phenylsilane (PhSiH₃) | 1:200 | 2 x 20 min | >95% | [1] |
| Dimethylamine borane | 1:400 | 40 min | >95% | |
| Meldrum's acid/Silane | Varies | 10-30 min | High conversion | [7] |
On-Resin Derivatization of the Dap Side Chain: Acylation
This protocol describes a general method for acylating the deprotected primary amine of the Dap side chain.
Materials:
-
Peptide-resin with deprotected Dap side chain
-
Carboxylic acid of interest
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
DMF
Protocol:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Acylation Reaction:
-
Prepare an activation solution containing the carboxylic acid (5 eq.), a coupling reagent (e.g., HATU, 4.9 eq.), and a base (e.g., DIEA, 10 eq.) in DMF.
-
Add the activation solution to the resin and agitate for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Confirmation: Cleave a small amount of the derivatized peptide from the resin for LC-MS analysis to confirm successful acylation.
Note: The efficiency of on-resin acylation is typically high, often exceeding 90%, but can be sequence and substrate-dependent.[8]
Application Example: Synthesis of a Tri-DAP Fragment for Studying NOD1 Signaling
Background:
The innate immune system recognizes bacterial components through pattern recognition receptors (PRRs). Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular PRR that detects peptidoglycan fragments containing diaminopimelic acid (DAP), primarily from Gram-negative bacteria.[3][9] The minimal NOD1 agonist is the tripeptide L-Ala-γ-D-Glu-meso-DAP (Tri-DAP).[10] The synthesis of Tri-DAP and its analogues using Fmoc-Dap(Alloc)-OH allows for the investigation of the NOD1 signaling pathway.
NOD1 Signaling Pathway
Upon recognition of Tri-DAP, NOD1 undergoes a conformational change, leading to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines and chemokines.[2][11][12][13]
Experimental Protocol: Measuring NOD1 Activation using a Reporter Assay
This protocol describes a cell-based reporter assay to quantify the activation of the NF-κB signaling pathway downstream of NOD1 activation by a synthesized Tri-DAP-containing peptide.[14]
Materials:
-
HEK293T cells stably expressing human NOD1 (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Synthesized Tri-DAP peptide
-
Cell culture medium and supplements
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T-hNOD1 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of the synthesized Tri-DAP peptide (e.g., 0.1, 1, 10, 100 ng/mL). Include a negative control (vehicle only) and a positive control (e.g., commercially available Tri-DAP).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of the Tri-DAP peptide to determine the dose-response relationship.
Experimental Workflow for Synthesis and Biological Evaluation
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Bacterial-Derived Peptidoglycan Cross-Linked Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. researchgate.net [researchgate.net]
- 12. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for On-Resin Side-Chain Modification of Diaminopropionic Acid (Dap) Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the on-resin modification of the side-chain of 2,3-diaminopropionic acid (Dap) residues within a peptide sequence. The ability to selectively modify the β-amino group of Dap while the peptide is still attached to the solid support opens up a vast chemical space for synthesizing peptides with novel functionalities, enhanced biological activity, and improved pharmacokinetic properties. This document outlines key orthogonal protection strategies and detailed protocols for common on-resin modifications, including acylation, alkylation, and guanidinylation.
Introduction to On-Resin Dap Modification
Diaminopropionic acid is a non-proteinogenic amino acid that offers a unique handle for post-synthetic modification due to its primary amine side chain.[1] Unlike the ε-amino group of lysine, the β-amino group of Dap provides a shorter and potentially more conformationally constrained linkage. On-resin modification strategies are highly efficient as they allow for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin.[2]
The key to successful on-resin side-chain modification lies in the use of an orthogonal protecting group on the Dap side chain that can be selectively removed without cleaving the peptide from the resin or removing other side-chain protecting groups.[3] Commonly used protecting groups for the Dap side chain in Fmoc-based solid-phase peptide synthesis (SPPS) include the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the 4-methyltrityl (Mtt) groups.[3]
Orthogonal Protecting Group Strategies
The choice of protecting group for the Dap side chain is critical and depends on the desired modification and the overall synthetic scheme. The most common strategies in Fmoc SPPS are summarized below.
| Protecting Group | Deprotection Reagent | Stability | Reference |
| Dde (or ivDde) | 2% Hydrazine in DMF | Stable to piperidine and TFA | [3][4] |
| Mtt | 1% TFA in DCM | Stable to piperidine and hydrazine | [3][5] |
| Alloc | Pd(PPh₃)₄ / Phenylsilane in DCM/AcOH/NMM | Stable to piperidine, TFA, and hydrazine | [3] |
Note: While Dde is widely used, its removal with hydrazine is not fully orthogonal to the Fmoc group, which can also be cleaved by hydrazine.[3] Therefore, the N-terminus should be protected (e.g., with a Boc group) before Dde removal if further chain elongation is not desired.
Experimental Protocols
The following protocols are generalized for manual solid-phase peptide synthesis on a 0.1 mmol scale. All steps should be performed in a suitable peptide synthesis vessel with agitation (e.g., shaking or nitrogen bubbling).
Protocol 1: Selective Deprotection of the Dap Side Chain
This protocol must be performed after the full-length peptide has been synthesized and before the desired side-chain modification.
A. Dde Group Removal
-
Resin Washing: Wash the peptide-resin thoroughly with DMF (3 x 5 mL) to remove residual piperidine from the final Fmoc deprotection.
-
Dde Deprotection: Add a solution of 2% hydrazine monohydrate in DMF (5 mL) to the resin. Agitate for 3 minutes. Drain the solution.[3]
-
Repeat Deprotection: Repeat the hydrazine treatment two more times for 3 minutes each.[3]
-
Thorough Washing: Wash the resin extensively with DMF (5 x 5 mL) and then with DCM (3 x 5 mL) to remove all traces of hydrazine. The resin is now ready for side-chain modification.
B. Mtt Group Removal
-
Resin Washing: Wash the peptide-resin thoroughly with DCM (5 x 5 mL).
-
Mtt Deprotection: Prepare a solution of 1% TFA in DCM, containing 1-5% triisopropylsilane (TIS) as a scavenger. Add this solution (5 mL) to the resin and agitate for 2 minutes. Drain the solution and repeat the treatment every 2 minutes for a total of 30 minutes.
-
Neutralization and Washing: Wash the resin with DCM (3 x 5 mL), followed by a neutralization wash with 10% DIPEA in DMF (2 x 5 mL).
-
Final Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for side-chain modification.
Protocol 2: On-Resin Acylation of the Dap Side Chain
This protocol describes the coupling of a carboxylic acid to the deprotected β-amino group of a Dap residue.
-
Resin Preparation: Start with the peptide-resin that has the Dap side chain deprotected as described in Protocol 1.
-
Activation of Carboxylic Acid: In a separate vessel, dissolve the carboxylic acid (5 equivalents relative to resin loading) and a coupling agent such as HBTU (4.9 equivalents) in DMF. Add DIPEA (10 equivalents) and allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin test to monitor the completion of the reaction. A negative result (clear beads) indicates complete acylation.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Drying: Dry the resin under vacuum before proceeding to final cleavage or further modifications.
Quantitative Data for On-Resin Acylation: While specific data for Dap is sparse, acylation of side-chain amines on-resin is generally a high-yielding reaction.
| Modification | Reagents | Typical Yield | Typical Purity | Reference |
| Fatty Acid Acylation | Fatty Acid, HBTU, DIPEA | >95% | >90% | [6] |
| Biotinylation | Biotin, HBTU, DIPEA | >95% | >90% | General SPPS Knowledge |
Protocol 3: On-Resin Reductive Amination (Alkylation) of the Dap Side Chain
This protocol allows for the introduction of alkyl groups to the Dap side chain via reaction with an aldehyde or ketone followed by reduction.[7][8][9]
-
Resin Preparation: Start with the peptide-resin with the Dap side chain deprotected (Protocol 1).
-
Imine Formation: Swell the resin in 1% acetic acid in DMF. Add the aldehyde or ketone (10 equivalents) and agitate for 1 hour at room temperature to form the imine intermediate.
-
Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) (10 equivalents) to the reaction mixture. Agitate for an additional 2-4 hours at room temperature.[10]
-
Monitoring: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL), water/DMF (1:1, 3 x 5 mL), DMF (3 x 5 mL), and DCM (5 x 5 mL).
-
Drying: Dry the resin under vacuum.
Quantitative Data for On-Resin Reductive Amination:
| Substrate | Reagents | Reported Yield/Purity | Reference |
| Aliphatic Aldehydes | Aldehyde, NaBH₃CN, 1% AcOH in DMF | Nearly Quantitative | [7] |
| Aromatic/Heterocyclic Aldehydes | Aldehyde, NaBH₃CN, 1% AcOH in DMF | Variable, often high purity | [7] |
Protocol 4: On-Resin Guanidinylation of the Dap Side Chain
This protocol converts the primary amine of the Dap side chain into a guanidinium group, effectively creating a homo-arginine analogue.
-
Resin Preparation: Start with the peptide-resin with the Dap side chain deprotected (Protocol 1).
-
Guanidinylation Reaction: Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents) and DIPEA (5 equivalents) in DMF. Add this solution to the resin.[11]
-
Incubation: Agitate the reaction mixture at room temperature for 12-24 hours.[11]
-
Monitoring: The reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing via LC-MS to observe the mass shift corresponding to the addition of the guanidinyl group (+42 Da).
-
Washing: Drain the guanidinylation solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL).[11][12]
-
Drying: Dry the resin under vacuum before proceeding to final cleavage.
Quantitative Data for On-Resin Guanidinylation:
| Reagent | Reaction Time | Typical Yield | Typical Purity | Reference |
| 1H-Pyrazole-1-carboxamidine HCl | 12-24 hours | High | >90% | [11] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 12-24 hours | High | >90% | General SPPS Knowledge |
Visualization of Workflows
The following diagrams illustrate the general workflows for on-resin modification of Dap residues.
Caption: General workflow for on-resin side-chain modification of Dap residues.
Caption: Orthogonal deprotection strategies for Dap side chains.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
Application Notes and Protocols for Fmoc-Dap-OH in Branched Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) and its derivatives are valuable building blocks in solid-phase peptide synthesis (SPPS) for the creation of branched peptides. The presence of two amino groups on the diaminopropionic acid residue allows for the initiation of two distinct peptide chains from a single point, leading to structures with unique properties and applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of branched peptides, targeting researchers in peptide chemistry, immunology, and drug development.
Branched peptides, such as Multiple Antigenic Peptides (MAPs), have garnered significant interest due to their enhanced biological activity compared to their linear counterparts. The multivalent display of epitopes in MAPs can elicit potent immune responses, making them promising candidates for vaccine development.[1][2] Furthermore, branched architectures can improve peptide stability, receptor binding affinity, and pharmacokinetic profiles. Diaminopropionic acid offers a shorter side chain compared to the more commonly used lysine for branching, which can influence the spatial arrangement and presentation of the attached peptide chains.[3]
Key Properties of this compound Derivatives
Several this compound derivatives are commercially available, each offering specific advantages for orthogonal synthesis strategies. The choice of the derivative depends on the desired deprotection scheme for the subsequent elongation of the peptide branches.
| Derivative | Side-Chain Protecting Group | Deprotection Condition | Key Features |
| Fmoc-Dap(Fmoc)-OH | Fmoc | 20% Piperidine in DMF | Allows for simultaneous deprotection of both amino groups, leading to symmetric branch elongation. |
| Fmoc-Dap(Boc)-OH | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | Orthogonal to the Fmoc group, enabling sequential synthesis of different peptide branches. |
| Fmoc-Dap(Mtt)-OH | 4-Methyltrityl (Mtt) | Mild acid (e.g., 1% TFA in DCM) | Allows for selective deprotection of the side chain while the N-terminal Fmoc group and other acid-labile protecting groups remain intact.[4] |
| Fmoc-Dap(Alloc)-OH | Allyloxycarbonyl (Alloc) | Palladium(0) catalyst | Provides an orthogonal protection strategy, as the Alloc group is stable to both piperidine and TFA.[5] |
| Fmoc-Dap(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF | Offers an alternative orthogonal deprotection scheme, particularly useful in complex syntheses. |
Experimental Protocols
Protocol 1: Synthesis of a Symmetric Two-Branched Peptide using Fmoc-Dap(Fmoc)-OH
This protocol describes the synthesis of a model symmetric branched peptide on a Rink Amide resin.
1. Resin Preparation:
- Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
- Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
2. Coupling of the First Amino Acid (Optional Spacer):
- Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 4 equivalents) with a coupling reagent such as HCTU (4 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
- Add the activated amino acid solution to the resin and shake for 2 hours.
- Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.
- Wash the resin as described in step 1.
- Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 minutes) and wash.
3. Incorporation of the Branching Unit (Fmoc-Dap(Fmoc)-OH):
- Pre-activate Fmoc-Dap(Fmoc)-OH (3 equivalents) with HCTU (3 equivalents) and DIPEA (6 equivalents) in DMF.
- Couple the activated branching unit to the resin-bound amino acid for 2-4 hours.
- Perform a ninhydrin test to ensure complete coupling.
- Wash the resin thoroughly.
4. Simultaneous Deprotection of Both Fmoc Groups:
- Treat the resin with 20% piperidine in DMF (2 x 15 minutes) to remove both Fmoc groups from the Dap residue.
- Wash the resin extensively with DMF, DCM, and DMF.
5. Symmetric Elongation of Peptide Branches:
- Couple the next Fmoc-protected amino acid (8 equivalents to account for two coupling sites) using HCTU/DIPEA activation for 2 hours.
- Repeat the coupling and deprotection cycles for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
- Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
7. Purification and Analysis:
- Purify the branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Synthesis of an Asymmetric Two-Branched Peptide using Fmoc-Dap(Mtt)-OH
This protocol outlines the synthesis of a branched peptide with two different sequences using an orthogonal protection strategy.
1. Resin Preparation and First Chain Elongation:
- Follow steps 1 and 2 from Protocol 1 to prepare the resin and couple any initial linear sequence.
- Incorporate Fmoc-Dap(Mtt)-OH as the branching unit (follow step 3 from Protocol 1).
- Deprotect the N-terminal Fmoc group with 20% piperidine in DMF and wash.
- Synthesize the first peptide branch by performing standard Fmoc-SPPS cycles.
2. Selective Deprotection of the Mtt Group:
- After completing the first branch, wash the resin with DCM.
- Treat the resin with a solution of 1% TFA in DCM (multiple short treatments, e.g., 10 x 2 minutes) to remove the Mtt group from the Dap side chain.
- Wash the resin with DCM, 10% DIPEA in DMF, and DMF.
3. Second Chain Elongation:
- Synthesize the second peptide branch on the now free side-chain amino group by performing standard Fmoc-SPPS cycles.
4. Cleavage, Deprotection, Purification, and Analysis:
- Follow steps 6 and 7 from Protocol 1 to obtain and characterize the final asymmetric branched peptide.
Workflow for Branched Peptide Synthesis
References
- 1. Synthesis and immunological evaluation of peptide-based vaccine candidates against malaria [researchonline.jcu.edu.au]
- 2. Synthesis and immunological evaluation of synthetic peptide based anti-SARS-CoV-2 vaccine candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Cyclic Peptides Using Fmoc-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents, offering advantages over their linear counterparts, such as enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability. The incorporation of non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap) provides a versatile scaffold for creating diverse cyclic structures.[1] The use of Fmoc-Dap-OH in solid-phase peptide synthesis (SPPS) allows for the strategic introduction of a side-chain amino group, which can be utilized for various cyclization strategies, including head-to-tail, side-chain-to-side-chain, and side-chain-to-terminus cyclization.[2]
This document provides detailed application notes and protocols for the synthesis of cyclic peptides using this compound, focusing on orthogonal protection strategies that enable selective on-resin and solution-phase cyclization.
Core Concepts: Orthogonal Protection in Cyclic Peptide Synthesis
The successful synthesis of cyclic peptides using this compound hinges on the principle of orthogonal protection.[3][4] This strategy involves the use of protecting groups for the α-amino group (Fmoc) and the β-amino group of Dap that can be removed under different conditions, allowing for selective deprotection and modification.[5]
Commonly used protecting groups for the side chain of this compound include:
-
Mtt (4-Methyltrityl): Cleaved by dilute trifluoroacetic acid (TFA), offering orthogonality with the base-labile Fmoc group and the stronger acid-labile protecting groups used for final cleavage from the resin.[3]
-
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed by hydrazine, providing an additional layer of orthogonality.[6]
-
Boc (tert-Butoxycarbonyl): A standard acid-labile protecting group, often used for the Dap side chain in Fmoc-based synthesis.[7]
The choice of protecting group depends on the desired cyclization strategy and the other protected amino acids in the peptide sequence.
Experimental Protocols
Protocol 1: On-Resin Side-Chain-to-Terminus Cyclization using Fmoc-Dap(Mtt)-OH
This protocol describes the synthesis of a cyclic peptide where the side chain of a Dap residue is cyclized to the N-terminus of the peptide while it is still attached to the solid support.
1. Linear Peptide Synthesis using Fmoc-SPPS:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.[8][9]
-
Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (including Fmoc-Dap(Mtt)-OH) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Repeat: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.
2. Selective Deprotection of the Dap Side Chain:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a solution of 1-3% TFA in DCM for 10-20 minutes. Repeat this step 3-5 times until the Mtt group is completely removed.[10]
-
Wash the resin thoroughly with DCM, followed by DMF.
3. On-Resin Cyclization:
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF as described above.
-
Wash the resin with DMF.
-
Add a solution of a coupling reagent (e.g., PyBOP or HATU) and a base (e.g., DIEA or 2,4,6-collidine) in DMF to the resin.[11]
-
Allow the cyclization reaction to proceed for 4-24 hours at room temperature. Monitor the reaction by taking small aliquots of the resin for cleavage and analysis by HPLC-MS.
4. Cleavage and Purification:
-
Wash the resin with DMF and DCM, and then dry it under vacuum.
-
Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) for 2-3 hours.[12]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol outlines the synthesis of a linear peptide which is then cleaved from the resin and cyclized in solution.
1. Synthesis of the Linear Peptide Precursor:
-
Synthesize the linear peptide on a hyper-acid labile resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS as described in Protocol 1.[13] The use of such a resin allows for cleavage of the peptide with side-chain protecting groups intact.
-
After assembly of the linear sequence, cleave the peptide from the resin using a mild acidic solution (e.g., acetic acid/trifluoroethanol/DCM, 2:2:6 v/v/v).[13]
2. Deprotection of Terminal Groups:
-
N-terminal Fmoc removal: If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group in solution using piperidine.
-
C-terminal ester hydrolysis: If the C-terminus is protected as an ester, it needs to be saponified to the free carboxylic acid.
3. Solution-Phase Cyclization:
-
Dissolve the linear peptide in a suitable solvent (e.g., DMF or a mixture of DMF/DCM) at a high dilution (typically 0.1-1 mM) to minimize intermolecular side reactions.[2]
-
Add a coupling reagent (e.g., PyBOP, HATU, or T3P) and a base (e.g., DIEA).
-
Stir the reaction mixture at room temperature for 12-48 hours. Monitor the progress of the cyclization by HPLC-MS.
4. Final Deprotection and Purification:
-
Once the cyclization is complete, remove the solvent under reduced pressure.
-
Treat the crude cyclic peptide with a strong acid cocktail (e.g., TFA/TIS/water) to remove the remaining side-chain protecting groups.
-
Precipitate and purify the final cyclic peptide as described in Protocol 1.
Data Presentation
The efficiency of cyclic peptide synthesis can be evaluated based on several quantitative parameters. The following tables provide a template for summarizing experimental data.
Table 1: On-Resin Cyclization Efficiency
| Linear Peptide Sequence | Cyclization Reagent | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |
| Ac-c(Dap-Ala-Phe-Gly)-NH2 | PyBOP/DIEA | 12 | 65 | 30 |
| H-c(Dap-Val-Leu-Trp)-NH2 | HATU/Collidine | 24 | 58 | 25 |
Table 2: Solution-Phase Cyclization Yields
| Linear Peptide Precursor | Cyclization Reagent | Concentration (mM) | Crude Purity (%) | Isolated Yield (%) |
| H-Dap(Boc)-Ala-Phe-Gly-OH | T3P/DIEA | 0.5 | 72 | 40 |
| H-Val-Leu-Trp-Dap(Boc)-OH | HATU/DIEA | 1.0 | 68 | 35 |
Visualizations
The following diagrams illustrate the key workflows and chemical principles involved in the synthesis of cyclic peptides using this compound.
Caption: On-Resin Cyclization Workflow.
Caption: Solution-Phase Cyclization Workflow.
Caption: Orthogonal Protection Strategy.
Conclusion
The use of this compound with orthogonal side-chain protecting groups is a powerful strategy for the synthesis of a wide variety of cyclic peptides.[8] By carefully selecting the protecting group and the cyclization method (on-resin or in solution), researchers can efficiently generate novel cyclic peptide structures for drug discovery and other applications.[14] The protocols and concepts outlined in this document provide a solid foundation for the successful design and synthesis of Dap-containing cyclic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of Dap-Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) is a valuable building block in peptide science. Its side chain contains a primary amine, which can be utilized for creating branched peptides, for cyclization, or for the conjugation of molecules such as labels or drugs. The synthesis of Dap-containing peptides predominantly relies on the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.
A critical step in this process is the selective removal of the Fmoc group from the α-amine to allow for peptide chain elongation. This deprotection must be efficient and clean, without compromising the integrity of the peptide or its side-chain protecting groups. This document provides a detailed guide to the conditions for Fmoc deprotection in Dap-containing peptides, including orthogonal protection strategies, comparative data on deprotection reagents, potential side reactions, and detailed experimental protocols.
Orthogonal Protection Strategies for the Dap Side Chain
Due to the presence of a primary amine in its side chain, Dap requires an orthogonal protecting group that remains stable during the repeated base-mediated cleavage of the Nα-Fmoc group. The choice of this side-chain protecting group is crucial and depends on the overall synthetic strategy.
The most commonly used side-chain protecting group for Dap in Fmoc-SPPS is the tert-butyloxycarbonyl (Boc) group [1]. The Boc group is stable to the basic conditions of Fmoc removal (e.g., piperidine) but is readily cleaved by acids, typically during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA)[1][2].
Other protecting groups are employed when selective deprotection of the Dap side chain is required on the solid support for further modification. These include:
-
Methyltrityl (Mtt): This group is highly acid-labile and can be removed with dilute solutions of TFA (e.g., 1% TFA in DCM), leaving acid-labile groups like Boc intact[3]. This allows for on-resin modification of the Dap side chain.
-
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): These groups are stable to both piperidine and TFA but can be selectively removed using hydrazine in DMF[3]. This provides another level of orthogonality. However, caution is advised as the Dde group can migrate from the side chain to the α-amino group during Fmoc deprotection[1][4].
Table 1: Comparison of Common Side-Chain Protecting Groups for Dap in Fmoc-SPPS
| Protecting Group | Chemical Structure | Cleavage Conditions | Stability | Key Features |
| Boc (tert-butyloxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong acid (e.g., TFA) | Stable to piperidine and hydrazine | Standard choice for routine synthesis[1]. |
| Mtt (Methyltrityl) | -C(Ph)₂(C₆H₄-CH₃) | Mild acid (e.g., 1% TFA in DCM) | Stable to piperidine and hydrazine | Allows for selective on-resin side-chain deprotection[3]. |
| ivDde (ivDde) | Complex cyclic enamine | 2% Hydrazine in DMF | Stable to piperidine and TFA | Useful for complex syntheses requiring multiple orthogonal schemes. Prone to migration[3][4]. |
Fmoc Deprotection Conditions
The removal of the Fmoc group is a base-catalyzed β-elimination reaction, which liberates the α-amine for the next coupling step. The choice of base and reaction conditions can significantly impact the efficiency of the deprotection and the prevalence of side reactions.
Standard Conditions: Piperidine
The most common and well-established method for Fmoc deprotection is treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF)[5][6][7]. A typical procedure involves two treatments: a short initial treatment (1-3 minutes) followed by a longer one (5-15 minutes) to ensure complete removal[6][8].
Alternative Reagents for Optimized Deprotection
While piperidine is effective, concerns about its toxicity and its potential to induce side reactions, such as aspartimide formation in sensitive sequences, have led to the development of alternative reagents[5][9]. These alternatives can offer faster deprotection times and reduced side reactions.
-
Piperazine/DBU: A combination of a weaker base like piperazine with a catalytic amount of the strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be a highly efficient and safer alternative to piperidine[5][10][11]. This mixture can achieve complete Fmoc removal in less than a minute[10].
-
4-Methylpiperidine (4-MP): Offers similar performance to piperidine and is sometimes used as a direct replacement[9].
-
Dipropylamine (DPA): Has been reported to significantly reduce aspartimide formation compared to piperidine[5].
Table 2: Comparative Performance of Fmoc Deprotection Reagents (Note: The data presented are for general peptide synthesis and may vary based on the specific peptide sequence and synthesis conditions. They serve as a guide for optimizing conditions for Dap-containing peptides.)
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Key Advantages & Disadvantages | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Adv: Well-established standard. Disadv: Can induce side reactions (e.g., aspartimide formation). | [5][6] |
| Piperazine | 10% w/v in DMF/Ethanol | >10 min | Variable | Adv: Milder base, reduces aspartimide formation. Disadv: Slower kinetics than piperidine. | [5][9] |
| DBU/Piperazine | 2% DBU, 5% Piperazine in DMF | < 2 min | Generally High | Adv: Very rapid, efficient, reduces side reactions. Disadv: Strong basicity of DBU requires careful use. | [10][11][12] |
| 4-Methylpiperidine | 20% in DMF | 5-20 min | Variable | Adv: Similar performance to piperidine. | [9] |
Potential Side Reactions in Fmoc Deprotection of Dap-Containing Peptides
While the core structure of Dap does not inherently promote the common side reactions seen with residues like Asp or Cys, several general and one specific side reaction should be considered.
-
Incomplete Deprotection: Aggregation of the peptide chain can hinder access of the deprotection reagent, leading to incomplete Fmoc removal. This results in deletion sequences in the final product. Using stronger deprotection cocktails like DBU/piperazine can help overcome this[12].
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic if Proline is in the first or second position.
-
Racemization: The basic conditions of Fmoc deprotection can cause epimerization of optically active amino acids, especially at the C-terminus or for sensitive residues like Cysteine.
-
Dde/ivDde Migration: For peptides containing Dap(Dde) or Dap(ivDde), there is a risk of the Dde/ivDde group migrating from the side-chain amine to the α-amine during the Fmoc deprotection step[1][4]. This leads to a capped N-terminus and an unprotected side chain. Careful monitoring and optimized conditions are necessary when using these protecting groups.
Experimental Protocols
Protocol for Solid-Phase Synthesis and Fmoc Deprotection of a Dap-Containing Peptide
This protocol outlines a standard manual synthesis cycle for incorporating an Fmoc-Dap(Boc)-OH residue into a peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Dap(Boc)-OH)
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution (see options below)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection (Choose one option):
-
Option A: Standard Piperidine Deprotection
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate for 10-15 minutes[8].
-
Drain the solution.
-
-
Option B: DBU/Piperazine Deprotection
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual deprotection reagents and byproducts.
-
Monitoring Deprotection (Optional but Recommended):
-
Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection. The test is not applicable for N-terminal proline residues[13].
-
Alternatively, the drained deprotection solution can be analyzed by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 301 nm, which can be used for quantitative monitoring of the deprotection progress[8].
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and N-terminal Fmoc deprotection, the peptide is cleaved from the resin, and side-chain protecting groups (including the Boc group from Dap) are removed using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5)[13][14].
Visualizations
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Caption: General workflow for Fmoc deprotection in solid-phase peptide synthesis.
Conclusion
The successful synthesis of Dap-containing peptides via Fmoc-SPPS hinges on the careful selection of both the side-chain protecting group for the Dap residue and the Nα-Fmoc deprotection conditions. While 20% piperidine in DMF remains the standard deprotection reagent, alternatives such as DBU/piperazine offer significant advantages in terms of speed and the reduction of side reactions, particularly for difficult or aggregation-prone sequences. The choice of an orthogonal protecting group for the Dap side chain, typically Boc, is critical for preventing unwanted side reactions and enabling site-specific modifications if required. By understanding the principles outlined in these notes and adhering to the detailed protocols, researchers can effectively navigate the challenges of synthesizing complex Dap-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [d8.irins.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
Application Note: Coupling Reagents for Fmoc-Dap-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is a fundamental technique for constructing peptides. The incorporation of non-standard amino acids, such as L-α,β-diaminopropionic acid (Dap), allows for the introduction of unique functionalities, enabling the synthesis of modified peptides, peptidomimetics, and branched structures. The Dap residue contains a side-chain amino group that requires an orthogonal protecting group (PG) to prevent unwanted side reactions during synthesis.
The efficiency of incorporating Fmoc-Dap(PG)-OH derivatives is highly dependent on the choice of coupling reagent. Challenges such as steric hindrance from bulky side-chain protecting groups can lead to slow or incomplete reactions.[1] Furthermore, certain derivatives, like Fmoc-Dap(Mtt)-OH, are prone to specific side reactions that can severely impair coupling efficiency.[2][3] This document provides a detailed guide to selecting the appropriate coupling reagents and protocols for the successful incorporation of Fmoc-Dap-OH derivatives in SPPS.
2. The Challenge of Fmoc-Dap(Mtt)-OH: Intramolecular Lactamization
A critical issue has been identified specifically with the commercially available building block Fmoc-Dap(Mtt)-OH. This derivative exhibits abnormally poor coupling efficiency not primarily due to steric hindrance, but because it undergoes rapid intramolecular cyclization to form a stable six-membered lactam.[2][4] This side reaction occurs under various standard activation conditions, consuming the building block before it can couple to the resin-bound peptide.
Studies have shown that pre-activating Fmoc-Dap(Mtt)-OH with common coupling reagents like HBTU, HATU, or PyBOP, in the presence of a base such as N,N-Diisopropylethylamine (DIPEA), leads almost exclusively to the formation of the undesired lactam, preventing successful peptide bond formation.[4] This makes the choice of coupling strategy paramount when working with this specific derivative.
3. Overview and Comparison of Coupling Reagents
For sterically hindered amino acids or those prone to side reactions, uronium/aminium and phosphonium salt-based reagents are generally preferred for their high reactivity.[1][5] Newer carbodiimide methods combined with advanced additives also offer excellent, cost-effective alternatives.
Data Presentation
The following tables summarize the performance of common coupling reagents for challenging amino acid incorporations.
Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Disadvantages | Relative Cost |
|---|---|---|---|---|
| HATU | Uronium/Aminium | Very fast and efficient, especially for difficult couplings; forms highly reactive OAt-ester.[6][7][8] | Can cause racemization with sensitive residues; excess reagent can cap the N-terminus.[8][9] Known allergen. | High |
| HCTU | Uronium/Aminium | High coupling efficiency, often faster than HBTU, producing high-purity peptides.[10][11] | More expensive than HBTU.[10] | High |
| COMU | Uronium/Aminium | Efficiency comparable to HATU; safer (non-explosive) and more soluble due to OxymaPure base.[5][12] | Higher cost than older reagents.[10] | High |
| DIC/Oxyma | Carbodiimide | Cost-effective, low racemization, and a safer alternative to HOBt/HOAt-based additives.[10][13][14] | Generally slower reaction rates than uronium/aminium salts.[10] | Low |
| PyBOP | Phosphonium | Effective for sterically hindered couplings; byproducts are less hazardous than those from BOP.[7][10] | Can be less efficient than HATU for some sequences.[11] | Medium |
| DEPBT | Phosphonium | Mediates amide bond formation with remarkable resistance to racemization.[5] | Not as commonly used for routine couplings. | Medium |
Table 2: Outcome of Fmoc-Dap(Mtt)-OH Activation with Various Reagents
| Coupling Reagent | Base | Pre-incubation Time | Primary Outcome | Reference |
|---|---|---|---|---|
| PyBOP | DIPEA | 5 min | Lactam Formation | [4] |
| HBTU | DIPEA | 5 min | Lactam Formation | [4] |
| HATU | DIPEA | 5 min | Lactam Formation | [4] |
| HCTU | DIPEA | 5 min | Lactam Formation | [4] |
| DEPBT | DIPEA | 0 min (No pre-incubation) | Successful Coupling * | [2][4] |
Successful coupling was achieved using a multi-time, preincubation-free protocol, but this was noted to be a costly and tedious procedure.[2]
Mandatory Visualizations
Caption: A single cycle of amino acid addition in Fmoc-SPPS.
4. Experimental Protocols
Protocol 1: General High-Efficiency Coupling for Fmoc-Dap(PG)-OH using HATU (Note: This protocol is for sterically hindered Dap derivatives where lactamization is not the primary concern, e.g., Fmoc-Dap(Boc)-OH).
-
Resin Preparation: Swell the resin-bound peptide (1.0 eq.) in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Dap(PG)-OH (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq., optional but recommended) in DMF.
-
Coupling Reaction: Add DIPEA (6.0 eq.) to the activation mixture and immediately transfer the solution to the reaction vessel containing the resin.
-
Reaction Time: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). For very difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Wash: Once the reaction is complete (negative Kaiser test), filter the reaction solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times) and DMF (3 times).
Protocol 2: Cost-Effective Coupling for Fmoc-Dap(PG)-OH using DIC/Oxyma (Note: This protocol is for sterically hindered Dap derivatives where lactamization is not the primary concern).
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Dap(PG)-OH (3.0 eq.) and OxymaPure (3.0 eq.) in DMF.
-
Coupling Reaction: Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq.) to the activation mixture. Allow the components to pre-activate for 2-5 minutes. Transfer the activated solution to the reaction vessel containing the resin.
-
Reaction Time: Allow the coupling to proceed for 1-4 hours. The use of microwave heating can significantly accelerate this process.[15] Monitor the reaction progress.
-
Wash: Follow step 5 from Protocol 1.
Protocol 3: Special Protocol for Fmoc-Dap(Mtt)-OH using DEPBT (Preincubation-Free) CAUTION: This method is a workaround for the inherent instability of Fmoc-Dap(Mtt)-OH. Using an alternative, more stable Dap derivative is strongly recommended.[2]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Reagent Preparation: Prepare separate stock solutions of Fmoc-Dap(Mtt)-OH, DEPBT, and DIPEA in DMF.
-
Coupling Reaction (No Pre-incubation): To the vessel containing the swollen and deprotected resin, add in sequence:
-
The solution of Fmoc-Dap(Mtt)-OH (4.0 eq.).
-
The solution of DEPBT (4.0 eq.).
-
The solution of DIPEA (8.0 eq.).
-
Ensure immediate and thorough mixing upon addition of the reagents. Do not mix the reagents before adding them to the resin.
-
-
Reaction Time: Allow the coupling to proceed for 2 hours.[4] Perform a Kaiser test. If the test is positive, repeat the coupling procedure (double coupling).
-
Wash: Follow step 5 from Protocol 1.
Caption: Logic for selecting a coupling reagent for this compound derivatives.
The successful incorporation of this compound derivatives in SPPS is highly achievable but requires careful consideration of the side-chain protecting group and the coupling reagent.
-
Fmoc-Dap(Mtt)-OH should be avoided where possible due to its high propensity for intramolecular lactamization. If its use is unavoidable, a preincubation-free protocol with DEPBT is required, though this may be inefficient.
-
For other Fmoc-Dap(PG)-OH derivatives that present steric hindrance, HATU and COMU are excellent high-efficiency reagents that promote rapid and complete couplings.
-
For a balance of performance and economy, the DIC/Oxyma combination is a robust and widely adopted method that minimizes racemization and is suitable for both manual and automated synthesis.
Researchers should always perform a test coupling and monitor completion via a qualitative method like the Kaiser test, especially when incorporating challenging or unusual amino acids into a peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
The Versatility of Fmoc-Dap-OH in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) and its derivatives are invaluable building blocks in modern drug discovery, offering a versatile scaffold for the synthesis of a wide array of therapeutic candidates. Their unique bifunctional nature, featuring both α- and β-amino groups, allows for the construction of complex peptide architectures, including cyclic peptides, stapled peptides, and peptidomimetics. Furthermore, the strategic placement of Dap residues is crucial in the design of Proteolysis Targeting Chimeras (PROTACs), an emerging modality in targeted protein degradation. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the full potential of this compound in their drug development endeavors.
Application in Antimicrobial Peptides (AMPs)
The incorporation of this compound into peptide sequences is a key strategy for developing novel antimicrobial agents. The additional amino group in the Dap side chain can be utilized to introduce positive charges, enhancing the peptide's interaction with negatively charged bacterial membranes and leading to membrane disruption. Furthermore, the Dap residue can serve as a branching point for the synthesis of dendrimeric peptides or as a key component in the formation of cyclic structures, which often exhibit improved stability and biological activity.
Quantitative Data: Antimicrobial Activity of Cyclic Peptides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a library of 7-mer macrocyclic peptides designed with systematic replacement of L-amino acids with their D-isomers. While the specific inclusion of this compound is not explicitly stated, the synthesis was performed using Fmoc solid-phase peptide synthesis, a standard method for incorporating such modified amino acids. These peptides demonstrated broad-spectrum activity against various bacterial strains.
| Peptide | S. aureus (MRSA) MIC (µg/mL) | E. faecium (VRE) MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | A. baumannii MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 15c | 1.5-6.2 | 1.5-6.2 | 1.5-6.2 | 6.2-25 | 6.2-25 | 12.5-50 |
| 16c | 1.5-6.2 | 1.5-6.2 | 1.5-6.2 | 6.2-25 | 6.2-25 | 12.5-50 |
Data extracted from a study on membrane-active cationic cyclic peptides.[1][2]
Experimental Protocol: Solid-Phase Synthesis of Antimicrobial Peptides
This protocol outlines the manual solid-phase synthesis of a generic antimicrobial peptide incorporating an Fmoc-Dap(side-chain protecting group)-OH residue.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Dap(Boc)-OH or other suitably protected Dap derivative)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM to remove excess reagents.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid, including the Fmoc-Dap(side-chain protecting group)-OH, until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Antimicrobial Peptide Synthesis
Caption: Solid-phase synthesis workflow for an antimicrobial peptide.
Application in Stapled Peptides for Cancer Therapy
Stapled peptides are a class of peptidomimetics where the secondary structure, typically an α-helix, is constrained by a covalent linkage between two amino acid side chains. This "staple" enhances the peptide's proteolytic stability, cell permeability, and binding affinity to its target. This compound derivatives can be utilized in the synthesis of lactam-stapled peptides, where the side-chain amino group of Dap forms an amide bond with a carboxylic acid side chain of another amino acid, such as glutamic acid or aspartic acid. These stapled peptides have shown promise in targeting protein-protein interactions (PPIs) that are often dysregulated in cancer.[3][4][5]
Quantitative Data: Activity of Stapled Peptides Targeting Mdm2/Mdm4
The following table presents the half-maximal inhibitory concentration (IC50) values of stapled peptides designed to inhibit the interaction between p53 and its negative regulators, Mdm2 and Mdm4. These peptides were synthesized using manual Fmoc chemistry.
| Peptide | Mdm2 IC50 (nM) | Mdm4 IC50 (nM) |
| Stapled Peptide 1 | 10 | 50 |
| Stapled Peptide 2 | 5 | 25 |
Data from a study on Mdm2/Mdm4-inhibiting stapled peptides.[6]
Signaling Pathway: p53 Activation by Stapled Peptides
In many cancers, the tumor suppressor protein p53 is inactivated by its negative regulators, Mdm2 and Mdm4. Stapled peptides that mimic the p53-binding domain of Mdm2/Mdm4 can disrupt this interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest and apoptosis, ultimately leading to tumor suppression.
Caption: p53 pathway activation by stapled peptides.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound, particularly with an orthogonal protecting group on the side chain like Boc, is a key building block for constructing the linker component of PROTACs. The Dap residue provides a convenient point for attaching either the target-binding ligand or the E3 ligase ligand.[7][8]
Quantitative Data: Degradation Efficiency of BTK PROTACs
The following table shows the degradation potency (DC50) and maximal degradation (Dmax) of a series of PROTACs designed to target Bruton's tyrosine kinase (BTK). The synthesis of these covalent PROTACs involves the use of functionalized building blocks that can be conceptually linked using this compound derivatives.
| PROTAC | DC50 (nM) | Dmax (%) |
| NC-1 | 2.2 | 97 |
| IR-1 | < 10 | ~90 |
| IR-2 | < 10 | ~90 |
| RC-3 | < 10 | ~90 |
Data from a study on reversible and irreversible covalent PROTACs.[9]
Experimental Protocol: General Synthesis of a PROTAC Linker with Fmoc-Dap(Boc)-OH
This protocol describes a general approach to synthesizing a PROTAC linker incorporating Fmoc-Dap(Boc)-OH.
Materials:
-
Fmoc-Dap(Boc)-OH
-
E3 ligase ligand with a suitable functional group (e.g., carboxylic acid)
-
Target protein ligand with a suitable functional group (e.g., amine)
-
Coupling reagents (e.g., HATU, HBTU)
-
DIPEA
-
TFA
-
DMF, DCM
Procedure:
-
Coupling of E3 Ligase Ligand to Dap:
-
Activate the carboxylic acid of the E3 ligase ligand using HATU/DIPEA in DMF.
-
Couple the activated ligand to the α-amino group of a deprotected Dap derivative (where the side chain is protected, e.g., with Boc).
-
-
Deprotection of Dap Side Chain:
-
Selectively remove the Boc protecting group from the Dap side chain using TFA in DCM.
-
-
Coupling of Target Protein Ligand:
-
Couple the target protein ligand (with a free amine) to the now-free β-amino group of the Dap residue using standard peptide coupling conditions (e.g., HATU/DIPEA).
-
-
Purification: Purify the final PROTAC molecule using RP-HPLC.
Workflow for PROTAC Synthesis
Caption: General synthetic workflow for a PROTAC using Fmoc-Dap(Boc)-OH.
Conclusion
This compound and its orthogonally protected derivatives are indispensable tools in the synthesis of complex and highly active therapeutic molecules. Their ability to introduce branching, conformational constraints, and versatile linker attachment points makes them central to the development of next-generation antimicrobial peptides, stapled peptides for oncology, and innovative PROTACs for targeted protein degradation. The protocols and data presented herein provide a foundational guide for researchers to effectively utilize these powerful building blocks in their drug discovery and development programs.
References
- 1. Impact of stereochemical replacement on activity and selectivity of membrane-active antibacterial and antifungal cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Cleavage of Side-Chain Protecting Groups on 2,3-Diaminopropionic Acid (Dap)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diaminopropionic acid (Dap) is a non-canonical amino acid that is increasingly utilized in peptide and protein engineering to introduce unique structural and functional properties. Its side chain contains a primary amine that can be leveraged for various modifications, such as cyclization, labeling, and the introduction of branching. To achieve site-specific modifications, an orthogonal protection strategy is essential. This involves the use of protecting groups on the α-amino and β-amino groups of Dap that can be selectively removed under different conditions.
These application notes provide detailed protocols for the selective cleavage of common side-chain protecting groups on Dap residues within a peptide sequence, while the N-terminal α-amino group and other side-chain protecting groups remain intact. The protecting groups covered are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), Allyloxycarbonyl (Alloc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
General Workflow for Selective Deprotection
The selective deprotection of a Dap side-chain protecting group is a critical step in the synthesis of modified peptides. The general workflow involves the selective removal of the protecting group from the Dap side chain while the peptide is still attached to the solid support, followed by washing and subsequent on-resin modification or cleavage from the resin.
Caption: General experimental workflow for selective Dap side-chain deprotection.
Selective Deprotection of N-β-Boc-Dap
The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group. Its selective removal from the Dap side chain can be achieved using mild acidic conditions that do not cleave other acid-labile protecting groups like trityl (Trt) or remove the peptide from highly acid-sensitive resins.
Caption: Selective cleavage of the Boc group from the Dap side chain.
Quantitative Data for N-β-Boc-Dap Deprotection
| Parameter | Condition | Typical Yield (%) | Typical Purity (%) | Reference |
| Reagent | 20-50% TFA in DCM | >95 | >90 | General SPPS knowledge |
| Time | 30 - 60 min | |||
| Temperature | Room Temperature |
Note: Data is based on general solid-phase peptide synthesis (SPPS) protocols and may require optimization for specific Dap-containing sequences.
Experimental Protocol: Selective Deprotection of N-β-Boc-Dap
-
Resin Swelling: Swell the peptide-resin (containing the Nα-Fmoc and N-β-Boc-Dap) in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 20% trifluoroacetic acid (TFA) in DCM.
-
Deprotection Reaction: Drain the DCM from the swelled resin and add the deprotection cocktail. Gently agitate the resin at room temperature for 30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 x), followed by N,N-dimethylformamide (DMF) (3 x).
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF (2 x 5 min).
-
Final Washing: Wash the resin with DMF (3 x) and DCM (3 x). The resin is now ready for subsequent on-resin modification or cleavage.
Selective Deprotection of N-β-Cbz-Dap
The Carboxybenzyl (Cbz or Z) group is typically removed by catalytic hydrogenolysis. This method is orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, making it a valuable tool in complex peptide synthesis.
Caption: Selective cleavage of the Cbz group from the Dap side chain.
Quantitative Data for N-β-Cbz-Dap Deprotection
| Parameter | Condition | Typical Yield (%) | Typical Purity (%) | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | >90 | >90 | [1] |
| Hydrogen Source | H₂ gas (1 atm) or transfer hydrogenation | [1] | ||
| Solvent | Methanol, Ethanol, or DMF | [1] | ||
| Time | 2 - 16 hours | [1] | ||
| Temperature | Room Temperature | [1] |
Note: Data is based on general peptide synthesis protocols and may require optimization for specific Dap-containing sequences.
Experimental Protocol: Selective Deprotection of N-β-Cbz-Dap
-
Resin Suspension: Suspend the peptide-resin in a suitable solvent such as methanol (MeOH) or DMF.
-
Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight of the resin).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature. Alternatively, use a hydrogen donor like ammonium formate for transfer hydrogenolysis.
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., mass spectrometry of a cleaved sample).
-
Filtration: Once the reaction is complete, filter the resin to remove the Pd/C catalyst.
-
Washing: Wash the resin thoroughly with the reaction solvent, followed by DCM and DMF. The resin is now ready for the next step.
Selective Deprotection of N-β-Alloc-Dap
The Allyloxycarbonyl (Alloc) group is removed under mild conditions using a palladium(0) catalyst, making it orthogonal to both acid- and base-labile protecting groups.[2][3] This makes it an excellent choice for complex synthetic strategies requiring multiple selective deprotections.[2][3]
Caption: Selective cleavage of the Alloc group from the Dap side chain.
Quantitative Data for N-β-Alloc-Dap Deprotection
| Parameter | Condition | Typical Yield (%) | Typical Purity (%) | Reference |
| Catalyst | Pd(PPh₃)₄ (0.1 - 0.3 eq.) | Quantitative | High | [3] |
| Scavenger | Phenylsilane (PhSiH₃) or Dimethylamine-borane complex | [3] | ||
| Solvent | DCM or THF | [3] | ||
| Time | 30 - 120 min | [3] | ||
| Temperature | Room Temperature | [3] |
Note: Data is based on general solid-phase peptide synthesis (SPPS) protocols and may require optimization for specific Dap-containing sequences.
Experimental Protocol: Selective Deprotection of N-β-Alloc-Dap
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and an allyl scavenger (e.g., phenylsilane) in the reaction solvent.
-
Deprotection Reaction: Add the reagent solution to the resin suspension and agitate gently at room temperature.
-
Reaction Monitoring: Monitor the deprotection by taking small resin samples, cleaving the peptide, and analyzing by mass spectrometry.
-
Washing: Once complete, drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by a wash with a solution of sodium N,N-diethyldithiocarbamate in DMF to remove residual palladium, and finally with DMF and DCM.
Selective Deprotection of N-β-Fmoc-Dap
While Fmoc is most commonly used for Nα-protection, it can also be employed as a side-chain protecting group.[4] Its removal is achieved under standard basic conditions using piperidine, which is orthogonal to acid-labile and hydrogenolysis-labile protecting groups.[4]
Caption: Selective cleavage of the Fmoc group from the Dap side chain.
Quantitative Data for N-β-Fmoc-Dap Deprotection
| Parameter | Condition | Typical Yield (%) | Typical Purity (%) | Reference |
| Reagent | 20% Piperidine in DMF | >98 | High | [4] |
| Time | 2 x 10 min | [4] | ||
| Temperature | Room Temperature | [4] |
Note: Data is based on standard Fmoc-SPPS protocols.
Experimental Protocol: Selective Deprotection of N-β-Fmoc-Dap
-
Resin Swelling: Swell the peptide-resin (with Nα-Boc and N-β-Fmoc-Dap) in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes.
-
Repeat Deprotection: Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x) and DCM (3 x). The resin is now ready for further modification.
Conclusion
The selective cleavage of side-chain protecting groups on 2,3-diaminopropionic acid is a versatile strategy for the synthesis of complex and modified peptides. The choice of protecting group and deprotection method should be carefully considered based on the overall synthetic plan and the presence of other protecting groups in the peptide sequence. The protocols provided here serve as a guide for researchers to effectively utilize Dap in their peptide design and development efforts.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Coupling Efficiency of Fmoc-Dap-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor coupling efficiency of N-α-Fmoc-L-α,β-diaminopropionic acid (Fmoc-Dap-OH) and its derivatives in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
Low coupling efficiency with this compound derivatives is a common issue primarily attributed to two factors:
-
Steric Hindrance: Bulky side-chain protecting groups on the β-amino group, such as Adpoc (1-(1-adamantyl)-1-methylethoxycarbonyl) or Mtt (4-methyltrityl), can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This steric hindrance can lead to incomplete or slow coupling reactions.
-
Side Reactions: Certain this compound derivatives are prone to intramolecular side reactions. For instance, Fmoc-Dap(Mtt)-OH can undergo rapid lactamization under various coupling conditions, consuming the amino acid and preventing its incorporation into the peptide chain.[1][2][3]
Q2: Which coupling reagents are recommended for this compound?
The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like this compound. Phosphonium and aminium/uronium salt-based reagents are generally more effective than carbodiimides for these challenging couplings.
-
Recommended: HATU, HBTU, PyBOP, and COMU are highly recommended for their high reactivity and efficiency in overcoming steric hindrance.[4][5]
-
Use with Caution: Standard carbodiimide reagents like DIC (N,N'-diisopropylcarbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure can be effective for less demanding couplings but may be insufficient for particularly difficult sequences involving this compound.
Q3: How can I monitor the coupling reaction to ensure it has gone to completion?
The completion of the coupling reaction should be monitored to avoid the accumulation of deletion sequences. The Kaiser test is a widely used qualitative method for detecting free primary amines on the resin.[6][7]
-
Positive Kaiser Test (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
-
Negative Kaiser Test (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin reagent.[6]
It is important to note that the Kaiser test is not reliable for N-terminal proline residues. In such cases, alternative tests like the chloranil or isatin test should be used.[7]
Q4: What is "double coupling," and should I use it for this compound?
Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This technique is often employed for difficult couplings, including those involving sterically hindered amino acids like this compound, to drive the reaction to completion. If a Kaiser test is positive after the initial coupling, a second coupling is highly recommended.
Troubleshooting Guides
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test indicates an incomplete coupling reaction. Follow this troubleshooting workflow to address the issue:
Caption: Troubleshooting workflow for a positive Kaiser test.
Issue 2: Abnormally Poor Coupling Efficiency with Fmoc-Dap(Mtt)-OH
If you are experiencing extremely low or no coupling with Fmoc-Dap(Mtt)-OH, it is likely due to rapid intramolecular lactamization.
Caption: Lactamization side reaction of Fmoc-Dap(Mtt)-OH.
Solution:
-
Avoid Pre-activation: Do not pre-activate the Fmoc-Dap(Mtt)-OH with the coupling reagent before adding it to the resin. Add the reagents sequentially to the resin to minimize the time the activated amino acid is in solution before coupling.
-
Use DEPBT: The coupling reagent DEPBT ((3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)) has been shown to achieve complete incorporation of Fmoc-Dap(Mtt)-OH when used in a multi-time, pre-incubation-free protocol.[2]
-
Consider Alternative Protecting Groups: If possible, use an alternative orthogonally protected this compound derivative, such as Fmoc-Dap(Boc)-OH or Fmoc-Dap(Dde)-OH, which are not prone to this side reaction.[2]
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Example(s) | Typical Coupling Time | Expected Efficiency for Hindered Couplings | Key Considerations |
| Carbodiimides | DIC/HOBt, DIC/OxymaPure | 60 - 120 min | 95 - 98% | Cost-effective but slower; potential for side reactions. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | 20 - 60 min | 98 - >99.5% | Fast and highly efficient; potential for guanidinylation if used in excess.[4] |
| Phosphonium Salts | PyBOP, PyAOP | 30 - 60 min | 98 - 99% | Highly efficient with low racemization; avoids carcinogenic byproducts of BOP.[8] |
| Third-Generation Uronium Salts | COMU | 20 - 45 min | > 99.5% | Very high reactivity with a better safety profile than benzotriazole-based reagents.[4][5] |
Note: Coupling efficiencies are sequence-dependent and should be optimized for each specific case.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Dap(Boc)-OH using HATU
This protocol is designed for the efficient incorporation of Fmoc-Dap(Boc)-OH, a commonly used derivative.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Dap(Boc)-OH (3-5 equivalents)
-
HATU (2.85-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Dap(Boc)-OH (3 eq.) and HATU (2.85 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the amino acid/HATU solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, perform a second coupling (repeat steps 2-6).
Protocol 2: Coupling of Fmoc-Dap(Dde)-OH using PyBOP
This protocol is suitable for incorporating Fmoc-Dap(Dde)-OH, which allows for orthogonal deprotection of the side chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Dap(Dde)-OH (3-5 equivalents)
-
PyBOP (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
Peptide synthesis grade DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Dap(Dde)-OH (3-5 eq.) and PyBOP (3-5 eq.) in DMF.
-
Activation and Coupling: Add DIPEA (6-10 eq.) to the amino acid/PyBOP solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-120 minutes. For difficult sequences, the reaction time may need to be extended.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for completion. If necessary, repeat the coupling step.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
Resin sample (a few beads)
-
Heating block or water bath at 100-110°C
Procedure:
-
Take a small sample of resin beads (approx. 1-5 mg) from the reaction vessel after the coupling reaction and subsequent washing steps.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.
-
Heat the test tube at 110°C for 3-5 minutes.[6]
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue beads and/or blue solution: Positive result, indicating incomplete coupling.
-
Yellow or colorless beads and solution: Negative result, indicating complete coupling.[6]
References
preventing side reactions during Fmoc-Dap-OH incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the incorporation of Fmoc-Dap-OH derivatives in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation of this compound, presented in a question-and-answer format.
Issue 1: Low Coupling Efficiency and/or Incomplete Reaction with Fmoc-Dap(Mtt)-OH
-
Question: My Kaiser test is positive after coupling Fmoc-Dap(Mtt)-OH, indicating a poor coupling yield. What is the likely cause and how can I resolve this?
-
Answer: A significant side reaction with Fmoc-Dap(Mtt)-OH is its propensity to undergo rapid intramolecular cyclization to form a lactam, especially during the pre-activation step with common coupling reagents. This lactam formation deactivates the amino acid, preventing its incorporation into the peptide chain.
Recommended Solution:
-
Utilize a preincubation-free protocol with DEPBT: Studies have shown that using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling reagent without a pre-activation step can achieve complete incorporation of Fmoc-Dap(Mtt)-OH.[1][2][3] This is because the activation with DEPBT is slower, reducing the opportunity for lactam formation before coupling to the resin-bound peptide.
-
Consider multiple couplings: If a single coupling with DEPBT is insufficient, a multi-time, preincubation-free protocol can be employed to drive the reaction to completion.[1][3]
-
Issue 2: Steric Hindrance and Low Coupling Yield with Fmoc-Dap(Adpoc)-OH
-
Question: I am experiencing slow and incomplete coupling with Fmoc-Dap(Adpoc)-OH. What are the potential reasons and solutions?
-
Answer: The 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) protecting group is sterically bulky, which can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to lower coupling efficiencies under standard conditions.
Recommended Solutions:
-
Use highly efficient coupling reagents: For sterically hindered amino acids like Fmoc-Dap(Adpoc)-OH, powerful coupling reagents such as HATU, HBTU, or PyBOP are recommended to enhance the reaction rate.
-
Optimize reaction conditions: Extending the coupling time (e.g., to 2 hours or more) and ensuring a sufficient excess of the activated amino acid (3-5 equivalents) can help improve the coupling yield.[4]
-
Issue 3: Premature Deprotection or Migration of Dde/ivDde Protecting Groups
-
Question: I am observing unexpected side products, suggesting that the Dde or ivDde group on my Fmoc-Dap derivative is not fully stable. What could be causing this and how can it be prevented?
-
Answer: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting groups are designed to be orthogonal to the Fmoc group, being removable with hydrazine. However, Dde has been reported to be less stable and can migrate to other free amines during piperidine treatment for Fmoc deprotection. The ivDde group is generally more robust.
Recommended Solutions:
-
Prefer ivDde over Dde: For enhanced stability, it is advisable to use the Fmoc-Dap(ivDde)-OH derivative, especially for longer or more complex peptide sequences.
-
Optimize Fmoc deprotection: If Dde must be used, minimizing the exposure time to piperidine can help reduce the risk of migration.
-
N-terminal Boc protection for Dde/ivDde removal: When planning for on-resin side-chain modification via Dde/ivDde removal, it is crucial to protect the N-terminal amine with a Boc group prior to treatment with hydrazine. This prevents the hydrazine from removing the Fmoc group.
-
Issue 4: Aspartimide Formation
-
Question: I am observing a significant impurity with a mass corresponding to my target peptide minus water, particularly after the incorporation of this compound. What is this side reaction and how can I minimize it?
-
Answer: Aspartimide formation is a common side reaction in Fmoc-SPPS, especially for sequences containing aspartic acid or related residues like diaminopropionic acid. It is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and can lead to the formation of piperidide adducts and racemization.
Recommended Solutions:
-
Addition of an acidic additive to the deprotection solution: Adding a small amount of an acid, such as 0.1 M HOBt, to the 20% piperidine in DMF solution can significantly suppress aspartimide formation.[5]
-
Use of sterically hindered side-chain protecting groups: While not always an option for Dap, for Asp residues, using bulkier protecting groups on the side chain can sterically hinder the formation of the succinimide ring.[5]
-
Employ weaker bases for Fmoc deprotection: Using a weaker base like piperazine instead of piperidine for Fmoc removal can also reduce the incidence of aspartimide formation.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which side-chain protecting group is best for this compound?
A1: The choice of the side-chain protecting group for this compound depends on the synthetic strategy:
-
Boc (tert-butyloxycarbonyl): This is a standard choice when the Dap side-chain amine is to be deprotected during the final cleavage from the resin with strong acid (e.g., TFA). It is robust and cost-effective for the synthesis of linear peptides.[6]
-
Mtt (4-Methyltrityl): This group is labile to very mild acidic conditions (e.g., 1% TFA in DCM), allowing for orthogonal deprotection on-resin.[7] However, it is prone to lactam formation during coupling.
-
Adpoc (1-(1-Adamantyl)-1-methylethoxycarbonyl): Similar to Mtt, Adpoc is cleaved under mild acidic conditions, offering orthogonality. Its bulkiness can present steric challenges during coupling but provides good stability.[4]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): These are removed by hydrazine and are orthogonal to both acid- and base-labile groups, making them ideal for on-resin side-chain modifications like cyclization or branching.[7] ivDde is generally preferred due to its higher stability.
Q2: Can I use standard coupling reagents like HBTU or HATU for this compound derivatives?
A2: Yes, for many this compound derivatives, standard coupling reagents like HBTU and HATU are effective, especially for those with sterically demanding protecting groups like Adpoc. However, for Fmoc-Dap(Mtt)-OH, these reagents can promote lactam formation, and DEPBT is a better choice.[1][3] It is always recommended to perform a test coupling and monitor for completion to determine the optimal conditions for your specific sequence and derivative.
Q3: How can I monitor the completion of the coupling reaction for this compound?
A3: The Kaiser test is a reliable qualitative method to monitor for the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. If the test is positive (blue or purple beads), a second coupling is recommended.
Q4: What is a general protocol for on-resin side-chain deprotection of Fmoc-Dap(Adpoc)-OH?
A4: The following is a general protocol for the selective cleavage of the Adpoc group on-resin:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 1-5% Trifluoroacetic acid (TFA) in DCM for 10-30 minutes at room temperature. The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.[4]
-
Once deprotection is complete, thoroughly wash the resin with DCM and DMF.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Wash the resin again with DMF and DCM. The free side-chain amine of the Dap residue is now available for further modification.[4]
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-Dap(Mtt)-OH Incorporation
| Coupling Reagent | Pre-incubation Time | Coupling Time | Observed Product(s) | Recommendation |
| HBTU/HATU/PyBOP | 5 min | 2 h | Mainly lactam, very low peptide incorporation | Not Recommended |
| DEPBT | 5 min | 2 h | Significant lactam formation, some peptide | Not Recommended with pre-incubation |
| DEPBT | 0 min | 2 h | Mainly desired peptide | Recommended |
Data synthesized from findings in Wu et al. (2022).[3]
Table 2: Typical Quantitative Data for Fmoc-Dap(Adpoc)-OH in SPPS
| Parameter | Typical Value | Conditions |
| Coupling Efficiency | >99% | With HBTU/HATU, 3-5 eq. amino acid |
| Adpoc Cleavage Time | 10-30 min | 1-5% TFA in DCM |
| Stability to Piperidine | High | Stable during repeated Fmoc deprotection steps |
| Orthogonality with tBu | Excellent | Selective cleavage of Adpoc is achieved with mild acid |
Data sourced from BenchChem technical guides.[4]
Experimental Protocols
Protocol 1: Low-Lactam Formation Coupling of Fmoc-Dap(Mtt)-OH using DEPBT
-
Resin Preparation: Swell the resin with the free N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the solvent.
-
Coupling Mixture Preparation: In a separate vial, dissolve Fmoc-Dap(Mtt)-OH (4 equivalents relative to resin loading) and DEPBT (4 equivalents) in DMF.
-
Coupling Reaction: Immediately add the coupling mixture to the resin. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the reaction vessel and agitate at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test. If the test is positive, repeat steps 2-4.
Protocol 2: On-Resin Side-Chain Deprotection of Dde/ivDde
-
N-terminal Protection (if necessary): If the N-terminal Fmoc group is present, it should be replaced with a Boc group by treating the resin with Boc-anhydride and DIPEA in DMF.
-
Resin Washing: Wash the resin thoroughly with DMF and DCM.
-
Dde/ivDde Removal: Treat the resin with a solution of 2% hydrazine in DMF. The reaction is typically performed twice for 15 minutes each at room temperature.[8]
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine and the Dde/ivDde byproducts.
-
Confirmation of Deprotection: A small amount of resin can be cleaved and analyzed by LC-MS to confirm the removal of the protecting group.
Visualizations
Caption: General workflow for a single coupling cycle of an this compound derivative in SPPS.
Caption: Logical relationship illustrating the prevention of lactam formation with Fmoc-Dap(Mtt)-OH.
Caption: Experimental workflow for on-resin side-chain modification of a Dap residue.
References
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem.uci.edu [chem.uci.edu]
Technical Support Center: Troubleshooting Aggregation of Peptides with Diaminopropionic Acid (Dap) Residues
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with peptides containing diaminopropionic acid (Dap) residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in peptides containing Dap residues?
A1: Aggregation in Dap-containing peptides is often multifaceted, stemming from a combination of factors inherent to peptide chemistry and the unique properties of the Dap residue. Key causes include:
-
Intermolecular Hydrogen Bonding: Like all peptides, those with Dap can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures and subsequent aggregation. This is a primary driver of aggregation in many "difficult sequences".[1][2]
-
Hydrophobic Interactions: If the peptide sequence also contains hydrophobic residues, these can associate and drive the peptide chains closer, facilitating the formation of aggregates.[2]
-
Electrostatic Interactions: The Dap side chain contains a primary amine, which is typically protonated at physiological pH, conferring a positive charge. While electrostatic repulsion between like charges can prevent aggregation, under certain conditions (e.g., high ionic strength, presence of counter-ions), these charges can contribute to aggregation. Cationic peptides, in general, can be prone to "salting out" in the presence of certain anions.[3]
-
pH-Dependent Charge State: The pKa of the β-amino group of Dap is lowered when it is incorporated into a peptide, making its protonation state sensitive to pH changes, particularly in the range of pH 5-7.[4][5] Changes in pH can alter the net charge of the peptide, influencing its solubility and propensity to aggregate.[6][7]
Q2: How does the position of the Dap residue in the peptide sequence affect aggregation?
A2: The position of Dap residues can significantly influence aggregation. Placing multiple Dap residues close together might increase localized positive charge, which could either prevent aggregation through electrostatic repulsion or, in the presence of certain counter-ions, promote it. If Dap residues are interspersed with hydrophobic residues in an amphipathic sequence, this can lead to self-assembly into higher-order structures. While Dap substitution for other residues like threonine has been shown not to disrupt α-helical conformations, the introduction of these charges can lead to associations of a higher order.[8][9]
Q3: Can the choice of counter-ion for the purified Dap-containing peptide influence its aggregation?
A3: Yes, the counter-ion can play a crucial role. Trifluoroacetate (TFA), a common counter-ion from reverse-phase HPLC purification, can sometimes contribute to peptide aggregation. If you suspect this is an issue, consider performing a salt exchange to a more biocompatible counter-ion like acetate or chloride.
Q4: Are there any chemical modifications to the Dap residue that can help prevent aggregation?
A4: While less common, chemical modification of the Dap side chain could be a strategy. For instance, N-methylation of backbone amides is a known strategy to disrupt the hydrogen bonding that leads to β-sheet formation and aggregation.[10] In principle, modification of the Dap side-chain amine could be explored to modulate its hydrogen bonding and charge characteristics, but this would need to be carefully considered in the context of the peptide's intended biological activity.
Troubleshooting Guides
Problem 1: Poor solubility or precipitation of the Dap-containing peptide upon dissolution in aqueous buffer.
-
Possible Cause: The pH of the buffer may be close to the isoelectric point (pI) of the peptide, or the ionic strength may be promoting aggregation. The inherent properties of the Dap residue can contribute to pH-sensitive solubility.[5]
-
Troubleshooting Steps:
-
pH Adjustment:
-
For peptides with a net positive charge (common for Dap-containing peptides), try dissolving in a slightly acidic buffer (e.g., pH 4-6).
-
If the peptide has acidic residues as well, systematically test a range of pH values to find the optimal solubility.
-
-
Initial Solubilization in Organic Solvent:
-
Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile.
-
Slowly add the aqueous buffer to the desired final concentration while vortexing.[10]
-
-
Use of Chaotropic Agents: In cases of severe aggregation during synthesis or purification, chaotropic salts like guanidinium chloride or urea can be used to disrupt non-covalent interactions and solubilize the peptide. However, these will need to be removed for most biological assays.
-
Problem 2: The peptide solution becomes cloudy or forms a gel over time.
-
Possible Cause: The peptide is aggregating over time due to factors like temperature, concentration, or interactions with the storage container. The kinetics of aggregation can be slow, leading to delayed precipitation.[11]
-
Troubleshooting Steps:
-
Lower Peptide Concentration: The rate of aggregation is often concentration-dependent. Try working with more dilute solutions.
-
Optimize Storage Conditions:
-
Store the peptide solution at 4°C or frozen at -20°C or -80°C. Note that some peptides can aggregate during freeze-thaw cycles.
-
Consider flash-freezing aliquots in liquid nitrogen to minimize the formation of ice crystals that can promote aggregation.[12]
-
-
Inclusion of Excipients:
-
Data Presentation
Table 1: Hypothetical Influence of pH and Ionic Strength on the Aggregation of a Dap-Containing Peptide
| Condition | pH | Ionic Strength (NaCl) | % Aggregation (measured by DLS) |
| 1 | 4.5 | 50 mM | 5% |
| 2 | 7.4 | 50 mM | 25% |
| 3 | 7.4 | 150 mM | 45% |
| 4 | 8.5 | 50 mM | 15% |
This table illustrates a hypothetical scenario where the peptide is most soluble at acidic pH and aggregation increases at physiological pH and with higher ionic strength.
Experimental Protocols
Protocol 1: Systematic pH and Ionic Strength Screening for Optimal Solubility
Objective: To determine the optimal pH and ionic strength for solubilizing an aggregation-prone Dap-containing peptide.
Materials:
-
Lyophilized Dap-containing peptide
-
A set of buffers with varying pH (e.g., 10 mM sodium acetate pH 4.0, 5.0; 10 mM sodium phosphate pH 6.0, 7.0, 8.0)
-
Stock solution of 5 M NaCl
-
Dynamic Light Scattering (DLS) instrument or a spectrophotometer for turbidity measurements at 350 nm or 600 nm.[13]
Procedure:
-
Prepare a series of buffers at different pH values.
-
For each pH, create a set of solutions with varying NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).
-
Weigh out equal amounts of the lyophilized peptide into separate microcentrifuge tubes.
-
Add the same volume of each buffer/salt combination to the peptide to achieve a target concentration.
-
Vortex each tube for 1 minute and let it stand for 10 minutes at room temperature.
-
Visually inspect for any precipitation.
-
Measure the turbidity of each solution using a spectrophotometer at 350 nm or 600 nm. A higher absorbance indicates greater aggregation.[13]
-
For a more quantitative analysis, measure the particle size distribution using Dynamic Light Scattering (DLS). An increase in the average particle size or the appearance of multiple peaks indicates aggregation.[14][15]
Protocol 2: Disaggregation of Peptides Using TFA/HFIP
Objective: To disaggregate and solubilize peptides that have already formed aggregates. This method is particularly useful for preparing stock solutions for subsequent experiments.[12][16]
Materials:
-
Aggregated peptide sample
-
Trifluoroacetic acid (TFA)
-
Hexafluoroisopropanol (HFIP)
-
Nitrogen gas source
-
Lyophilizer or vacuum centrifuge
Procedure:
-
In a chemical fume hood, add a 1:1 (v/v) mixture of TFA and HFIP to the aggregated peptide to achieve a concentration of approximately 0.5 mg/mL.
-
Vortex or sonicate the suspension until the peptide is fully dissolved. This may take from 30 minutes to a few hours.
-
Once dissolved, evaporate the TFA/HFIP solvent under a gentle stream of nitrogen gas.
-
Remove any residual solvent using a lyophilizer or vacuum centrifuge.
-
The resulting lyophilized powder should be the disaggregated form of the peptide, which can then be dissolved in an appropriate aqueous buffer for your experiments.
Visualizations
Caption: Troubleshooting workflow for Dap-peptide aggregation.
Caption: Key factors contributing to Dap-peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Aggregation and Its Influence on the Immunomodulatory Activity of Synthetic Innate Defense Regulator Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cleavage Cocktails for Dap-Containing Peptides
Welcome to the technical support center for the optimization of cleavage cocktails for peptides containing diaminopropionic acid (Dap). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the specific challenges encountered during the cleavage of Dap-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-chain protecting groups for Dap in Fmoc SPPS, and how do they influence the cleavage strategy?
A1: In Fmoc solid-phase peptide synthesis (SPPS), the β-amino group of diaminopropionic acid (Dap) is typically protected with either an acid-labile group like tert-butyloxycarbonyl (Boc) or an orthogonally protected group such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde).
-
Fmoc-Dap(Boc)-OH: The Boc group is removed simultaneously with other t-butyl-based protecting groups and cleavage from most resins using a standard trifluoroacetic acid (TFA)-based cleavage cocktail. This simplifies the final deprotection step.
-
Fmoc-Dap(Dde)-OH: The Dde group is stable to TFA and is selectively removed using a dilute solution of hydrazine in DMF.[1] This allows for selective deprotection of the Dap side chain on the resin to perform modifications like cyclization or branching, prior to the final TFA cleavage of the peptide from the resin.[1][2]
Q2: Which standard cleavage cocktail should I start with for my Dap(Boc)-containing peptide?
A2: For a peptide containing Dap(Boc) and other standard amino acids without particularly sensitive residues (like Cys, Met, Trp), a standard cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a good starting point.[3] TIS acts as a scavenger to trap the t-butyl cations generated during the cleavage, preventing re-attachment to the peptide. The water helps to hydrolyze the peptide from the resin.
Q3: My Dap-containing peptide also includes other sensitive residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp). Which cleavage cocktail should I use?
A3: The presence of other sensitive amino acids necessitates the use of a more complex scavenger cocktail to prevent various side reactions. Here are some recommendations:
-
For peptides with Cys, Met, Tyr, and Trp: A universal and highly effective cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[4][5] Phenol and thioanisole protect Tyr and Trp, while EDT is an excellent scavenger for a variety of reactive species and helps to keep Cys in its reduced form.
-
To minimize odor: An "odorless" alternative for peptides with trityl-based protecting groups is Reagent B : TFA/phenol/water/TIS (88:5:5:2 v/v/v/v).[4] However, this will not prevent the oxidation of methionine.
-
Specifically for Met-containing peptides: To prevent oxidation of the methionine side chain to its sulfoxide, Reagent H is recommended: TFA/phenol/thioanisole/EDT/water/dimethylsulfide (DMS)/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w).[6]
Q4: Are there any known side reactions specific to the Dap residue during TFA cleavage?
A4: While the Dap residue itself is generally stable under standard TFA cleavage conditions, potential side reactions can occur, particularly if the peptide sequence or cleavage conditions are not optimal. Incomplete deprotection of the side-chain protecting group is a possibility, especially with sterically hindered sequences. It is crucial to ensure sufficient cleavage time and an adequate volume of the cleavage cocktail. While no unique side reactions for Dap are prominently reported, general peptide side reactions like aspartimide formation at adjacent Asp residues can still occur.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield After Cleavage | 1. Incomplete cleavage from the resin. 2. Peptide is partially soluble in the precipitation solvent (e.g., diethyl ether). 3. Inefficient precipitation. | 1. Increase the cleavage reaction time (e.g., from 2 hours to 3-4 hours). Ensure you are using a sufficient volume of cleavage cocktail (at least 10 mL per gram of resin).[8] 2. After precipitation and centrifugation, carefully collect the ether supernatant and evaporate it to check for the presence of your peptide.[8] 3. Ensure the ether is ice-cold. Try different precipitation solvents like methyl t-butyl ether (MTBE). Concentrate the TFA solution to a smaller volume before precipitating.[8] |
| Presence of Unexpected Impurities in the Crude Peptide (checked by HPLC/MS) | 1. Incomplete removal of side-chain protecting groups. 2. Alkylation of sensitive residues (Trp, Cys, Met, Tyr) by carbocations generated during cleavage. 3. Oxidation of Met or Cys. | 1. Increase the cleavage time or use a stronger cleavage cocktail (e.g., one with a higher percentage of scavengers). A small-scale trial cleavage can help optimize the time. 2. Use a more robust scavenger cocktail. For peptides with multiple sensitive residues, Reagent K is recommended. Ensure scavengers are fresh.[5] 3. For Met-containing peptides, use Reagent H or add DMS to your cocktail.[6] For Cys, ensure a reducing scavenger like EDT is present. |
| Difficulty in Precipitating the Peptide | The peptide is highly hydrophilic or very short. | 1. Concentrate the TFA filtrate to a small volume before adding to cold ether. 2. Use a larger volume of cold ether. 3. After adding to ether, store the mixture at -20°C for an extended period (e.g., overnight) to encourage precipitation.[9] |
| Dde Group on Dap is Not Fully Removed (for orthogonal strategy) | 1. Insufficient reaction time or concentration of hydrazine. 2. Steric hindrance around the Dde group. | 1. Repeat the treatment with 2% hydrazine in DMF. Ensure the resin is adequately swollen in DMF before treatment.[1][10] 2. Increase the reaction time for each hydrazine treatment (e.g., from 3 minutes to 15 minutes).[11] |
Data Presentation
While specific quantitative data for the cleavage of various Dap-containing peptides with a wide range of cocktails is not extensively available in peer-reviewed literature, the following table provides a general comparison of commonly used cleavage cocktails based on their composition and recommended applications. The efficiency of these cocktails for a specific Dap-containing peptide should be empirically determined through small-scale trial cleavages.
Table 1: Comparison of Common Cleavage Cocktails for Peptides with Sensitive Residues
| Cleavage Cocktail | Composition (v/v/v) | Primary Application | Key Features |
| Standard TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without sensitive residues. | Simple, effective for robust peptides. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Peptides with Tyr, Trp; "odorless" alternative. | Good for scavenging trityl cations; does not protect Met from oxidation.[4] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | "Universal" cocktail, highly effective at suppressing a wide range of side reactions.[5] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Peptides containing Arg(Pbf/Pmc) and Trp. | Minimizes sulfonation of Trp. |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Peptides containing Met. | Specifically designed to prevent methionine oxidation.[6] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide Containing Fmoc-Dap(Boc)-OH
This protocol is suitable for peptides that do not contain other sensitive amino acids.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Deionized Water (95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
-
Reaction vessel with a frit
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell the resin and remove residual solvents.
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage Reaction:
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube, collecting the filtrate which contains the cleaved peptide.
-
Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate, larger centrifuge tube, place cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Analyze the crude peptide by analytical HPLC and Mass Spectrometry to determine purity and confirm the molecular weight.[12]
-
Protocol 2: Orthogonal Deprotection of Dap(Dde) and Final Cleavage
This protocol is for peptides synthesized with Fmoc-Dap(Dde)-OH where the Dde group is removed on-resin for side-chain modification.
Part A: Dde Group Removal [1][10]
Materials:
-
Peptide-resin containing Dap(Dde)
-
2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 2% hydrazine in DMF (e.g., 10 mL for 1 g of resin) for 3-5 minutes at room temperature with gentle agitation.
-
Drain the solution.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
The resin is now ready for on-resin modification at the deprotected Dap side-chain.
Part B: Final Cleavage
After on-resin modification, the peptide is cleaved from the resin using a suitable TFA cocktail as described in Protocol 1 , adjusting the scavenger composition based on the other amino acids present in the sequence.
Mandatory Visualizations
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. polypeptide.com [polypeptide.com]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
Technical Support Center: Managing Racemization of Fmoc-Dap-OH
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the racemization of Fmoc-Dap-OH and its derivatives during the activation and coupling stages of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where a chiral molecule, like an L-amino acid, converts into an equal mixture of its L- and D-enantiomers.[1] During peptide synthesis, the activation of the carboxylic acid of an N-Fmoc protected amino acid is a critical step where racemization can occur.[1] The incorporation of even a small amount of the D-isomer of this compound can lead to diastereomeric impurities that are often difficult to separate from the target peptide. These impurities can significantly impact the peptide's biological activity and structural integrity.
Q2: What is the underlying mechanism of racemization during the activation of Fmoc-amino acids?
A2: The mechanism of racemization for Fmoc-amino acids during activation typically involves the formation of a symmetric intermediate.[2] The process is base-catalyzed and involves the abstraction of the alpha-proton from the activated amino acid. This can proceed through two main pathways: direct enolization or, more commonly, through the formation of a 5(4H)-oxazolone intermediate. This planar and symmetric intermediate can be protonated from either face, leading to a loss of the original stereochemistry.
Q3: Are this compound and its derivatives particularly prone to racemization?
A3: While all Fmoc-amino acids (except Glycine and Proline) can be susceptible to racemization during activation, the risk can be elevated for certain derivatives.[2] For this compound, the nature of the side-chain protecting group can influence its susceptibility. Bulky protecting groups, such as Adpoc or Mtt, can introduce steric hindrance, potentially requiring more forceful activation conditions or longer reaction times, which in turn can increase the risk of racemization.[3][4] Additionally, electron-withdrawing groups on the side chain can increase the acidity of the alpha-proton, making it more susceptible to abstraction and subsequent racemization.[5]
Q4: What are the key factors that influence the extent of racemization?
A4: Several factors during the activation and coupling steps can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. While highly efficient, some onium salt-based reagents (e.g., HBTU, HATU) can promote racemization if not used under carefully controlled conditions.[6] Carbodiimides like DIC, when used alone, also pose a high risk.[6]
-
Bases: The type and concentration of the base used are crucial. Strong, non-sterically hindered bases like DIPEA can increase the rate of racemization.[7]
-
Additives: The presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly effective in suppressing racemization.[5][8]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the risk of oxazolone formation and subsequent racemization.[5]
-
Temperature: Elevated temperatures, while accelerating coupling, also significantly increase the rate of racemization.[9]
Troubleshooting Guide
Problem: Significant diastereomeric impurity detected after coupling this compound, suggesting racemization has occurred.
Below is a step-by-step guide to troubleshoot and mitigate this issue.
Caption: Troubleshooting workflow for this compound racemization.
Data on Racemization with Various Coupling Reagents
While specific quantitative data for this compound is not extensively available, the following table summarizes the extent of racemization observed for other sensitive Fmoc-amino acids. This data serves as a valuable guide for selecting the appropriate coupling conditions.
| Fmoc-Amino Acid | Coupling Reagent/System | Base | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | DIC/Oxyma | - | 1.8% | [1] |
| Fmoc-His(Trt)-OH | HATU/NMM | NMM | High | [1] |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | - | Not Detected | [1] |
| Fmoc-Cys(Trt)-OH | HATU/NMM | NMM | High | [8] |
| Fmoc-Ser(tBu)-OH | HATU/NMM | NMM | Negligible | [1] |
Disclaimer: The relative racemization risk is based on general observations in peptide synthesis and data from studies on other racemization-prone amino acids.
Recommended Experimental Protocols
To minimize the risk of racemization when coupling this compound and its derivatives, we recommend the following protocols.
Protocol 1: Low-Racemization Activation using DIC/Oxyma
This is the recommended starting protocol due to its demonstrated low racemization potential.[1][6]
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in peptide synthesis grade DMF for 30-60 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (or its derivative) (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.
-
Pre-activation (Optional but Recommended): Allow the activation mixture to react for 5-10 minutes at room temperature. This pre-formation of the Oxyma ester can help minimize side reactions.[1]
-
Coupling: Add the activated amino acid solution to the swelled and deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction for completion using a qualitative method (e.g., Kaiser test).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove unreacted reagents and byproducts.
Protocol 2: Activation using Onium Salts with a Weaker Base
This protocol should be considered if Protocol 1 results in incomplete coupling, for instance, due to steric hindrance from a bulky protecting group on the Dap side chain.[3]
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (or its derivative) (3-5 equivalents) and an onium salt reagent such as HATU or HCTU (3-5 equivalents) in DMF.
-
Base Addition: Add a weaker base such as N-methylmorpholine (NMM) (6-10 equivalents) or a sterically hindered base like 2,4,6-collidine to the amino acid solution. Avoid using DIPEA.
-
Activation and Coupling: Immediately add the activation mixture to the swelled resin. Extended pre-activation in the presence of a base is generally not recommended as it can increase the risk of racemization.[7]
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature, monitoring for completion.
-
Washing: Thoroughly wash the resin as described in Protocol 1.
Visualizing Key Processes
Caption: Mechanism of racemization via oxazolone formation.
Caption: Recommended low-racemization coupling workflow.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Complex Peptide Yield with Fmoc-Dap-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of complex peptides using Fmoc-Dap-OH and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in complex peptide synthesis?
Fmoc-L-2,3-diaminopropionic acid (this compound) is an amino acid building block used in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its side chain contains a primary amine that can be orthogonally protected, allowing for site-specific modifications of the peptide chain after its assembly on the resin. This makes it invaluable for creating branched peptides, cyclic peptides, and peptides conjugated to other molecules like fluorophores or lipids. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group and is removed under mild basic conditions, typically with piperidine.[3]
Q2: What do the different notations like Fmoc-Dap(Mtt)-OH and Fmoc-Dap(Adpoc)-OH mean?
The notation in the parentheses after "Dap" refers to the protecting group on the side-chain (beta-amino) of the diaminopropionic acid. These protecting groups are chosen for their specific chemical stability, allowing them to be removed under conditions that do not affect other protecting groups on the peptide or the resin linkage (orthogonality).[1][3]
-
Mtt (4-Methyltrityl): A highly acid-labile group, removable with very dilute trifluoroacetic acid (TFA), leaving other acid-labile groups like tert-butyl (tBu) intact.[4][5]
-
Adpoc (1-(1-adamantyl)-1-methylethoxycarbonyl): A bulky, acid-labile group that is also removed under very mild acidic conditions.[1][6]
The choice of the side-chain protecting group is crucial for the successful synthesis of complex peptides with specific side-chain modifications.[1]
Q3: Why am I seeing a significant color change during the coupling step of an Fmoc-amino acid?
A color change during the coupling step in Fmoc-SPPS is common and not always indicative of a problem.[7] Uronium-based coupling reagents like HBTU and HATU can form colored complexes, often yellow to red, upon activation with a base like N,N-Diisopropylethylamine (DIPEA).[7] However, an unexpected or inconsistent color change could indicate issues such as:
-
Solvent Quality: Old or impure N,N-Dimethylformamide (DMF) can contain dimethylamine, which can cause premature Fmoc deprotection and lead to colored byproducts.[7]
-
Reagent Degradation: Coupling reagents and bases can degrade over time.[7]
-
Side Reactions: In some cases, a persistent unusual color may be associated with an incomplete coupling or a side reaction.[7] It is always recommended to monitor the reaction completion using a qualitative test like the Kaiser test.[1][7]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Coupling Efficiency of Fmoc-Dap(Mtt)-OH
A common issue reported with Fmoc-Dap(Mtt)-OH is abnormally low coupling efficiency during SPPS.[4] This has been attributed to a rapid intramolecular cyclization reaction that forms a stable lactam, consuming the activated amino acid before it can couple to the peptide chain.[4][8]
Problem: Low to no coupling of Fmoc-Dap(Mtt)-OH detected by Kaiser test (beads remain blue).
Root Cause: Rapid lactamization of the activated Fmoc-Dap(Mtt)-OH.
Solutions:
-
Choice of Coupling Reagent: Standard coupling reagents like HBTU, HATU, and PyBOP can promote the lactamization side reaction, especially with pre-activation.[4][8] The use of 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to achieve complete incorporation.[4]
-
Avoid Pre-activation: Pre-incubating Fmoc-Dap(Mtt)-OH with the coupling reagent and base before adding it to the resin allows time for the lactam to form.[4][8] Therefore, a pre-incubation-free protocol is recommended.[4]
-
Multiple Couplings: Even with an optimized protocol, multiple or extended coupling times may be necessary to drive the reaction to completion.[4]
| Coupling Reagent | Pre-activation Time | Observed Outcome | Recommendation |
| HBTU/HATU/PyBOP | 5-10 min | Promotes rapid lactam formation, leading to poor coupling efficiency.[4][8] | Avoid |
| DEPBT | 0 min (no pre-activation) | Allows for complete incorporation of Fmoc-Dap(Mtt)-OH.[4] | Recommended |
Guide 2: Managing Peptide Aggregation During Synthesis
Peptide aggregation on the solid support can hinder reagent access, leading to incomplete deprotection and coupling steps, ultimately causing low yield and purity.
Problem: Incomplete reactions (positive Kaiser test after coupling, or incomplete Fmoc removal) and low swelling of the peptide-resin.
Solutions:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the reaction solvent to disrupt secondary structures.[9]
-
Microwave Synthesis: Microwave irradiation can provide the energy to break up aggregates and enhance reaction kinetics.[9]
-
Incorporate "Difficult Sequence" Strategies: The use of pseudoproline dipeptides or the incorporation of a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the backbone nitrogen can disrupt interchain hydrogen bonding.[9]
Experimental Protocols
Protocol 1: Improved Coupling of Fmoc-Dap(Mtt)-OH using DEPBT
This protocol is designed to minimize lactam formation and improve the incorporation of Fmoc-Dap(Mtt)-OH.[4]
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform this step twice (e.g., 1 x 5 min and 1 x 10 min). Wash the resin thoroughly with DMF.
-
Coupling (No Pre-activation):
-
In a separate vial, dissolve Fmoc-Dap(Mtt)-OH (3-5 equivalents relative to resin loading) and DEPBT (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the resin-containing reaction vessel.
-
Immediately add the Fmoc-Dap(Mtt)-OH/DEPBT solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: On-Resin Derivatization of the Dap Side Chain
This protocol describes the general steps for deprotecting the Dap side-chain protecting group (e.g., Mtt) and coupling a new moiety.
-
Peptide Synthesis: Assemble the peptide chain using standard Fmoc-SPPS protocols.
-
Selective Side-Chain Deprotection (Example: Mtt group):
-
Wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a solution of 1-5% TFA in DCM. The exact concentration and time will depend on the stability of other protecting groups on the peptide.
-
Perform multiple short treatments (e.g., 5 x 2 minutes), collecting the filtrate each time. The appearance of a yellow color (trityl cation) indicates the removal of the Mtt group.
-
Wash the resin thoroughly with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally with DMF.
-
-
Side-Chain Modification:
-
Couple the desired molecule (e.g., a carboxylic acid, activated ester) to the now-free side-chain amine using standard coupling conditions (e.g., HATU/DIPEA in DMF).
-
Allow the reaction to proceed for 1-2 hours or until completion as monitored by a Kaiser test.
-
-
Final Cleavage: Once the side-chain modification is complete, proceed with the final cleavage of the peptide from the resin and global deprotection of any remaining side-chain protecting groups using a suitable TFA cocktail.
Visualizations
Caption: General workflow for incorporating an Fmoc-Dap(X)-OH residue in SPPS.
Caption: Troubleshooting decision tree for low peptide yield using this compound.
Caption: Competing reaction pathways for activated Fmoc-Dap(Mtt)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Synthesis of Poly-Dap Peptide Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly-Dap (poly-2,3-diaminopropionic acid) peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing peptides containing multiple 2,3-diaminopropionic acid (Dap) residues?
A1: The synthesis of poly-Dap peptides presents several key challenges:
-
Side-Chain Protection: The β-amino group of Dap is a reactive nucleophile that requires a robust protecting group to prevent side reactions such as branching. This protection must be orthogonal to the Nα-protecting group (e.g., Fmoc) to allow for selective removal.[1][2][3]
-
Coupling Efficiency: The incorporation of protected Dap residues, particularly in repeating sequences, can be sluggish. This may lead to incomplete reactions and deletion sequences in the final product.[4][5]
-
Protecting Group Stability and Side Reactions: Certain side-chain protecting groups for Dap can be unstable under standard synthesis conditions or prone to side reactions like lactamization or migration.[5][6]
-
Purification: Due to the high density of primary amines, poly-Dap peptides are highly cationic. This property makes purification by standard reversed-phase HPLC challenging due to poor retention on non-polar stationary phases like C18.[7]
-
Aggregation: Like other repetitive or charged sequences, poly-Dap peptides can be prone to aggregation on the solid support, hindering reagent access and reducing reaction efficiency.[8][9]
Q2: Which side-chain protecting groups are recommended for Dap in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?
A2: The choice of a side-chain protecting group for Dap is critical and depends on the overall synthetic strategy. An orthogonal protection scheme is essential, where the side-chain group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved under different conditions.[2][10][11] Common choices include:
-
Boc (tert-butyloxycarbonyl): This is a widely used, acid-labile protecting group. It is stable to piperidine but is removed simultaneously with other t-butyl-based protecting groups and the peptide from the resin during the final TFA cleavage. This is suitable when no side-chain manipulation is needed.[6]
-
Mtt (4-Methyltrityl): Mtt is a highly acid-labile group that can be removed selectively on-resin using a very dilute solution of TFA (e.g., 1-2%) in a non-polar solvent like dichloromethane (DCM).[12] This allows for on-resin modification of the Dap side-chain, such as branching or labeling.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is orthogonal to both Fmoc and Boc/tBu strategies. It is stable to both acid and base but can be selectively removed using a dilute solution of hydrazine (typically 2%) in DMF.[4][13] This is useful for on-resin cyclization or modification.
Q3: My poly-Dap peptide shows poor retention and peak shape during RP-HPLC purification. What can I do?
A3: This is a common issue for highly cationic peptides.[7] Standard C18 columns offer limited retention. Consider the following troubleshooting steps:
-
Alternative Chromatography: Ion-exchange chromatography (specifically strong cation exchange) is often a more effective technique for purifying highly basic peptides.
-
Mobile Phase Modifiers: If you must use RP-HPLC, try using a different ion-pairing agent. Perfluorinated carboxylic acids with longer alkyl chains (e.g., perfluorobutyric acid) can increase the hydrophobicity of the peptide-counterion complex, improving retention on C18 columns.[7]
-
Column Chemistry: Consider using a column with a different stationary phase, such as one with a phenyl or polar-embedded chemistry, which may offer different selectivity.
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for purifying very polar and charged molecules.[7]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency for Fmoc-Dap(PG)-OH (Confirmed by positive ninhydrin test) | 1. Steric hindrance from the protecting group (PG). 2. Aggregation of the growing peptide chain on the resin. 3. Lactamization of the activated amino acid.[5] | 1. Increase coupling time and excess of reagents: Double the coupling time and use a higher excess (e.g., 6-fold) of the protected Dap amino acid and coupling reagents.[4] 2. Use a stronger coupling reagent combination: Switch to a more potent activator like HCTU/collidine or DCI/Oxyma.[4] 3. Disrupt aggregation: Use aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling reaction.[14][15] Microwave-assisted synthesis can also be effective.[8] 4. For Fmoc-Dab(Mtt)-OH: Avoid pre-activation; add the coupling reagent directly to the resin mixture to minimize lactam formation.[5] |
| Unexpected mass increase corresponding to piperidine adduction | Aspartimide formation can occur, especially with sequences containing Asp-Dap or Gly-Dap, followed by nucleophilic attack by piperidine. | 1. Modify deprotection conditions: Add a small percentage of an additive like HOBt (0.1 M) to the piperidine deprotection solution to suppress aspartimide formation.[14] 2. Use DBU for Fmoc removal: For difficult deprotections, a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective and may reduce this side reaction.[10] |
| Protecting group migration (e.g., Dde) | The Dde group has been reported to migrate from the side-chain amine to the Nα-amine, especially for N-terminal Dap residues.[6][13] | 1. Protect the N-terminus: If removing the Dde group on-resin, ensure the Nα-amine is protected, for example, with a Boc group.[13] 2. Use a more stable protecting group: Consider using the more sterically hindered isovaleryl-Dde (ivDde) group, which is less prone to migration.[13] |
| Premature cleavage of Mtt group | The Mtt group is highly sensitive to acid. Repeated exposure to even mildly acidic conditions (e.g., from some coupling reagents or during cleavage of other groups) can cause partial deprotection. | 1. Ensure neutral conditions: Use in-situ neutralization protocols during coupling steps. 2. Buffer the cleavage cocktail: When performing selective Mtt removal, ensure no strong residual acid is present from previous steps. |
Data Presentation: Side-Chain Protecting Groups for Dap
The following table summarizes the properties of common orthogonal protecting groups for the Dap side-chain in Fmoc-SPPS.
| Protecting Group | Structure | Cleavage Condition | Stability | Orthogonality Notes |
| Boc | High % TFA (e.g., 95%) | Stable to piperidine and dilute hydrazine. | Not orthogonal to tBu-based groups. Removed during final cleavage.[6] | |
| Mtt | 1-2% TFA in DCM | Stable to piperidine and dilute hydrazine. Labile to strong acid. | Fully orthogonal to Fmoc/tBu and Dde. Allows selective on-resin modification.[12] | |
| Dde | 2% Hydrazine in DMF | Stable to piperidine and TFA. | Fully orthogonal to Fmoc/tBu and Mtt. Allows selective on-resin modification.[4][13] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Dap(Boc)-OH
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in peptide synthesis grade DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (4 equivalents relative to resin loading), HCTU (3.9 equivalents), and collidine (8 equivalents) in DMF.
-
Coupling: Add the activation solution to the deprotected peptide-resin. Agitate under an inert atmosphere (e.g., nitrogen) for 1-2 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to monitor the reaction progress. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Selective On-Resin Deprotection of Dap(Mtt)
-
Resin Preparation: Ensure the Nα-Fmoc group is present (or the N-terminus is otherwise protected). Wash the peptide-resin with DCM (5x) to ensure it is free of DMF.
-
Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM (v/v). Caution: Use in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently. The reaction is typically very fast. Perform short, repeated treatments (e.g., 5-10 treatments of 2 minutes each).
-
Monitoring: After each treatment, collect the filtrate. The yellow color of the trityl cation indicates that the Mtt group is being removed. Continue until the filtrate is colorless.
-
Neutralization and Washing: Wash the resin thoroughly with DCM (5x). To neutralize any residual acid, wash with a solution of 10% DIEA in DCM (v/v) (2x), followed by DCM (5x) and DMF (5x).
-
Confirmation: The resin is now ready for side-chain modification. Confirm the presence of the free side-chain amine with a ninhydrin test.
Visualizations
Caption: General workflow for solid-phase synthesis of a poly-Dap peptide.
Caption: Orthogonal protecting groups for selective deprotection in Dap-containing peptides.
References
- 1. biosynth.com [biosynth.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Dpr(Mtt)-OH Novabiochem 654670-89-0 [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Monitoring Fmoc-Dap-OH Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the incorporation of Fmoc-Dap-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are recommended for monitoring the incorporation of this compound?
A multi-faceted approach is recommended for robust monitoring. This includes both qualitative and quantitative methods to assess the completion of coupling and deprotection steps, as well as to identify and quantify potential side products. The primary techniques are:
-
Kaiser Test: A qualitative colorimetric assay to detect free primary amines after the coupling step. A negative result (yellow beads) indicates complete coupling.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Used post-cleavage to assess the purity of the crude peptide and quantify the desired product versus any byproducts.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the peptide's molecular weight, verifying the successful incorporation of the this compound residue and helping to identify any side products.[1][4][5]
Q2: What is the molecular weight of this compound, and what mass increase should I expect in my peptide?
The molecular weight of this compound is 326.35 g/mol . Upon successful incorporation into the peptide chain and subsequent removal of the Fmoc group (222.24 g/mol ), the net mass increase in the peptide backbone will be that of the Dap residue, which is 86.09 g/mol (C₃H₆N₂O). However, for mass spectrometry analysis of the fully synthesized and cleaved peptide, you should calculate the expected mass based on the entire Dap residue being present.
Q3: Can I use UV-Vis spectroscopy to monitor this compound incorporation?
Yes, UV-Vis spectroscopy can be used to indirectly monitor coupling efficiency. This is done by quantifying the amount of Fmoc group cleaved from the resin after the deprotection step.[1] By measuring the absorbance of the piperidine solution at 301 nm after Fmoc removal, you can calculate the amount of Fmoc adduct released and compare it to the theoretical loading of the resin.[1]
Troubleshooting Guides
Issue 1: Positive Kaiser Test after this compound Coupling
A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[1][6]
| Possible Cause | Recommended Solution |
| Steric Hindrance: The amino acid sequence may be causing aggregation, hindering access to the coupling site. | 1. Recouple: Repeat the coupling step with fresh reagents.[6] 2. Change Coupling Reagents: Switch to a more potent coupling reagent like HATU or PyBOP.[6][7] 3. Increase Coupling Time: Extend the reaction time to allow for complete coupling.[8] 4. Increase Temperature: Gently heating the reaction can sometimes overcome aggregation.[9] |
| Insufficient Reagents: The molar excess of this compound or coupling reagents may be too low. | Ensure at least a 3-fold excess of the Fmoc-amino acid and coupling reagents relative to the resin loading.[10] |
| Poor Reagent Quality: Degradation of the this compound or coupling reagents. | Use fresh, high-quality reagents. |
| Lactamization of this compound: this compound can be prone to intramolecular cyclization (lactam formation), especially during pre-activation, which renders it unable to couple.[11] | 1. Avoid Pre-activation: Add the coupling reagents directly to the resin and this compound mixture without a pre-incubation step.[11] 2. Use DEPBT: The coupling reagent DEPBT has been shown to achieve complete incorporation of challenging derivatives like Fmoc-Dap(Mtt)-OH.[11] |
Issue 2: Unexpected Peaks in HPLC Chromatogram of Crude Peptide
The presence of unexpected peaks in the HPLC analysis of the cleaved peptide points to the formation of side products.
| Potential Side Product | Expected Mass Shift | Troubleshooting Steps |
| Deletion Sequence (Peptide lacking Dap) | Mass of Peptide - 86.09 Da | This indicates a failed coupling. Refer to the troubleshooting guide for a positive Kaiser test to optimize future syntheses. |
| Aspartimide Formation (if Asp is adjacent) | No mass change, but can lead to epimerization and piperidide adducts (+85.15 Da). | This is a common side reaction, especially in Asp-Gly or Asp-Ser sequences.[9] Adding HOBt to the piperidine deprotection solution can help reduce aspartimide formation.[9] |
| Diketopiperazine Formation (at dipeptide stage) | N/A (cleavage of dipeptide from resin) | More prevalent when Proline is one of the first two residues. Using 2-chlorotrityl chloride resin can help suppress this side reaction due to steric hindrance.[9] |
Issue 3: Incorrect Mass Detected by Mass Spectrometry
If the observed mass does not match the theoretical mass of the desired peptide, it confirms the presence of impurities or side products.
| Observed Mass | Possible Interpretation | Recommended Action |
| Lower than expected | Incomplete synthesis (truncation) or deletion of one or more amino acids. | Review HPLC data to identify the major impurity. Optimize coupling and deprotection steps in subsequent syntheses. |
| Higher than expected | Adduct formation (e.g., piperidide from aspartimide), or modification of side chains.[9] | Analyze the mass difference to hypothesize the adduct. For example, a +85.15 Da shift could indicate a piperidide adduct. Adjust synthesis conditions to minimize the specific side reaction. |
| No target peptide mass detected | Complete failure of the synthesis. | Re-evaluate all reagents, protocols, and instrumentation. Start with a simpler, known peptide sequence to test the synthesis workflow. |
Experimental Protocols
Kaiser Test (Qualitative Monitoring of Coupling)
The Kaiser test is a highly sensitive colorimetric method for detecting free primary amines.[6][12]
Reagents:
-
Solution A: 1 mL of 0.01M KCN in water diluted to 50 mL with pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (a few beads are sufficient) and place them in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Yellow/Colorless beads and solution: Negative result, indicating complete coupling.
-
Blue beads and/or blue solution: Positive result, indicating incomplete coupling and the presence of free primary amines.[6]
HPLC Analysis of Crude Peptide
Sample Preparation:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[3]
-
Precipitate the peptide in cold diethyl ether, centrifuge to form a pellet, and dry the pellet.[13]
-
Dissolve the dried crude peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.[14]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[13]
HPLC Conditions:
-
System: Analytical HPLC with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.[13][14]
-
Detection: UV absorbance at 220 nm.[14]
Visual Workflow and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of Peptides Containing Diaminopropionic Acid (Dap)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids like 2,3-diaminopropionic acid (Dap) into peptide sequences offers a powerful strategy for modulating their structural and functional properties. Dap, with its additional primary amine on the side chain, can influence peptide conformation, stability, and biological activity. Accurate characterization of these modified peptides is crucial for understanding their structure-activity relationships and advancing drug development. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the comprehensive characterization of Dap-containing peptides, supported by experimental data and detailed protocols.
NMR Spectroscopy: The Gold Standard for 3D Structure in Solution
NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of peptides in a solution environment that can mimic physiological conditions.[1][2][3] It provides atomic-level information, revealing intricate details of peptide folding, conformational equilibria, and intermolecular interactions.
Key NMR Experiments for Dap-Peptide Analysis
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete resonance assignment and structural elucidation of peptides.
-
1D ¹H NMR: Provides an initial overview of the peptide's folding status. Well-dispersed peaks, particularly in the amide region, suggest a structured conformation.[4]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[1][2] This is crucial for assigning specific protons to their respective amino acids in the peptide sequence.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing the distance restraints necessary for calculating the 3D structure.[5]
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled peptides, this experiment provides a fingerprint of the molecule, with each peak corresponding to a specific amide group in the peptide backbone.
The presence of Dap introduces a unique side chain with a β-amino group, which can be sensitive to pH changes.[6] This property can be exploited to study pH-dependent conformational transitions, which are often relevant for the biological function of peptides like antimicrobial peptides (AMPs) designed to act in the acidic environment of endosomes.[6]
Comparison with Alternative Characterization Methods
While NMR provides the most detailed structural information in solution, a comprehensive characterization of Dap-containing peptides often relies on a combination of techniques. The following table compares NMR with other commonly used methods.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | High-resolution 3D structure in solution, conformational dynamics, intermolecular interactions, pKa determination.[6][7][8] | Solution (aqueous or organic), high concentration (~0.1-1 mM), small sample volume. | Atomic resolution, analysis in a solution environment, provides dynamic information.[2] | Lower sensitivity, can be time-consuming, challenging for large or aggregating peptides.[9] |
| Mass Spectrometry (MS) | Exact molecular weight, amino acid sequence verification. | Solid or solution, very low sample quantity (pmol to fmol). | High sensitivity, high accuracy, fast analysis. | Provides no information on 3D structure or conformation. |
| Circular Dichroism (CD) | Secondary structure estimation (α-helix, β-sheet, random coil content).[10][11] | Solution, low concentration (~0.1-0.2 mg/mL), requires buffer transparency in far-UV.[10] | Fast, requires small sample amount, good for observing conformational changes.[12] | Low resolution, provides an average structure of the ensemble. |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | High-quality single crystals. | Provides precise atomic coordinates. | Requires crystallization (can be a major bottleneck), structure may not represent the solution conformation. |
| FTIR Spectroscopy | Secondary structure information based on amide I and II bond vibrations. | Solid or solution. | Can be used for non-soluble samples (e.g., aggregates, fibrils). | Provides less detailed structural information than CD or NMR. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Dap-Containing Peptides
This protocol is based on the widely used Fmoc/tBu strategy.[10]
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including Fmoc-Dap(Boc)-OH) to the deprotected resin using a coupling agent like HOBt/DIPCDI.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[10]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthetic Fmoc-Dap-OH Peptides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability and reproducibility of experimental results. The presence of impurities can lead to undesired side reactions, reduced yields, and complications in the purification of the final product, which is especially problematic in drug discovery and sensitive biochemical assays.[1] This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic peptides incorporating Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH), a key protected amino acid derivative.
Synthetic peptides, particularly those produced by solid-phase peptide synthesis (SPPS), may contain various impurities.[2] These can include process-related impurities such as truncated or deletion sequences, products with incomplete removal of protecting groups, or by-products generated during synthesis and cleavage.[3][4][5] Additionally, degradation products can form during storage.[2][5] Given that this compound is a chiral molecule, assessing enantiomeric purity is also a crucial aspect of quality control.[6][7]
Comparative Analysis of Purity Assessment Methods
The primary techniques for evaluating the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each method provides distinct and complementary information about the peptide sample.
| Analytical Method | Principle | Information Provided | Typical Resolution/Sensitivity | Primary Application |
| RP-HPLC | Separation based on hydrophobicity.[8] | Purity (% area), detection of hydrophobic impurities (e.g., truncated/deleted sequences, remaining protecting groups). | Purity >99% achievable.[1] Sensitivity to ~0.10% area.[4] | Primary method for quantifying peptide purity and separating impurities.[8][9] |
| Mass Spectrometry (MS) | Separation based on mass-to-charge (m/z) ratio. | Confirms molecular weight of the target peptide and helps identify impurities.[9][10] | High mass accuracy confirms elemental composition.[9] | Identity confirmation and characterization of impurities.[10][11] |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into constituent amino acids, which are then quantified.[9] | Determines net peptide content (typically 70-90%) and amino acid composition.[9][12] | High sensitivity (sub-picomole range with derivatization).[12] | Quantifying the absolute amount of peptide in a sample.[9] |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP).[7] | Determines enantiomeric purity (e.g., D-isomer vs. L-isomer content).[6][13] | Can detect D-isomer impurities at levels of 0.1%.[6] | Critical for ensuring stereochemical integrity of the peptide.[6][13] |
Experimental Protocols
Detailed methodologies are essential for obtaining accurate and reproducible purity data. Below are standard protocols for the key analytical techniques.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of a synthetic peptide.
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system.[4]
-
Column: C18 reversed-phase column (e.g., Vydac/Ace or Chromolith).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Detector: UV detector set to 215-230 nm, which is optimal for detecting the peptide bond.[4][9]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Peptide purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used to confirm the identity of the peptide and its impurities.
-
Sample Preparation: Prepare the sample as described for RP-HPLC.
-
Instrumentation:
-
LC-MS System: An HPLC or UPLC system coupled to an electrospray ionization (ESI) mass spectrometer.[12]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid (FA) in water. (FA is preferred over TFA for MS as it causes less signal suppression).[2]
-
Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.
-
-
Chromatographic and MS Conditions:
-
LC Gradient: Run a gradient similar to the RP-HPLC method to separate the peptide from impurities.
-
MS Mode: Operate in positive ion mode.
-
Scan Range: Set a mass range appropriate for the expected molecular weight of the this compound containing peptide (e.g., 400-2000 m/z).
-
-
Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra. Confirm that the molecular weight of the main peak matches the theoretical mass of the target peptide. Analyze the masses of impurity peaks to identify their potential structures (e.g., deletion sequences, incomplete deprotection).[2]
Protocol 3: Chiral Purity Analysis by HPLC-MS
This protocol is designed to determine the enantiomeric purity of the amino acid residues within the peptide.
-
Sample Preparation (Hydrolysis):
-
Instrumentation:
-
Chromatographic Conditions:
-
Develop an isocratic or gradient method using a mobile phase appropriate for the chosen chiral column to separate the D- and L-enantiomers of Dap and other amino acids.
-
-
Data Analysis:
-
Use the MS/MS detector in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the D- and L-forms of each amino acid.[6]
-
Calculate the enantiomeric purity based on the relative peak areas of the D- and L-isomers.
-
Visualizing Workflows and Decisions
To aid researchers in their experimental planning, the following diagrams illustrate a typical workflow for peptide purity assessment and a decision-making process for selecting the appropriate analytical methods.
Caption: General workflow for assessing the purity of synthetic peptides.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. nbinno.com [nbinno.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. jpt.com [jpt.com]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance biological activity, stability, and therapeutic potential. Among these, 2,3-diaminopropionic acid (Dap), introduced into a peptide sequence using its fluorenylmethyloxycarbonyl (Fmoc)-protected form, Fmoc-Dap-OH, has emerged as a versatile building block. This guide provides an objective comparison of peptides containing Dap with relevant alternatives, supported by experimental data, detailed protocols for biological evaluation, and workflow visualizations to aid in research and development.
The Synthetic Utility of this compound Derivatives
The choice of side-chain protection for this compound is a critical decision in solid-phase peptide synthesis (SPPS), directly impacting the synthetic strategy and potential for side-chain modification. The appropriate choice allows for orthogonal deprotection, enabling the synthesis of complex structures like branched or cyclic peptides.
| Derivative | Side-Chain Protection | Key Features & Cleavage Conditions | Primary Application |
| Fmoc-Dap(Boc)-OH | tert-Butoxycarbonyl (Boc) | Cleavage: Strong acid (e.g., high % TFA). Stable to the mild base (piperidine) used for Fmoc removal. | Standard incorporation of Dap; used as a shorter analog of Lysine in structure-activity relationship (SAR) studies.[1] |
| Fmoc-Dap(Mtt)-OH | 4-Methyltrityl (Mtt) | Cleavage: Very mild acid (e.g., 1% TFA in DCM). Highly acid-labile. Caution: Prone to lactamization during coupling, which can lower yield.[2] | On-resin side-chain modification where other acid-labile groups (like Boc, tBu) must remain intact. |
| Fmoc-Dap(Adpoc)-OH | 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) | Cleavage: Exceptionally mild acid (e.g., 1-5% TFA in DCM). High acid lability provides an additional level of orthogonality.[3] | Synthesis of complex peptides with multiple acid-sensitive moieties, enabling precise, sequential side-chain modifications.[3] |
Performance Comparison: Dap vs. Lysine in Antimicrobial Peptides
A compelling demonstration of the functional advantage of Dap is seen in the development of branched antimicrobial peptides (AMPs). A study on tetrameric variants of a bovine lactoferricin-derived peptide highlights the superior performance of a Dap-modified structure compared to its lysine-based counterpart.
The parent peptide, LBT ((RRWQWR)₄K₂Ahx₂-C₂), utilizes a lysine (K) core for branching.[4][5] The novel variant, LBT-1 ((RRWQWR)₄DAP₂Ahx₂-C₂), substitutes this lysine core with diaminopropionic acid (DAP).[4][5] This seemingly subtle change results in significantly enhanced bactericidal activity, particularly against challenging multidrug-resistant (MDR) pathogens.
The following table summarizes the bactericidal activity (LC₉₉.₉, the lowest concentration required to kill 99.9% of bacteria) of LBT-1 and LBT against a panel of ESKAPE(E) pathogens, which are leading causes of nosocomial infections.
| Pathogen | Medium | LC₉₉.₉ (µM) of LBT (Lysine Core) | LC₉₉.₉ (µM) of LBT-1 (Dap Core) |
| S. aureus (MRSA) | RPMI | 0.48 | <0.12 |
| S. aureus (MRSA) | 50% Plasma | 0.48 | <0.12 |
| A. baumannii (MDR) | RPMI | 1.88 | 0.48 |
| A. baumannii (MDR) | 50% Plasma | 30 | 7.5 |
| E. faecium | RPMI | 1.88 | 0.94 |
| E. faecium | 50% Plasma | 1.88 | 0.94 |
| E. coli (Colistin-R) | RPMI | 1.88 | 0.94 |
| C. auris (MDR Fungus) | RPMI | 15 | 7.5 |
Data compiled from studies on branched tetrameric lactoferricin peptides.[4][6]
The results clearly indicate that the Dap-modified LBT-1 peptide possesses superior or equal bactericidal potency compared to the lysine-based LBT across a range of clinically relevant pathogens.[6] Notably, LBT-1 demonstrates significantly enhanced activity against S. aureus and maintains much of its potency in the presence of 50% plasma, a critical factor for in vivo efficacy.[6] Beyond its direct antimicrobial effects, LBT-1 was also shown to enhance macrophage-mediated bacterial clearance and accelerate wound closure in vitro, making it a promising multifunctional therapeutic candidate.[5][7]
Mandatory Visualizations
Here we provide diagrams illustrating the chemical synthesis workflow, a key experimental protocol, and the logical relationships between different synthetic strategies.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment and comparison of peptide bioactivity. Below are methodologies for key experiments.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well polypropylene microtiter plates (low-binding plates are crucial for cationic peptides).[8]
-
Mueller-Hinton Broth (MHB), cation-adjusted for some organisms.
-
Bacterial strain of interest.
-
Peptide stock solution (e.g., in sterile deionized water or 0.01% acetic acid).
-
Spectrophotometer or microplate reader.
Methodology:
-
Inoculum Preparation: Select 3-5 colonies of the test organism from a fresh agar plate and inoculate into MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the peptide stock solution in the appropriate sterile diluent.
-
Assay Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate (columns 1-11).
-
Add 100 µL of the serially diluted peptide solutions to the corresponding wells, starting with the highest concentration. This results in a final volume of 200 µL per well.
-
Include a positive control for growth (wells with bacteria and medium but no peptide) and a negative/sterility control (wells with medium only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible turbidity (bacterial growth) is observed.[10] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of peptides on mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile PBS.[11]
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well flat-bottom cell culture plates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Peptide Treatment: Prepare serial dilutions of the test peptide in serum-free medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated control wells (medium only) to represent 100% viability and a positive control for toxicity if available.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After incubation, add 20-25 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO or another suitable solvent to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from the dose-response curve.
References
- 1. peptide.com [peptide.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Supplementary file 1_Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities.docx - figshare - Figshare [figshare.com]
- 6. Frontiers | Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities [frontiersin.org]
- 7. Frontiers | Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities [frontiersin.org]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Dap-Containing Peptide Analogs
For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptide-based drugs is a critical hurdle. This guide provides an objective comparison of the enzymatic stability of peptide analogs containing the non-canonical amino acid L-2,3-diaminopropionic acid (Dap) against their native counterparts and D-amino acid-substituted equivalents. The inclusion of supporting experimental data, detailed protocols, and workflow visualizations aims to equip researchers with the necessary information to design more robust and effective peptide therapeutics.
The therapeutic potential of peptides is often hampered by their susceptibility to rapid degradation by proteases in the body.[1] A key strategy to enhance their metabolic stability is the incorporation of non-canonical amino acids.[2][3] Among these, Dap offers a unique advantage due to its structural similarity to lysine, but with a shorter side chain that can confer resistance to certain proteases like trypsin.[4] This guide focuses on a direct comparison of a Dap-containing antimicrobial peptide (AMP) analog with its parent peptide and a D-amino acid-substituted version, providing quantitative insights into their relative stability in the presence of trypsin and human plasma.
Comparative Stability Data
The following tables summarize the quantitative data on the enzymatic stability of the parent peptide (Pep05), a D-amino acid-substituted analog (DP06), and a Dap-containing analog (UP11). Data was extracted from a study by Lu et al. (2020), where the peptides were incubated with trypsin and human plasma, and the percentage of intact peptide was measured over time.[1]
Table 1: Stability in the Presence of Trypsin
| Peptide Analog | % Intact Peptide Remaining after 1h | % Intact Peptide Remaining after 5h | % Intact Peptide Remaining after 18h | % Intact Peptide Remaining after 24h |
| Pep05 (Parent) | ~50% | ~20% | ~5% | ~0% |
| DP06 (D-amino acid) | ~100% | ~100% | ~100% | ~100% |
| UP11 (Dap-containing) | ~100% | ~100% | ~95% | ~90% |
Table 2: Stability in Human Plasma
| Peptide Analog | % Intact Peptide Remaining after 2h | % Intact Peptide Remaining after 8h | % Intact Peptide Remaining after 24h | % Intact Peptide Remaining after 36h |
| Pep05 (Parent) | ~60% | ~30% | ~10% | ~0% |
| DP06 (D-amino acid) | ~100% | ~95% | ~90% | ~85% |
| UP11 (Dap-containing) | ~90% | ~70% | ~40% | ~20% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Lu et al. (2020).[1]
Trypsin Degradation Assay
-
Peptide and Enzyme Preparation: Each peptide was dissolved in water to a final concentration of 1 mg/mL. A trypsin solution was prepared by dissolving 1 mg of trypsin in 1 mL of 0.1 M NH₄HCO₃ buffer (pH 8.2).
-
Incubation: For the stability tests, 20 μL of the freshly prepared trypsin solution and 80 μL of the peptide solution were combined with 900 μL of 0.1 M NH₄HCO₃ buffer (pH 8.2) in a 2 mL Eppendorf tube. The resulting solution was incubated at 37°C on a rocking table.
-
Sampling and Analysis: Aliquots (200 μL) were removed at 1, 5, 18, and 24-hour time points and diluted with an equal volume of a water/acetonitrile mixture (60:40 v/v) containing 1% trifluoroacetic acid (TFA) to stop the enzymatic reaction. The samples were then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact peptide.
Plasma Stability Assay
-
Peptide Incubation with Plasma: The peptides were mixed with plasma from healthy volunteers to a final concentration of 0.1 mg/mL and incubated at 37°C.
-
Sampling and Precipitation: Aliquots (20 or 40 μL) were removed at 0, 2, 4, 6, 8, 12, 24, and 36-hour time points. The samples were mixed with 0.05% TFA to a final concentration of 0.01 mg/mL and incubated on ice for 10 minutes to precipitate plasma proteins.
-
Sample Preparation and Analysis: After centrifugation at 12,000 × g for 5 minutes, the supernatant was collected and stored at -20°C until analysis. The samples were analyzed by LC-MS to quantify the remaining intact peptide.
Visualizing Methodologies and Concepts
To further clarify the experimental process and the underlying strategy, the following diagrams are provided.
References
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
A Comparative Guide to Side-Chain Protecting Groups for Diaminopropionic Acid (Dap) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of L-2,3-diaminopropionic acid (Dap) into peptide structures is a key strategy for introducing backbone constraints, enabling side-chain modifications, and developing novel therapeutic peptides. The selection of an appropriate side-chain protecting group for the β-amino functionality of Dap is critical for the success of solid-phase peptide synthesis (SPPS). An ideal protecting group should be stable throughout the synthesis, orthogonal to the N-α-Fmoc protecting group, and readily cleavable under mild conditions without causing side reactions.
This guide provides a comparative analysis of commonly used side-chain protecting groups for Dap: tert-Butoxycarbonyl (Boc), Allyloxycarbonyl (Alloc), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde).
Comparative Performance of Dap Side-Chain Protecting Groups
The following table summarizes the key characteristics and performance of different Dap side-chain protecting groups based on data compiled from various studies. The quantitative data provided should be considered as representative, as actual performance can vary depending on the peptide sequence, coupling conditions, and resin used.
| Protecting Group | Structure | Molecular Weight of Fmoc-Dap(PG)-OH | Stability | Cleavage Conditions | Potential Side Reactions |
| Boc | tert-Butoxycarbonyl | 440.47 g/mol | Stable to piperidine. | Acid-labile (e.g., 95% TFA). | Alkylation of sensitive residues (Trp, Met) by tert-butyl cations. |
| Alloc | Allyloxycarbonyl | 424.44 g/mol | Stable to acid and base. | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃).[1] | Incomplete cleavage, potential for palladium contamination. |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 490.56 g/mol [2] | Stable to piperidine and TFA. | 2% Hydrazine in DMF.[3] | Potential for migration to the α-amino group.[3] |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 532.63 g/mol | More stable to piperidine than Dde. | 2-10% Hydrazine in DMF.[4] | Slower cleavage than Dde, potential for incomplete removal in aggregated sequences. |
Experimental Protocols
Detailed methodologies for the incorporation and deprotection of each Fmoc-Dap derivative are crucial for successful synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This general protocol can be adapted for the coupling of each Fmoc-Dap(PG)-OH derivative.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Fmoc-Dap(PG)-OH (Boc, Alloc, Dde, or ivDde)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-15 minutes, followed by thorough washing with DMF.[5]
-
Coupling:
-
Pre-activate a solution of Fmoc-Dap(PG)-OH (3 eq.), a coupling agent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF for 2-5 minutes.[6]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove acid-labile protecting groups.
Specific Deprotection Protocols for Dap Side-Chains
The following protocols outline the selective removal of each protecting group from the Dap side-chain on-resin.
The Boc group is removed during the final cleavage from the resin using a strong acid cocktail.
Procedure:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
The Alloc group is removed using a palladium(0) catalyst.
Procedure: [7]
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.25 eq.) and a scavenger such as phenylsilane (PhSiH₃, 20 eq.) in DCM or a mixture of DMF/DCM.[1][7]
-
Add the solution to the resin and agitate for 20-30 minutes at room temperature.
-
Repeat the treatment with a fresh solution.
-
Thoroughly wash the resin with DCM and DMF to remove the catalyst and byproducts.
Both Dde and ivDde are cleaved using a hydrazine solution.
Procedure: [3]
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 2% (v/v) solution of hydrazine monohydrate in DMF for 3-10 minutes at room temperature.[3][8]
-
Repeat the treatment two more times.
-
Wash the resin thoroughly with DMF. Note: For the more stable ivDde group, a higher concentration of hydrazine (up to 10%) or longer reaction times may be necessary for complete removal, especially in aggregating sequences.[4]
Selection Rationale and Orthogonality
The choice of protecting group depends on the desired synthetic strategy. The orthogonality of these protecting groups to the Fmoc/tBu strategy allows for selective deprotection and modification of the Dap side-chain.
-
Boc: Used when the Dap side-chain is to be deprotected simultaneously with the final cleavage from the resin. It is not suitable for on-resin side-chain modifications.
-
Alloc, Dde, and ivDde: These are truly orthogonal protecting groups that allow for the selective deprotection of the Dap side-chain while the peptide remains attached to the resin and other protecting groups are intact. This enables a wide range of on-resin modifications, such as cyclization, branching, and conjugation.
Conclusion
The selection of a side-chain protecting group for diaminopropionic acid is a critical decision in peptide synthesis that directly impacts the overall success and efficiency of the process. The Boc group offers a straightforward approach for linear peptides where final deprotection is sufficient. For more complex syntheses requiring on-resin modifications, the orthogonal protecting groups Alloc , Dde , and ivDde provide essential versatility. The choice between these will depend on the specific chemical functionalities present in the peptide and the desired reaction conditions for deprotection. Careful consideration of the stability, cleavage conditions, and potential side reactions associated with each protecting group is paramount for the successful synthesis of Dap-containing peptides.
References
- 1. rsc.org [rsc.org]
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
The Impact of Diaminopropionic Acid (Dap) Incorporation on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, enabling the fine-tuning of structural and functional properties. Among these, 2,3-diaminopropionic acid (Dap) has emerged as a versatile building block, offering unique advantages in modulating peptide conformation, stability, and biological activity. This guide provides an objective comparison of Dap-containing peptides with relevant alternatives, supported by experimental data and detailed methodologies, to inform rational peptide design and development.
Conformational Integrity and pH-Sensitivity: The Dual Nature of Dap
A primary consideration when introducing non-natural amino acids is the potential disruption of the native peptide secondary structure. Experimental evidence indicates that the substitution of canonical amino acids with Dap is generally well-tolerated, particularly in maintaining α-helical conformations.[1][2] This structural preservation is critical for retaining the biological function of many peptides, such as channel-forming peptides where the helical structure is essential for pore formation.[3][4]
However, the defining characteristic of Dap lies in the pKa of its side-chain β-amino group. When incorporated into a peptide backbone, this pKa is lowered to a value around 6.3.[5] This makes the protonation state of the Dap side chain sensitive to the pH fluctuations that occur during endosomal acidification (pH 5-7).[1][5] At physiological pH (~7.4), the side chain is largely deprotonated. Upon entry into the more acidic environment of the endosome, the β-amino group becomes protonated. This change in charge can induce significant conformational changes in the peptide, a property that is increasingly exploited for targeted drug delivery to facilitate endosomal escape.[1][5] In contrast, analogous peptides containing lysine or ornithine do not exhibit such pronounced pH-dependent conformational shifts in this range.[5]
Comparative Performance: Dap vs. Natural Amino Acids
The advantages of Dap incorporation are particularly evident in the design of antimicrobial peptides (AMPs). A key challenge in AMP development is balancing potent antimicrobial activity with minimal toxicity to host cells, often measured as hemolytic activity. Replacing lysine residues with Dap on the polar face of amphipathic α-helical AMPs has been shown to dramatically reduce hemolytic activity against human red blood cells, thereby increasing the therapeutic index.[1] This is attributed to the shorter side chain of Dap compared to lysine, which lessens the peptide's toxicity towards eukaryotic cells while preserving its antimicrobial efficacy against bacteria.[1]
Quantitative Data Summary
The following tables present a comparative analysis of Dap-containing peptides against their counterparts with natural amino acids.
Table 1: Antimicrobial and Hemolytic Activity of Dap-Substituted Peptides
| Peptide Sequence | Target Organism | MIC (µg/mL) | Hemolytic Activity (HC50 in µM) | Therapeutic Index (HC50/MIC) |
| Model Amphipathic Peptide (Lys) | E. coli | 10 | 50 | 5 |
| Model Amphipathic Peptide (Dap) | E. coli | 12 | >500 | >41 |
| V681 (Lys) | A. baumannii | 8 | 54.3 | 6.8 |
| V681 (Dap) | A. baumannii | 8 | >1148 | >143.5 |
Data compiled from representative studies. MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a drug that inhibits the visible growth of a microorganism. HC50 (50% hemolytic concentration) is the concentration of a peptide that causes 50% lysis of red blood cells. A higher therapeutic index indicates greater selectivity for microbial cells over host cells.
Table 2: Biophysical Properties of Dap-Modified Channel-Forming Peptides
| Peptide | Secondary Structure (in 40% TFE/water) | Imax (µA/cm²) in MDCK cells |
| p22-T19R, S22W (WT) | α-helical | ~38 |
| p22-T19R, S22W (single Dap) | α-helical | ~60 |
| p22-T19R, S22W (double Dap) | α-helical | ~120 |
| p22-T19R, S22W (triple Dap) | α-helical | ~150 |
Data adapted from studies on a modified synthetic channel-forming peptide.[3][4] Imax represents the maximum induced transepithelial current. TFE (trifluoroethanol) is a solvent used to promote helical structures. WT refers to the wild-type peptide.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used in the characterization of Dap-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of Dap-Containing Peptides
This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[2][6][7][8][9]
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminally amidated peptides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-protected amino acid (3 equivalents relative to the resin loading) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
For the incorporation of Dap, use Fmoc-Dap(Boc)-OH, where the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Final Deprotection: After the final amino acid is coupled and deprotected, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water in a 95:2.5:2.5 ratio) for 2-3 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups, including the Boc group from Dap.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[2][10][11][12][13]
-
Sample Preparation: Dissolve the lyophilized peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of approximately 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the wavelength range for far-UV CD, typically from 190 to 260 nm.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution. To improve the signal-to-noise ratio, average 3-5 scans.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (observed ellipticity in degrees × 100) / (molar concentration of the peptide × number of amino acid residues × path length in cm).
-
-
Analysis: Analyze the resulting spectrum for characteristic secondary structure features. For example, α-helical structures show characteristic negative bands around 208 nm and 222 nm and a positive band around 192 nm.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[1][3][5][14][15]
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer (e.g., phosphate-buffered saline) to a concentration of 0.5-5 mM. The buffer should contain approximately 5-10% deuterium oxide (D2O) for the spectrometer's field lock.
-
Data Acquisition: A series of 2D NMR experiments are typically required for structure determination, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: The first step in analyzing the NMR data is to assign all the proton resonances to their specific amino acids in the peptide sequence.
-
Structure Calculation:
-
Integrate the cross-peaks in the NOESY spectrum to derive upper distance bounds between protons.
-
Use these distance restraints, along with any dihedral angle restraints obtained from coupling constants, in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
-
-
Structure Validation: Assess the quality of the calculated structures using various parameters, such as the number of NOE violations and Ramachandran plot analysis.
Visualizing the Mechanism: Dap-Mediated Endosomal Escape
The pH-responsive nature of Dap-containing peptides is a key mechanism for overcoming endosomal entrapment, a major hurdle in intracellular drug delivery.[16][17][18][19][20] The following diagram illustrates this process.
Caption: pH-dependent endosomal escape mediated by a Dap-containing peptide.
This workflow highlights how the decreasing pH within the endosomal pathway triggers the protonation of Dap residues, leading to a conformational change in the peptide that facilitates the disruption of the endosomal membrane and the subsequent release of the therapeutic cargo into the cytoplasm.
References
- 1. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 16. A DNA-Device that Mediates Selective Endosomal Escape and Intracellular Delivery of Drugs and Biologicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery [mdpi.com]
- 19. zeriallab.org [zeriallab.org]
- 20. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
Validating Site-Specific Modifications on Diaminopimelic Acid (Dap) Residues: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of site-specific modifications on amino acid residues is paramount for understanding protein function, elucidating signaling pathways, and developing targeted therapeutics. This guide provides an objective comparison of key analytical techniques for confirming modifications on diaminopimelic acid (Dap) residues, supported by experimental considerations.
Diaminopimelic acid (Dap), a non-proteinogenic amino acid, is a crucial component of the peptidoglycan cell wall in most bacteria and is also utilized in various biotechnological applications, including the site-specific incorporation of functionalities into proteins.[1][2][3] Ensuring that a modification has been successfully and specifically introduced at a Dap residue requires robust analytical validation. This guide compares the primary methods for this purpose: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Validation Techniques
The choice of validation technique depends on several factors, including the nature of the modification, the amount of sample available, the required throughput, and the level of structural detail needed. The following table summarizes the key performance characteristics of each method.
| Feature | Mass Spectrometry (MS) | Edman Degradation | NMR Spectroscopy |
| Principle | Measures the mass-to-charge ratio of peptides and their fragments to determine the amino acid sequence and the mass shift caused by the modification.[4] | Sequentially removes amino acids from the N-terminus, which are then identified by chromatography.[5][6][7] | Analyzes the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and three-dimensional structure of the modified residue.[8][9][10] |
| Sensitivity | High (femtogram to attomole range).[4] | Moderate (picomole range).[5] | Low (micromolar to millimolar concentration required).[11] |
| Throughput | High-throughput, capable of analyzing complex mixtures.[4] | Low-throughput, analyzing a single purified peptide at a time.[4] | Low-throughput, requires significant data acquisition and processing time for each sample. |
| Information Provided | Precise mass of the modification, localization of the modification site, and peptide sequence.[12][13] | N-terminal sequence of the peptide. Can identify the modified residue if it is not at the N-terminus and a standard is available.[14] | Atomic-level structural information, confirmation of covalent bond formation, and insights into conformational changes upon modification.[8][15] |
| Key Advantages | High sensitivity and specificity, suitable for complex samples, and can identify unknown modifications.[16][17] | Well-established and reproducible technique for N-terminal sequencing.[18] | Provides detailed 3D structural information in solution, closest to the native state.[9][10] |
| Key Limitations | Can be challenging to differentiate isomers, and labile modifications may be lost during analysis. | Not suitable for N-terminally blocked proteins, and sequencing can be hindered by certain modifications.[5][7] | Requires large amounts of pure sample, is a low-throughput technique, and data analysis can be complex.[11] |
Experimental Workflow for Validation
A generalized workflow for the validation of site-specific modifications on Dap residues involves several key steps, from sample preparation to data analysis and confirmation.
Key Experimental Protocols
Below are detailed methodologies for the principal techniques used to validate site-specific modifications on Dap residues.
Mass Spectrometry (MS) Based Validation
Objective: To confirm the mass and locate the site of modification on the Dap residue within the protein sequence.
Methodology:
-
In-solution or In-gel Digestion:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography.[20]
-
The separated peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer performs an initial scan (MS1) to determine the mass-to-charge ratio of the intact peptides.
-
Peptide ions of interest, particularly those with a mass shift corresponding to the modification on a Dap-containing peptide, are selected for fragmentation (MS2).
-
Fragmentation data provides the amino acid sequence of the peptide, allowing for the precise localization of the modification on the Dap residue.[12]
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the incorporated Dap residue.
-
Specialized software is used to identify peptides and pinpoint the site of modification by matching the observed fragment ions to the theoretical fragmentation pattern of the modified peptide.[19][21]
-
Edman Degradation Based Validation
Objective: To sequence the N-terminus of a peptide containing the Dap modification to confirm its position.
Methodology:
-
Protein/Peptide Preparation:
-
The purified Dap-modified protein is proteolytically digested to generate smaller peptides.
-
The peptide containing the Dap modification is purified, often by HPLC.
-
-
Automated Edman Sequencing:
-
The purified peptide is immobilized on a solid support.
-
The N-terminal amino acid is reacted with phenylisothiocyanate (PITC).[7][18]
-
Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide.[6]
-
The released phenylthiohydantoin (PTH)-amino acid derivative is identified by chromatography.[6]
-
The cycle is repeated to determine the sequence of the subsequent amino acids.
-
-
Data Analysis:
-
The sequence is determined by the order of the identified PTH-amino acids.
-
The cycle at which no standard PTH-amino acid is detected, or a novel peak appears, can indicate the position of the modified Dap residue. A standard for the modified Dap-PTH derivative would be required for direct identification.
-
NMR Spectroscopy Based Validation
Objective: To obtain atomic-level structural confirmation of the modification on the Dap residue.
Methodology:
-
Sample Preparation:
-
A highly purified and concentrated sample of the Dap-modified protein (typically in the mM range) is required.[11]
-
For larger proteins, isotopic labeling (e.g., with 15N and 13C) is often necessary to resolve spectral overlap.
-
-
NMR Data Acquisition:
-
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., 1H-15N HSQC) are performed.[10]
-
The 1H-15N HSQC spectrum provides a unique signal for each amino acid residue in the protein backbone.
-
-
Data Analysis:
-
The chemical shifts of the amino acids surrounding the Dap residue are compared between the modified and unmodified protein.
-
Significant chemical shift perturbations in the vicinity of the Dap residue confirm the site of modification.[8]
-
Further NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations to confirm the covalent attachment of the modifying group and to characterize any conformational changes.[10]
-
Alternative and Complementary Techniques
While MS, Edman degradation, and NMR are the primary methods for detailed validation, other techniques can provide complementary information:
-
Immunoassays: If an antibody specific to the modification is available, techniques like Western blotting or ELISA can be used to confirm the presence of the modification.[17][22] This approach is particularly useful for screening a large number of samples but does not typically provide site-specific information unless a site-specific antibody is developed.[23][24]
Conclusion
The validation of site-specific modifications on Dap residues is a critical step in protein engineering and drug development. Mass spectrometry offers a high-throughput and sensitive method for identifying the modification and its precise location. Edman degradation, while lower in throughput, provides a well-established method for N-terminal sequencing that can pinpoint the modified residue. NMR spectroscopy stands out for its ability to provide high-resolution structural information in solution, confirming the covalent linkage and assessing conformational changes. The choice of technique will be dictated by the specific research question, available resources, and the desired level of detail. In many cases, a combination of these methods will provide the most comprehensive and robust validation.
References
- 1. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. krex.k-state.edu [krex.k-state.edu]
- 4. benchchem.com [benchchem.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. ehu.eus [ehu.eus]
- 7. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. conductscience.com [conductscience.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Active site-specific immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biocompare.com [biocompare.com]
A Comparative Guide to Fmoc-Dap-OH and Other Non-Natural Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the incorporation of non-natural amino acids offers a powerful strategy to modulate the biological activity, stability, and structural properties of peptides. Among these, Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) and its derivatives have emerged as versatile building blocks. This guide provides an objective comparison of this compound with other non-natural amino acids, supported by experimental data, detailed protocols, and visualizations to inform your research and development endeavors.
The Strategic Advantage of Diaminopropionic Acid
The defining feature of diaminopropionic acid (Dap) is the presence of a primary amine on its side chain, which provides a unique handle for various chemical modifications. This bifunctionality necessitates an orthogonal protection strategy during solid-phase peptide synthesis (SPPS), where the α-amino group and the side-chain amino group can be selectively deprotected.[1] The most common derivative for this purpose is Fmoc-Dap(Boc)-OH, which utilizes the base-labile Fmoc group for Nα-protection and the acid-labile Boc group for the side chain.[1]
The incorporation of Dap into peptide sequences can impart several desirable characteristics:
-
Conformational Integrity: Substitution of natural amino acids with Dap is generally well-tolerated, maintaining the secondary structure of the peptide. For instance, replacing threonine with the cationic Dap residue in channel-forming peptides does not disrupt their α-helical conformation.[2]
-
Modulation of Biological Activity: In the design of antimicrobial peptides (AMPs), replacing lysine with Dap has been shown to significantly reduce hemolytic activity against human red blood cells, thereby enhancing the therapeutic index.[2]
-
pH-Sensitivity for Targeted Delivery: The β-amino group of Dap exhibits a lowered pKa when incorporated into a peptide backbone. This makes its protonation state sensitive to pH changes, a property that can be harnessed for pH-responsive drug delivery systems that trigger cargo release in the acidic environment of endosomes.[2][3]
Performance Comparison: Fmoc-Dap Derivatives vs. Other Non-Natural Amino Acids
The choice of a non-natural amino acid in peptide synthesis is dictated by its synthetic accessibility, coupling efficiency, and the desired properties it imparts to the final peptide. Below is a comparative overview of Fmoc-Dap derivatives and other commonly used non-natural amino acids.
| Parameter | Fmoc-Dap(Boc)-OH | Fmoc-Dap(Adpoc)-OH (Hypothetical) | Fmoc-N-methyl-amino acids (e.g., Fmoc-N-Me-Leu-OH) | Fmoc-Aib-OH (Aminoisobutyric acid) | Fmoc-D-amino acids (e.g., Fmoc-D-Ala-OH) |
| Key Feature | Orthogonal protection for side-chain modification. | Highly acid-labile side-chain protection. | Increased proteolytic stability. | Induces helical conformation. | Increased proteolytic stability, altered receptor binding. |
| Coupling Efficiency | Generally high, comparable to standard Fmoc-amino acids. | Reported as >99%, comparable to standard Fmoc-amino acids.[4] | Can be sterically hindered, may require optimized coupling conditions. | Sterically hindered, often requires stronger coupling reagents or longer reaction times. | Generally high, similar to L-isomers. |
| Racemization Risk | Low under standard SPPS conditions. | Expected to be low. | Low. | No chiral center, no racemization. | Low. |
| Impact on Solubility | Can increase hydrophilicity. | The bulky adamantyl group may improve solubility.[4] | N-methylation can decrease aggregation. | Can increase peptide aggregation in some sequences. | Minimal impact on solubility compared to L-isomers. |
| Primary Application | Introduction of a reactive handle for conjugation, synthesis of cyclic peptides. | Synthesis of peptides with acid-sensitive moieties, branched peptides.[4] | Development of enzyme-resistant therapeutic peptides. | Design of conformationally constrained peptides. | Development of enzyme-resistant peptides, receptor antagonists. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-Dap(Boc)-OH
This protocol outlines a standard manual procedure for the incorporation of an Fmoc-Dap(Boc)-OH residue into a peptide chain on a Rink Amide resin.
1. Resin Swelling:
- Place the Rink Amide resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Coupling of Fmoc-Dap(Boc)-OH:
- In a separate vial, dissolve Fmoc-Dap(Boc)-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
- Pre-activate the mixture for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Capping (Optional):
- To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Side-Chain Deprotection and Cleavage:
- After the final Fmoc deprotection, wash the resin with DMF and DCM, and then dry it under vacuum.
- To cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours at room temperature.
7. Peptide Precipitation and Purification:
- Filter the resin and collect the TFA filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold ether.
- Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizing Workflows and Pathways
Orthogonal Protection Strategy in SPPS
The following diagram illustrates the principle of orthogonal protection using Fmoc-Dap(Boc)-OH in solid-phase peptide synthesis.
Caption: Orthogonal protection scheme in SPPS using Fmoc-Dap(Boc)-OH.
pH-Dependent Endosomal Escape of Dap-Containing Peptides
This diagram illustrates the proposed mechanism by which peptides incorporating diaminopropionic acid can facilitate the release of therapeutic cargo from endosomes in a pH-dependent manner.
Caption: Mechanism of pH-mediated endosomal escape by Dap-peptides.
Conclusion
This compound and its derivatives are invaluable tools in peptide chemistry, offering a unique combination of properties for the synthesis of complex and functional peptides. The ability to introduce a reactive handle on the side chain with high efficiency and under orthogonal protection conditions opens up a wide range of possibilities for drug discovery and development, from creating more stable and potent therapeutics to designing sophisticated drug delivery systems. While other non-natural amino acids provide distinct advantages, the versatility of diaminopropionic acid makes it a compelling choice for a variety of applications. The experimental protocols and workflows provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this compound in their peptide synthesis endeavors.
References
Safety Operating Guide
Proper Disposal of Fmoc-Dap-OH: A Guide for Laboratory Professionals
For immediate reference, treat Fmoc-Dap-OH as a solid chemical waste. Dispose of it in a designated, sealed, and clearly labeled container for collection by a licensed chemical waste disposal service. Avoid mixing with other waste streams.
This guide provides essential, step-by-step procedures for the safe and proper disposal of this compound (Nα-(9-fluorenylmethyloxycarbonyl)-L-α,β-diaminopropionic acid), a reagent commonly used in peptide synthesis. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle such chemicals.
Essential Safety and Handling Information
While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on information for similar Fmoc-protected amino acids, the compound is generally not classified as acutely hazardous. However, appropriate personal protective equipment (PPE) should be worn at all times to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile or latex gloves.
-
Body Protection: A standard laboratory coat.
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key properties for this compound and its common derivatives. This data is essential for proper handling, storage, and waste characterization.
| Property | This compound | Fmoc-Dap(Boc)-OH | Fmoc-Dap(Z)-OH | Fmoc-Dap(Mtt)-OH |
| CAS Number | 181954-34-7 | 162558-25-0 | 204316-36-9 | 654670-89-0[1] |
| Molecular Formula | C₁₈H₁₈N₂O₄[2] | C₂₃H₂₆N₂O₆ | C₂₆H₂₄N₂O₆ | C₃₈H₃₄N₂O₄[1] |
| Molecular Weight | 326.35 g/mol | 426.46 g/mol | 460.48 g/mol | 582.7 g/mol [1] |
| Form | Solid | Powder | Powder | Powder |
| Storage Temperature | 2-8°C | 2-8°C | - | - |
| Primary Disposal Method | Licensed Chemical Incineration | Licensed Chemical Incineration | Licensed Chemical Incineration | Licensed Chemical Incineration |
Experimental Protocol for Disposal
The disposal of this compound and its derivatives should be managed through a licensed chemical waste disposal service. The following step-by-step protocol outlines the procedure for collecting and preparing the waste for disposal.
Materials Required:
-
Designated solid chemical waste container (e.g., a clearly labeled, sealable polyethylene or borosilicate glass container).
-
Waste label.
-
Spatula or scoop.
-
Personal Protective Equipment (PPE).
Step-by-Step Procedure:
-
Container Preparation:
-
Select a suitable container for solid chemical waste that is compatible with the chemical.
-
Ensure the container is clean, dry, and in good condition.
-
Affix a "Solid Chemical Waste" or "Hazardous Waste" label to the container.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the prepared container using a spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, perform the transfer in a chemical fume hood or a well-ventilated area.
-
-
Container Sealing and Labeling:
-
Securely seal the container lid.
-
On the waste label, clearly write the full chemical name: "this compound" (or the specific derivative).
-
Indicate the approximate quantity of the waste.
-
Add the date of disposal and the name of the responsible individual.
-
-
Storage Prior to Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.
-
Follow all institutional, local, and national regulations for the final disposal of chemical waste. The primary recommended method of disposal is controlled incineration.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Dap-OH
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Fmoc-Dap-OH (Nα-Fmoc-L-2,3-diaminopropionic acid). Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals, while maintaining the integrity of experimental workflows. This document offers procedural, step-by-step guidance to address specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE) and Hazard Mitigation
While this compound and its derivatives are often not classified as hazardous substances, they should be handled with the utmost care, assuming potential for harm upon inhalation, ingestion, or skin absorption.[1] The primary hazards are associated with the powder form, which can be easily inhaled, and the solvents used in its application, such as in peptide synthesis.[2][3]
Required Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Always inspect for tears before use and dispose of contaminated gloves in accordance with laboratory procedures.[2] |
| Eyes | Safety glasses with side shields or goggles | Must provide a complete seal to protect from dust particles and splashes.[2] A face shield is recommended when there is a significant risk of splashing.[3] |
| Respiratory | Dust respirator (N95 or P1) | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2][4] |
| Body | Laboratory coat | A standard lab coat is necessary to protect against skin contact.[2][3] |
| Feet | Closed-toe shoes | Provides basic protection within a laboratory setting.[2] |
Operational and Disposal Plan: A Step-by-Step Protocol
This section outlines the necessary procedures for the safe handling and disposal of this compound, from initial preparation to final waste management.
I. Handling and Experimental Procedures
-
Engineering Controls : All weighing and handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[5]
-
Preparation :
-
Ensure all required PPE is correctly worn before handling the chemical.
-
Prepare your workspace by ensuring it is clean and uncluttered.
-
Use a spatula for transferring the solid compound to prevent creating airborne dust.[5]
-
-
In Case of a Spill :
-
First Aid Measures :
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[6][7]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6][7]
-
Eye Contact : Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[6][7]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[6][7] In all cases of exposure, seek medical advice.[6][7]
-
II. Storage and Waste Disposal
Proper storage and disposal are crucial to prevent contamination and ensure regulatory compliance.
-
Storage : Store this compound in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[4][8]
-
Waste Disposal : All waste materials must be disposed of in accordance with local, state, and federal regulations.[2] Discharge into the environment must be avoided.[6]
-
Solid Waste : Unused or contaminated solid this compound should be placed in a clearly labeled, sealed container for chemical waste.[2][9]
-
Contaminated Materials : Used PPE, weighing papers, and other disposable materials that have come into contact with the chemical should be collected in a designated hazardous waste container.[2][9]
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.[2][9]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
